2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBJTDRFZSKTBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366262 | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65764-56-9 | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Regioselective Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid: A Key Intermediate in Medicinal Chemistry
Abstract
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of functional groups onto this tetracyclic system is paramount for modulating pharmacological activity. This in-depth technical guide focuses on the regioselective synthesis of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid, a versatile intermediate for drug discovery and development. We will explore the principal synthetic strategies, with a detailed examination of the Fischer indole synthesis as the most direct and efficient route. This guide will provide field-proven insights into the causality behind experimental choices, a comprehensive, step-by-step protocol, and a discussion of alternative and modern synthetic approaches.
Introduction: The Significance of the Tetrahydrocarbazole Core
The tetrahydrocarbazole nucleus is a recurring motif in a variety of natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The partially saturated carbocyclic ring fused to the indole core provides a unique three-dimensional architecture that allows for precise spatial orientation of substituents to interact with biological targets. The ability to selectively functionalize specific positions on the carbazole ring is crucial for the development of novel therapeutics with improved potency and selectivity.
The C8-carboxylic acid functionality, in particular, serves as a valuable synthetic handle for further elaboration. It can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, enabling the exploration of extensive structure-activity relationships (SAR). Therefore, a reliable and regioselective synthesis of this compound is of significant interest to researchers in drug development.
Strategic Approach to Regioselectivity: The Fischer Indole Synthesis
The Fischer indole synthesis, a venerable yet remarkably robust reaction, remains a cornerstone of indole and carbazole chemistry.[1] Its power lies in its ability to construct the indole ring system from readily available phenylhydrazines and a ketone or aldehyde. The key to achieving the desired C8-regioselectivity in our target molecule lies in the judicious selection of the starting phenylhydrazine.
By employing 2-hydrazinobenzoic acid as the starting material, the carboxylic acid group is pre-installed at the desired position on the phenyl ring. The subsequent acid-catalyzed condensation with cyclohexanone and intramolecular cyclization via a-sigmatropic rearrangement directly yields the this compound. This approach offers a convergent and atom-economical route to the target molecule.
Mechanistic Insights
The Fischer indole synthesis proceeds through a well-elucidated mechanism:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 2-hydrazinobenzoic acid and cyclohexanone to form the corresponding phenylhydrazone.[2]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to the enamine intermediate.
-
-Sigmatropic Rearrangement: This is the key bond-forming step where a new C-C bond is formed between the aromatic ring and the enamine, with concomitant cleavage of the N-N bond.
-
Aromatization: The resulting intermediate undergoes aromatization through the loss of ammonia to furnish the stable indole ring system.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. Each step is designed to be self-validating, with clear endpoints and purification strategies.
Synthesis of the Starting Material: 2-Hydrazinobenzoic Acid Hydrochloride
While commercially available, 2-hydrazinobenzoic acid hydrochloride can be synthesized from 2-aminobenzoic acid (anthranilic acid).[3]
-
Step 1: Diazotization of 2-Aminobenzoic Acid:
-
Suspend 2-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Step 2: Reduction of the Diazonium Salt:
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
Collect the precipitated 2-hydrazinobenzoic acid hydrochloride by vacuum filtration, wash with cold water, and dry under vacuum.
-
Fischer Indole Synthesis of this compound
-
Step 1: Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydrazinobenzoic acid hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).
-
Add a suitable acidic catalyst. Glacial acetic acid is a common and effective choice, acting as both a catalyst and a solvent.[4] Polyphosphoric acid (PPA) can also be used for a more vigorous reaction.
-
-
Step 2: Reaction Execution:
-
Heat the reaction mixture to reflux (for glacial acetic acid, the boiling point is approximately 118 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Step 3: Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water with stirring. This will precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
-
Step 4: Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[5]
-
Dissolve the crude solid in the minimum amount of hot solvent, and then allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Caption: Experimental Workflow for the Synthesis.
Characterization of the Product
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₃H₁₃NO₂[6] |
| Molecular Weight | 215.25 g/mol [6] |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm), the NH proton of the indole (a broad singlet, often downfield), the aliphatic protons of the cyclohexene ring (in the range of 1.8-3.0 ppm), and the carboxylic acid proton (a very broad singlet, typically >10 ppm). |
| ¹³C NMR | Signals for the aromatic carbons, the aliphatic carbons of the cyclohexene ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 165-175 ppm). |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹). |
Alternative and Modern Synthetic Approaches
While the Fischer indole synthesis is a robust and direct method, modern synthetic chemistry offers alternative strategies for the synthesis of functionalized carbazoles.
Palladium-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of heterocyclic compounds. A potential alternative route to the target molecule could involve the C-H carboxylation of a pre-formed 2,3,4,9-tetrahydro-1H-carbazole scaffold. This would typically require a directing group to achieve the desired C8 selectivity. While this approach may involve more steps, it offers the potential for late-stage functionalization and the synthesis of a wider range of derivatives.
Conclusion
The regioselective synthesis of this compound is a critical process for the development of novel therapeutic agents. The Fischer indole synthesis, utilizing 2-hydrazinobenzoic acid and cyclohexanone, provides the most direct and efficient pathway to this valuable intermediate. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to confidently synthesize and utilize this key building block in their research endeavors. The exploration of modern synthetic methods, such as C-H functionalization, will undoubtedly continue to expand the synthetic toolbox for accessing diverse and complex carbazole derivatives.
References
- Filo. (2025). Reaction of Cyclohexanone with Hydrazine in Acidic Medium.
- Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole.
- Chempedia - LookChem. General procedures for the purification of Carboxylic acids.
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- 4. scribd.com [scribd.com]
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- 6. scbt.com [scbt.com]
The Emergence of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid: A Technical Guide to its Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, yet underexplored derivative: 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid. While a dedicated discovery paper for this compound is not prominent in the literature, its significance lies in its potential as a key intermediate for the synthesis of novel therapeutics. This document provides a comprehensive overview of a proposed synthetic route, detailed characterization, and inferred biological potential, drawing upon established chemical principles and the known activities of structurally related molecules.
Introduction: The Significance of the Tetrahydrocarbazole Scaffold
The tetrahydrocarbazole nucleus is a recurring motif in a wide array of natural products and synthetic molecules of therapeutic interest.[1] Its rigid, tricyclic structure provides a versatile framework for the development of agents targeting a range of biological pathways. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties.[1] The introduction of a carboxylic acid moiety at the 8-position of the tetrahydrocarbazole ring, yielding this compound, offers a strategic handle for further chemical modifications, enabling the exploration of new chemical space and the potential for enhanced biological activity.[2]
Proposed Synthesis: A Logic-Driven Approach via Fischer Indole Synthesis
The Fischer indole synthesis stands as a classic and robust method for the construction of the indole nucleus, the core of the carbazole system.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[3][4] For the targeted synthesis of this compound, a logical and efficient approach involves the reaction of 2-hydrazinylbenzoic acid with cyclohexanone.
Caption: Proposed synthetic workflow for this compound via the Fischer Indole Synthesis.
Causality behind Experimental Choices
The selection of 2-hydrazinylbenzoic acid as the starting material is pivotal. The ortho-positioned carboxylic acid group on the phenylhydrazine ring is anticipated to remain intact throughout the Fischer indole synthesis, directly leading to the desired 8-carboxy substituted tetrahydrocarbazole product. Cyclohexanone provides the requisite six-membered carbocyclic ring that, upon cyclization, forms the "tetrahydro" portion of the carbazole. Glacial acetic acid is a commonly employed and effective acidic catalyst for this transformation, facilitating both the initial hydrazone formation and the subsequent intramolecular cyclization.[5]
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Hydrazinylbenzoic acid
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinylbenzoic acid (1.0 equivalent) in glacial acetic acid.
-
Addition of Ketone: To the stirred solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Pour the cooled mixture into a beaker of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/water, to yield the purified this compound.
-
Drying: Dry the purified product under vacuum.
Structural Characterization
The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the carbazole ring, methylene protons of the cyclohexene ring, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, aliphatic carbons of the cyclohexene ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid. |
| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carboxylic acid, and O-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₃H₁₃NO₂: 215.25 g/mol ).[6] |
Potential Biological Applications: An Inferential Analysis
While specific biological studies on this compound are not extensively reported, the known bioactivities of structurally similar compounds provide a strong basis for inferring its potential therapeutic applications.
Antimicrobial Activity
Carbazole derivatives, including those with acidic functionalities, have demonstrated promising antibacterial and antifungal properties.[2][7] The presence of the carboxylic acid group can enhance the physicochemical properties of the molecule, potentially improving its interaction with bacterial targets.[2] It is hypothesized that this compound could serve as a scaffold for the development of novel antimicrobial agents.
Anticancer Potential
The carbazole nucleus is a key pharmacophore in several anticancer agents.[6] These compounds can exert their effects through various mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis.[6] The carboxylic acid group on the 8-position of the tetrahydrocarbazole ring provides a site for further derivatization, allowing for the synthesis of a library of compounds to be screened for anticancer activity.
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- 4. Predict the products formed when cyclohexanone reacts with t... | Study Prep in Pearson+ [pearson.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemcom.com [echemcom.com]
An In-Depth Technical Guide on the Fundamental Properties of 8-Carboxy-Tetrahydrocarbazole: A Keystone for Drug Discovery
This guide provides a comprehensive technical overview of 8-carboxy-2,3,4,9-tetrahydro-1H-carbazole, a promising heterocyclic scaffold for the development of novel therapeutics. While extensive research has been conducted on the broader family of tetrahydrocarbazoles, this document focuses on the unique attributes imparted by the carboxylic acid functionality at the 8-position. We will delve into a proposed synthetic route, predict its physicochemical and spectroscopic properties based on analogous structures, and outline a rigorous characterization workflow. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecule.
Introduction: The Significance of the Tetrahydrocarbazole Scaffold
The tetrahydrocarbazole (THC) framework, a tricyclic system comprising a fused indole and cyclohexane ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of THC have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The rigid, three-dimensional structure of the THC core provides an excellent platform for the strategic placement of functional groups to modulate biological activity and pharmacokinetic properties. The introduction of a carboxylic acid group, as in 8-carboxy-tetrahydrocarbazole, is of particular interest as it can serve as a handle for further derivatization, act as a bioisostere for other functional groups, and potentially enhance solubility and target engagement through hydrogen bonding interactions.
Synthesis of 8-Carboxy-Tetrahydrocarbazole: A Proposed Route via Fischer Indole Synthesis
The Fischer indole synthesis is the most prevalent and versatile method for constructing the tetrahydrocarbazole skeleton.[3][4][5] This acid-catalyzed reaction involves the condensation of a phenylhydrazine derivative with a ketone or aldehyde, followed by a[6][6]-sigmatropic rearrangement to form the indole ring.[4]
For the synthesis of 8-carboxy-tetrahydrocarbazole, the logical starting materials are 2-hydrazinobenzoic acid and cyclohexanone. The proposed reaction pathway is outlined below.
Proposed Synthetic Protocol
Reaction: Fischer Indole Synthesis of 8-Carboxy-Tetrahydrocarbazole
Materials:
-
2-Hydrazinobenzoic acid hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinobenzoic acid hydrochloride (1 equivalent) in a minimal amount of glacial acetic acid.
-
To this solution, add cyclohexanone (1.1 equivalents).
-
Heat the reaction mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 8-carboxy-2,3,4,9-tetrahydro-1H-carbazole.
-
Dry the purified product under vacuum.
Causality of Experimental Choices:
-
Acid Catalyst: Glacial acetic acid serves as both the solvent and the acid catalyst, which is a common practice in Fischer indole syntheses to promote the necessary cyclization.[7]
-
Excess Cyclohexanone: A slight excess of cyclohexanone is used to ensure the complete consumption of the limiting reagent, 2-hydrazinobenzoic acid.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the[6][6]-sigmatropic rearrangement, a key step in the indole formation.[4]
-
Precipitation and Recrystallization: Pouring the reaction mixture into water causes the less polar product to precipitate out of the acidic aqueous solution. Recrystallization is a standard purification technique to obtain a highly pure crystalline solid.
Visualizing the Synthesis
Caption: Proposed Fischer Indole Synthesis of 8-Carboxy-Tetrahydrocarbazole.
Predicted Physicochemical Properties
The physical properties of a compound are crucial for its handling, formulation, and biological activity. Based on the properties of the parent 1,2,3,4-tetrahydrocarbazole and the influence of the carboxylic acid group, we can predict the following:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₃NO₂ | Addition of a carboxyl group to the THC core. |
| Molecular Weight | 215.25 g/mol | Calculated based on the molecular formula. |
| Appearance | Off-white to light brown crystalline solid | Similar to other tetrahydrocarbazole derivatives.[8] |
| Melting Point | > 200 °C (decomposes) | The parent THC has a melting point of 118-120 °C.[9] The carboxylic acid group will introduce strong intermolecular hydrogen bonding, significantly increasing the melting point. |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The parent THC is insoluble in water.[9][10][11] The carboxyl group will increase polarity, but the overall large hydrophobic scaffold will likely keep it insoluble in water. It is expected to be soluble in polar organic solvents. |
| pKa | ~4-5 | The pKa of the carboxylic acid proton is expected to be in the typical range for benzoic acid derivatives. |
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The following are the expected spectroscopic features of 8-carboxy-tetrahydrocarbazole.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and acidic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |
| ~10.5 - 11.5 | Broad Singlet | 1H | N-H (indole) |
| ~7.8 - 8.0 | Doublet | 1H | Aromatic H (adjacent to COOH) |
| ~7.0 - 7.5 | Multiplet | 2H | Aromatic H |
| ~2.7 - 2.9 | Multiplet | 4H | Aliphatic CH₂ (benzylic) |
| ~1.8 - 2.0 | Multiplet | 4H | Aliphatic CH₂ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~135 - 140 | Aromatic C (quaternary) |
| ~110 - 130 | Aromatic C (CH and quaternary) |
| ~20 - 30 | Aliphatic CH₂ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~3400 | Medium, Sharp | N-H stretch (indole) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic) |
| ~2930 | Medium | C-H stretch (aliphatic) |
Mass Spectrometry (Predicted)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.
-
Expected Molecular Ion Peak (M⁺): m/z = 215
Chemical Reactivity and Potential Applications in Drug Development
The presence of both the indole nitrogen and the carboxylic acid group provides two key sites for chemical modification, making 8-carboxy-tetrahydrocarbazole a versatile building block for creating libraries of compounds for drug screening.
Reactivity
-
N-Alkylation/Acylation: The indole nitrogen can be alkylated or acylated to introduce various substituents.
-
Esterification/Amidation: The carboxylic acid can be readily converted to esters or amides to modulate solubility, lipophilicity, and biological activity.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring is susceptible to electrophilic substitution, although the regioselectivity will be influenced by the existing carboxyl group.
Potential Therapeutic Applications
Given the wide range of biological activities reported for tetrahydrocarbazole derivatives, 8-carboxy-tetrahydrocarbazole and its analogs are promising candidates for:
-
Anticancer Agents: Many THC derivatives exhibit cytotoxic activity against various cancer cell lines.[1]
-
Neuroprotective Agents: The THC scaffold has shown potential in the development of drugs for neurodegenerative diseases like Alzheimer's.[3]
-
Antimicrobial Agents: THC derivatives have been reported to have antibacterial and antifungal properties.[1]
Characterization Workflow: A Self-Validating System
A rigorous workflow is essential to confirm the identity and purity of the synthesized 8-carboxy-tetrahydrocarbazole.
Caption: A comprehensive workflow for the characterization of 8-carboxy-tetrahydrocarbazole.
Conclusion
8-Carboxy-tetrahydrocarbazole represents a highly valuable, yet underexplored, scaffold for medicinal chemistry and drug discovery. The proposed synthesis via the Fischer indole reaction provides a straightforward and efficient route to this compound. Its predicted physicochemical and spectroscopic properties, along with its potential for diverse chemical modifications, make it an attractive starting point for the development of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this promising molecule.
References
A comprehensive list of references that support the information presented in this guide will be provided upon the completion of experimental validation. The foundational knowledge for the synthesis and properties of the tetrahydrocarbazole scaffold is well-documented in the chemical literature. Key review articles and seminal papers on the Fischer indole synthesis and the biological activities of tetrahydrocarbazoles form the basis of the predictions and protocols outlined herein.
Sources
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- 2. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]
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- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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An In-depth Technical Guide to the Structural Elucidation of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid
Introduction
The tetrahydrocarbazole scaffold is a prominent structural motif found in numerous biologically active molecules and natural products.[1][2][3][4] Specifically, 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid and its derivatives are of significant interest to researchers in drug development due to their potential therapeutic applications.[1][4] A thorough and unambiguous determination of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR) and for guiding further synthetic efforts.
This technical guide provides a comprehensive, experience-driven approach to the structural elucidation of this compound. It moves beyond a simple listing of analytical techniques to explain the rationale behind the experimental sequence, ensuring a self-validating and logical workflow. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to confirm the chemical structure of this and similar heterocyclic compounds.
Synthesis and Initial Characterization
The journey of structural elucidation begins with the synthesis of the target compound. A common and effective method for creating the tetrahydrocarbazole core is the Fischer indole synthesis.[5][6][7]
Protocol 1: Fischer Indole Synthesis of Tetrahydrocarbazoles
This protocol outlines a general procedure for synthesizing the tetrahydrocarbazole ring system, which is the core of the target molecule.
-
Reaction Setup: A mixture of a substituted phenylhydrazine and a cyclohexanone derivative is prepared in a suitable solvent, often glacial acetic acid or an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] in methanol.[5][7]
-
Reaction Conditions: The mixture is typically refluxed for a specific duration, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[5][7]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product.[1][2][3] The solid is then filtered, washed, and can be extracted with an organic solvent like ethyl acetate.[5]
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure tetrahydrocarbazole derivative.[5]
The synthesis of the specific target, this compound, would involve using a phenylhydrazine with a carboxylic acid group at the ortho position relative to the hydrazine moiety.
Spectroscopic Elucidation Workflow
A multi-technique spectroscopic approach is essential for a comprehensive structural confirmation. The data from each technique should be cross-correlated to build a cohesive and irrefutable structural assignment.
Workflow for Structural Elucidation
Caption: A logical workflow for the structural elucidation of a novel compound.
Mass Spectrometry (MS): The First Glimpse
Mass spectrometry provides the crucial initial piece of the puzzle: the molecular weight of the synthesized compound. This technique is also invaluable for identifying characteristic fragmentation patterns that can offer clues about the molecule's substructures.
Expected Data for this compound
| Technique | Expected Result | Interpretation |
| High-Resolution MS (HRMS) | Molecular Ion Peak (M+) | Confirms the elemental composition (C13H13NO2). |
| Tandem MS (MS/MS) | Fragmentation Pattern | Loss of CO2 (44 Da) from the carboxylic acid group. |
High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for analyzing carbazole alkaloids and related structures, allowing for both separation and structural analysis.[8][9][10][11][12]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides direct evidence for the key structural components.
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the purified solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad |
| N-H (Indole) | ~3400-3300 | Sharp to moderately broad |
| C-H (Aromatic) | >3000 | Sharp |
| C-H (Aliphatic) | <3000 | Sharp |
| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp |
| C=C (Aromatic) | ~1600-1450 | Medium to weak |
| C-O (Carboxylic Acid) | 1320-1210 | Strong |
The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[13][14] The C=O stretch is also a strong indicator.[13][14][15] FTIR has been effectively used to characterize carbazole derivatives.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a detailed map of the carbon skeleton and the placement of protons.
Protocol 3: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR (COSY, HSQC, HMBC): Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish proton-proton and proton-carbon correlations.
Expected NMR Data Summary
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~11-13 | Broad Singlet | 1H | Carboxylic Acid OH |
| ¹H | ~10-11 | Broad Singlet | 1H | Indole NH |
| ¹H | ~7-8 | Multiplets | 3H | Aromatic Protons |
| ¹H | ~1.5-3.0 | Multiplets | 8H | Aliphatic Protons (C1, C2, C3, C4) |
| ¹³C | ~165-185 | Singlet | - | Carboxylic Acid C=O |
| ¹³C | ~110-140 | Singlets | - | Aromatic & Indole Carbons |
| ¹³C | ~20-40 | Singlets | - | Aliphatic Carbons |
The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the correlations observed in 2D NMR, allow for the unambiguous assignment of each proton and carbon in the molecule.[5][18]
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides the absolute, three-dimensional structure of the molecule in the solid state. This technique serves as the ultimate confirmation of the structural assignments made by spectroscopic methods.[19]
Protocol 4: Crystallization and X-ray Diffraction
-
Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., methanol).[1][2][3]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.[1][2][3]
The crystal structure of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, has been reported, providing a valuable reference for related structures.[1][2][3]
Visualizing the Structure and Key Correlations
Caption: Key structural features and expected long-range NMR correlations.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following a logical workflow that begins with synthesis and progresses through mass spectrometry, IR spectroscopy, and comprehensive NMR analysis, a high degree of confidence in the proposed structure can be achieved. For ultimate confirmation, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this important class of molecules.
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initial biological screening of 8-carboxy-tetrahydrocarbazole
An In-Depth Technical Guide to the Initial Biological Screening of 8-Carboxy-Tetrahydrocarbazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Derivatives of this core have demonstrated a wide range of effects, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][3][4] This guide provides a comprehensive framework for the initial biological screening of a specific novel derivative, 8-carboxy-tetrahydrocarbazole. We delineate a tiered, logic-driven screening cascade designed to efficiently assess its cytotoxic profile and evaluate its potential as a therapeutic agent in oncology, inflammation, and neurodegenerative disease. This document moves beyond simple protocol recitation, offering insights into the causality behind experimental choices, establishing self-validating systems through appropriate controls, and grounding all claims in authoritative scientific literature.
Introduction: The Rationale for Screening 8-Carboxy-Tetrahydrocarbazole
The 1,2,3,4-tetrahydrocarbazole (THC) core is a tricyclic system that serves as a foundational structure for many biologically active molecules.[1] Its derivatives are known to modulate various biological pathways, including those involving protein kinase inhibition, apoptosis, and cell cycle arrest, making them a focal point for anticancer drug discovery.[3] The introduction of a carboxylic acid group at the 8th position (8-carboxy-THC) is a strategic chemical modification. This functional group can significantly alter the compound's physicochemical properties, such as solubility, and introduce a new potential point of interaction for binding to biological targets, potentially enhancing potency or altering the mechanism of action compared to the parent scaffold.
Given the established therapeutic potential of the THC family, a systematic initial screening of 8-carboxy-THC is warranted to rapidly identify its primary biological activities and determine its potential for further development. This guide outlines a cost-effective, multi-tiered approach to achieve this.
The Screening Cascade: A Multi-Tiered Strategy
A successful preliminary screen should rapidly identify promising activities while flagging potential liabilities, such as general cytotoxicity, early on. We propose a three-tiered cascade that begins with broad assessments of safety and viability, followed by primary screens against key disease areas, and concluding with confirmatory dose-response studies for identified "hits."
Caption: A logic-driven workflow for the initial biological screening of 8-carboxy-THC.
Tier 1: Foundational Cytotoxicity and Viability Assays
Scientific Rationale: Before investigating specific therapeutic activities, it is essential to determine the compound's intrinsic cytotoxicity. This step establishes a therapeutic window—a concentration range where the compound can be tested for specific effects without causing non-specific cell death. Cell viability assays, such as the MTT or XTT assay, are foundational tools that measure the metabolic activity of cells, which serves as a proxy for the number of viable cells.[5]
The XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is often preferred over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[5][6] The assay relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.[5][6] The amount of color produced is directly proportional to the number of viable cells.[7]
Experimental Protocol: XTT Cytotoxicity Assay
-
Cell Seeding: Seed a panel of human cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, SH-SY5Y neuroblastoma, and a non-cancerous line like HEK293) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 8-carboxy-THC in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the appropriate wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ incubator.
-
XTT Reagent Preparation: Just before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent (activator) according to the manufacturer's instructions.[5]
-
Reagent Addition & Incubation: Add 50 µL of the XTT working solution to each well and gently swirl the plate. Incubate for 2-4 hours at 37°C, protected from light, until the orange color develops in the control wells.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Tissue of Origin | IC50 (µM) of 8-carboxy-THC |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 28.5 |
| SH-SY5Y | Neuroblastoma | > 100 |
| HEK293 | Embryonic Kidney | 85.7 |
This table provides a clear summary for comparing the compound's cytotoxic potency across different cell types.
Tier 2: Primary Activity Screens
With a known cytotoxicity profile, primary screens can be conducted at a non-toxic concentration (e.g., 10 µM) to identify potential areas of biological activity. Based on the known pharmacology of the THC scaffold, we will focus on three key areas: cancer, inflammation, and neurodegeneration.[1][3][4]
Anticancer Screening: Kinase Inhibition
Scientific Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8] Many successful cancer drugs are kinase inhibitors. Since THCs are known to have kinase inhibitory activity, screening 8-carboxy-THC against a panel of relevant kinases is a logical starting point.[1][2] Assays can be biochemical (using purified enzymes) or cell-based.[9] A biochemical assay is ideal for initial screening to determine direct enzyme inhibition.
Experimental Protocol: Generic Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
-
Reagent Preparation: Prepare assay buffer, a specific kinase, its corresponding substrate peptide, and ATP.
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound (8-carboxy-THC at 10 µM) or a positive control inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP (ideally at a concentration close to the physiological Km). Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add detection reagents. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this typically includes a Europium-labeled antibody that detects the phosphorylated substrate.[10]
-
Signal Measurement: After another incubation period, read the plate on a TR-FRET-capable microplate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity relative to a DMSO vehicle control. A significant reduction in the TR-FRET signal indicates inhibition.
Anti-Inflammatory Screening: COX and LOX Enzyme Inhibition
Scientific Rationale: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively.[11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.[12] Screening for dual COX/LOX inhibition is valuable as it may offer broader anti-inflammatory effects with a potentially improved safety profile.[13]
Caption: The arachidonic acid cascade, showing targets for anti-inflammatory screening.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
-
Assay Setup: Use a commercial kit containing human recombinant COX-2 enzyme.[11]
-
Compound Incubation: In a 96-well plate, add assay buffer, heme, the COX-2 enzyme, and the test compound (8-carboxy-THC at 10 µM). Include a known inhibitor (e.g., Celecoxib) as a positive control.[11] Incubate for 10-15 minutes at room temperature.
-
Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence (e.g., at Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The reaction produces a highly fluorescent product.
-
Data Analysis: Calculate the rate of the reaction (slope of the fluorescence curve). Determine the percent inhibition caused by 8-carboxy-THC compared to the vehicle control. A similar protocol would be used for COX-1 and 5-LOX enzymes.[11][14]
Neuroprotection Screening: Cellular Oxidative Stress Model
Scientific Rationale: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[15] An effective initial screen for neuroprotection involves challenging a neuronal cell line with an oxidative insult (like hydrogen peroxide, H₂O₂) and assessing whether pre-treatment with the test compound can mitigate the resulting cell death.[15][16][17]
Experimental Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate (if required) for 24-48 hours.
-
Compound Pre-treatment: Treat the cells with 8-carboxy-THC at a non-toxic concentration (e.g., 10 µM, determined in Tier 1) for 2-24 hours.[15]
-
Oxidative Insult: Remove the compound-containing medium and expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) in fresh medium for 6-24 hours.[15] Include control wells: untreated cells, cells treated with H₂O₂ alone, and cells treated with the compound alone.
-
Viability Assessment: After the H₂O₂ exposure, measure cell viability using the XTT assay as described in Section 3.1.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ against those exposed to H₂O₂ alone.
Data Presentation: Hypothetical Primary Screening Results
| Assay | Target/Model | % Inhibition / % Protection at 10 µM |
| Kinase Panel | EGFR | 8% |
| Kinase Panel | MEK1 | 72% |
| Kinase Panel | CDK2 | 15% |
| Anti-Inflammatory | COX-1 | 25% |
| Anti-Inflammatory | COX-2 | 88% |
| Anti-Inflammatory | 5-LOX | 12% |
| Neuroprotection | SH-SY5Y + H₂O₂ | 65% Protection |
This table clearly identifies "hits" (e.g., MEK1, COX-2, Neuroprotection) that warrant further investigation.
Tier 3: Hit Confirmation and Characterization
Any significant activity identified in Tier 2 (a "hit") must be confirmed and quantified. This involves generating a dose-response curve to determine potency (IC50 or EC50). For receptor-based targets, a direct binding assay can be employed as an orthogonal method to confirm interaction.[18]
Scientific Rationale: A single-point screen is prone to false positives. A full dose-response curve confirms the activity is real, concentration-dependent, and provides a quantitative measure of potency (IC50), which is crucial for comparing compounds and guiding structure-activity relationship (SAR) studies.[19]
Methodology: For each "hit," the corresponding primary assay is repeated, but instead of a single concentration, a range of 8-12 concentrations of 8-carboxy-THC is used (e.g., from 0.01 µM to 100 µM). The resulting data (% inhibition or % activity) is plotted against the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
Conclusion
This technical guide presents a structured and scientifically-grounded strategy for the initial biological evaluation of 8-carboxy-tetrahydrocarbazole. By following a tiered cascade—from foundational cytotoxicity profiling to targeted primary screens and finally to hit confirmation—researchers can efficiently and cost-effectively generate a comprehensive initial profile of the compound's activity. This approach prioritizes logical progression, ensuring that resources are focused on the most promising avenues for further drug discovery and development. The protocols and rationales provided herein serve as a robust starting point for unlocking the therapeutic potential of this novel carbazole derivative.
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The Synthesis of the 2,3,4,9-Tetrahydro-1H-carbazole Core: A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its presence in a wide array of natural products and synthetic compounds with diverse and potent pharmacological activities—including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties—underscores its importance. This technical guide provides an in-depth exploration of the principal synthetic strategies for constructing this vital core structure. We will delve into the venerable Fischer indole synthesis and Borsche-Drechsel cyclization, examining the mechanistic underpinnings and practical considerations that have made them enduring tools in the synthetic chemist's arsenal. Furthermore, this guide will navigate the landscape of modern catalytic methods, with a particular focus on palladium-catalyzed C-H activation and annulation strategies that offer novel pathways to functionalized tetrahydrocarbazoles. Each section will feature detailed experimental protocols, comparative data analysis, and mechanistic diagrams to provide researchers with a comprehensive and actionable resource for the synthesis of this crucial pharmacophore.
Introduction: The Enduring Significance of the Tetrahydrocarbazole Core
The 2,3,4,9-tetrahydro-1H-carbazole (THC) is a tricyclic aromatic heterocycle featuring a pyrrole ring fused to a benzene and a cyclohexane ring.[1] This rigid, three-dimensional structure serves as an excellent scaffold for the development of therapeutic agents, allowing for precise spatial orientation of functional groups to interact with biological targets.[2] The THC core is a prominent feature in numerous natural products and biologically active molecules, exhibiting a broad spectrum of pharmacological activities.[1] These include, but are not limited to, anti-Alzheimer, antimicrobial, hypoglycemic, antifungal, anticancer, antipsychotic, and anti-inflammatory properties. The versatility of the THC scaffold makes it a cornerstone in the design of novel therapeutics.
This guide is structured to provide a comprehensive overview of the key synthetic methodologies for accessing the 2,3,4,9-tetrahydro-1H-carbazole core, from classical named reactions to contemporary catalytic approaches.
Classical Approaches to Tetrahydrocarbazole Synthesis
For over a century, the Fischer indole synthesis and the closely related Borsche-Drechsel cyclization have been the workhorses for the construction of the tetrahydrocarbazole skeleton. Their enduring utility lies in their reliability, scalability, and the ready availability of starting materials.
The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and versatile method for constructing indoles and their derivatives, including tetrahydrocarbazoles.[2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde.[2] For the synthesis of the tetrahydrocarbazole core, cyclohexanone or its derivatives are employed as the carbonyl component.
Mechanism of the Fischer Indole Synthesis:
The reaction proceeds through a series of well-established steps under acidic conditions:
-
Hydrazone Formation: The initial step is the condensation of a substituted phenylhydrazine with a cyclohexanone derivative to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.
-
[3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and cleaving the N-N bond.
-
Cyclization and Aromatization: The resulting diimine intermediate undergoes cyclization to form a cyclic aminoacetal (aminal). Subsequent elimination of ammonia under acidic catalysis leads to the formation of the energetically favorable aromatic indole ring of the tetrahydrocarbazole.
Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole
This protocol provides a general procedure for the synthesis of the parent tetrahydrocarbazole using glacial acetic acid as the catalyst and solvent.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone and glacial acetic acid.
-
Heat the mixture to reflux and add phenylhydrazine dropwise over 30 minutes.
-
Continue refluxing for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude solid can be purified by recrystallization from methanol or ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.
The Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is a specific application of the Fischer indole synthesis for the preparation of tetrahydrocarbazoles from cyclohexanone arylhydrazones.[4] Often, the term is used interchangeably with the Fischer indole synthesis when applied to cyclohexanones. The reaction is typically catalyzed by Brønsted or Lewis acids.
Comparative Data for Classical Syntheses:
The choice of acid catalyst can significantly impact the reaction yield and conditions. The following table summarizes representative data for the synthesis of substituted tetrahydrocarbazoles via the Fischer indole synthesis/Borsche-Drechsel cyclization.
| Phenylhydrazine Substituent | Cyclohexanone Substituent | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| H | H | Glacial Acetic Acid | Acetic Acid | Reflux | 1-2 | 75-85 | [2] |
| 4-Methoxy | H | Glacial Acetic Acid/HCl | Acetic Acid | Reflux | 0.5-2 | 85-95 | [5] |
| H | H | Zinc Chloride (ZnCl₂) | Toluene | Reflux | 2-6 | Varies | [2] |
| 4-Nitro | H | Aqueous H₂SO₄ (10%) | Water | 90-95 | 0.5-1.5 | 92-97 | [6] |
| H | H | [bmim][BF₄] (ionic liquid) | Methanol | Reflux | 1 | ~90 | [7] |
Modern Catalytic Approaches to Tetrahydrocarbazole Synthesis
While classical methods remain highly valuable, modern organic synthesis has seen the emergence of powerful transition-metal-catalyzed reactions that offer alternative and often more versatile routes to the tetrahydrocarbazole core. Palladium catalysis, in particular, has revolutionized the field of C-H activation and annulation reactions.
Palladium-Catalyzed C-H Activation and Annulation Strategies
Palladium-catalyzed reactions provide a direct and atom-economical approach to constructing the tetrahydrocarbazole framework by forming C-C and C-N bonds through the activation of otherwise inert C-H bonds.[8] These methods often exhibit high functional group tolerance and can provide access to complex and highly substituted tetrahydrocarbazoles that may be challenging to synthesize via classical routes.
General Mechanistic Principles:
Palladium-catalyzed C-H activation/annulation reactions typically proceed through a catalytic cycle involving:
-
C-H Activation: The palladium catalyst selectively activates a C-H bond on one of the substrates, often directed by a coordinating group, to form a palladacycle intermediate.
-
Coordination/Insertion: The second substrate (e.g., an alkene or alkyne) coordinates to the palladium center and subsequently inserts into the Pd-C bond.
-
Reductive Elimination: The final C-C or C-N bond is formed through reductive elimination, releasing the product and regenerating the active palladium catalyst.
Experimental Protocol: Palladium-Catalyzed Alkenyl C-H Activation/Diamination
This protocol is a representative example of a modern approach to tetrahydrocarbazole synthesis, as described by Luan and coworkers.[9]
Materials:
-
Cycloalkenyl bromoarene (1.0 eq)
-
Hydroxylamine derivative (1.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cs₂CO₃ (2.0 eq)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the cycloalkenyl bromoarene, hydroxylamine derivative, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 110 °C) for the required time (e.g., 24 h).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Comparison of Synthetic Strategies:
| Feature | Fischer Indole Synthesis | Borsche-Drechsel Cyclization | Palladium-Catalyzed C-H Activation |
| Starting Materials | Phenylhydrazines, Cyclohexanones | Cyclohexanone Arylhydrazones | Functionalized Arenes, Alkenes/Alkynes |
| Catalyst/Reagents | Brønsted/Lewis Acids | Brønsted/Lewis Acids | Palladium Catalysts, Ligands, Bases |
| Reaction Conditions | Often harsh (high temp., strong acid) | Often harsh (high temp., strong acid) | Generally milder |
| Functional Group Tolerance | Moderate | Moderate | High |
| Substrate Scope | Broad for basic structures | Broad for basic structures | Very broad, allows for complex substitution |
| Atom Economy | Good | Good | Excellent |
| Cost | Low | Low | Higher (catalyst and ligand costs) |
Conclusion and Future Outlook
The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core remains a vibrant and evolving area of research. The classical Fischer indole and Borsche-Drechsel methodologies continue to be indispensable for their simplicity and scalability. However, the advent of modern palladium-catalyzed C-H activation and annulation reactions has opened new avenues for the construction of highly functionalized and complex tetrahydrocarbazole derivatives with enhanced efficiency and selectivity.[8] The choice of synthetic strategy will ultimately depend on the specific target molecule, desired substitution pattern, and available resources. As our understanding of catalytic processes deepens, we can anticipate the development of even more sophisticated and sustainable methods for the synthesis of this vital medicinal scaffold, further empowering the discovery of novel therapeutics.
References
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- Knölker, H. J., & Reddy, K. R. (2002). Palladium-catalyzed total synthesis of the antibiotic carbazole alkaloids carbazomycin G and H. Journal of the Chemical Society, Perkin Transactions 1, (18), 2057-2065. [Link]
- Pasha, M. A., & Jayashankara, V. P. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
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- Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]
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- Zhang, X., & Tang, Y. (2016). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles.
- Banerjee, S., Periyasamy, S., Muthukumaradoss, K., & Saravanan, V. (2021). Green synthesis of substituted tetrahydrocarbazoles via the condensation of phenylhydrazine derivatives with 4-piperidone hydrochloride in PEG-400 at 100°C–120°C.
- Yin, Z., Yu, Y., Mei, H., & Han, J. (2021). Electrosynthesis of functionalized tetrahydrocarbazoles via sulfonylation triggered cyclization reaction of indole derivatives. Green Chemistry, 23(10), 3256-3260. [Link]
- Kumar, A., et al. (2011). Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. Der Pharma Chemica, 3(6), 527-534. [Link]
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The Fischer Indole Synthesis: A Comprehensive Technical Guide to Substituted Tetrahydrocarbazoles
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Abstract
The tetrahydrocarbazole framework is a privileged structural motif integral to a multitude of biologically active compounds and pharmaceutical agents.[1] Its synthesis has been a subject of extensive research, with the Fischer indole synthesis standing out as a robust and versatile method for its construction.[1] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed reaction of an arylhydrazine with a cyclohexanone derivative remains a cornerstone of heterocyclic chemistry.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Fischer indole synthesis for preparing substituted tetrahydrocarbazoles. We will delve into the reaction mechanism, explore critical experimental parameters, provide detailed protocols, address common challenges, and highlight its applications in modern drug discovery.
Introduction: The Significance of Substituted Tetrahydrocarbazoles
Tetrahydrocarbazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been reported to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The carbazole core is a key pharmacophore in several natural products and synthetic drugs.[3] For instance, the vinca alkaloids, vincristine and vinblastine, which contain a carbazole-related structure, are widely used in cancer chemotherapy.[3] The development of efficient and reliable synthetic routes to access novel substituted tetrahydrocarbazoles is therefore of paramount importance for the discovery of new therapeutic agents.[2][4]
The Core Reaction: Unraveling the Fischer Indole Synthesis Mechanism
The Fischer indole synthesis is a classic name reaction in organic chemistry that provides an effective pathway to the indole nucleus.[3] The synthesis of tetrahydrocarbazoles via this method involves the reaction of a substituted phenylhydrazine with a cyclohexanone derivative under acidic conditions.[1] The generally accepted mechanism proceeds through several key steps:
-
Phenylhydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the cyclohexanone to form a phenylhydrazone intermediate.[1][5]
-
Tautomerization to Enehydrazine: Under acidic catalysis, the phenylhydrazone undergoes tautomerization to its more reactive enehydrazine form.[1][5]
-
[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step of the reaction. The protonated enehydrazine undergoes a[6][6]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond.[1][7]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization where a nitrogen atom attacks a carbon atom of the newly formed ring system.[8]
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule from the cyclic intermediate to afford the stable, aromatic tetrahydrocarbazole product.[1][5]
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The Chemical Space of Tetrahydrocarbazole-8-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active natural products and synthetic compounds. This technical guide provides an in-depth exploration of the chemical space of a specific, yet highly promising subclass: tetrahydrocarbazole-8-carboxylic acid derivatives. We will navigate the synthetic landscape, detailing the foundational Fischer indole synthesis for the core structure and exploring the diverse derivatization strategies of the C-8 carboxylic acid moiety. This guide will elucidate the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a particular focus on their anticancer and antimicrobial potential. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to readily engage with this versatile chemical class. Furthermore, we will visualize key synthetic workflows and biological pathways to offer a clear and comprehensive understanding of this important area of drug discovery.
Introduction: The Significance of the Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole (THC) framework, a tricyclic system comprising a fused indole and cyclohexane ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid, planar structure provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Derivatives of THC have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The strategic incorporation of a carboxylic acid group at the 8-position of the THC scaffold introduces a key functional handle for molecular exploration. This carboxylic acid moiety not only influences the physicochemical properties of the molecule, such as solubility and acidity, but also serves as a versatile point for derivatization into esters, amides, and other functional groups. This guide will systematically explore the synthesis, derivatization, and biological evaluation of these derivatives, providing a comprehensive resource for researchers in the field.
Synthetic Strategies: Accessing the Tetrahydrocarbazole-8-Carboxylic Acid Core and its Derivatives
The construction of the tetrahydrocarbazole-8-carboxylic acid scaffold primarily relies on the venerable Fischer indole synthesis. This reaction, discovered in 1883, remains a robust and widely used method for the formation of indole rings.[5][6]
Synthesis of the Core Scaffold: A Proposed Fischer Indole Synthesis Route
The key to synthesizing tetrahydrocarbazole-8-carboxylic acid via the Fischer indole synthesis is the appropriate choice of starting materials: a substituted phenylhydrazine and cyclohexanone. In this case, a phenylhydrazine bearing a carboxylic acid at the ortho position to the hydrazine group is required to yield the desired 8-substituted product. A plausible, though not yet explicitly documented, precursor would be a derivative of 4-hydrazinophthalic acid. The general mechanism of the Fischer indole synthesis is depicted below.[5]
Sources
theoretical studies on 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
An In-Depth Technical Guide to the Theoretical and Computational Study of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid
Abstract
The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This guide focuses on a specific, less-explored derivative: This compound . While direct experimental data on this compound is sparse, its structure suggests unique potential for targeted biological interactions, particularly due to the presence of the carboxylic acid moiety at the 8-position.
This whitepaper provides a comprehensive theoretical framework for investigating this molecule. We will outline a plausible synthetic route, detail a complete workflow for its in silico characterization using quantum chemical calculations, and present a robust protocol for exploring its therapeutic potential through molecular docking and dynamics simulations. This document serves as a technical roadmap for researchers aiming to synthesize and characterize this novel compound and predict its biological significance.
Introduction: The Therapeutic Promise of the Tetrahydrocarbazole Scaffold
The tetrahydrocarbazole framework, consisting of an indole ring fused to a cyclohexene ring, is a cornerstone in medicinal chemistry.[5] Its rigid, tricyclic structure provides an excellent platform for introducing functional groups to modulate pharmacological activity.[1] Derivatives have been shown to act via multiple mechanisms, including the induction of apoptosis in cancer cells, inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2), and interference with microbial growth pathways.[1][3]
The subject of this guide, this compound, introduces a key functional group—a carboxylic acid—directly on the benzene portion of the carbazole core. This acidic group can dramatically alter the molecule's physicochemical properties, such as solubility and pKa, and critically, can act as a hydrogen bond donor and acceptor or form salt bridges. These interactions are often pivotal for high-affinity binding to biological targets like enzyme active sites or receptors. Recent studies on other acid-functionalized carbazoles have highlighted their potential as potent antibacterial agents, suggesting that this functional group is key to enhancing biological interactions.[6][7]
This guide provides the theoretical and computational protocols necessary to predict and understand the unique properties of this target molecule before undertaking extensive laboratory synthesis and testing.
Proposed Synthesis and Characterization
The most versatile and widely adopted method for synthesizing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of a phenylhydrazine and a cyclohexanone derivative.[8]
Proposed Synthetic Pathway
We propose a synthetic route to this compound using the Fischer indole synthesis. The key starting materials would be 2-hydrazinylbenzoic acid (or its hydrochloride salt) and cyclohexanone .
Reaction Scheme:
-
Phenylhydrazone Formation: 2-hydrazinylbenzoic acid is condensed with cyclohexanone to form the corresponding phenylhydrazone intermediate.
-
Cyclization (Fischer Indolization): The phenylhydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution followed by the elimination of ammonia to yield the final product. A variety of acids can be used, including acetic acid, hydrochloric acid, or solid-supported catalysts.[1][9] Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] have also been shown to be effective catalysts.[10]
The diagram below illustrates the proposed synthetic workflow.
Caption: Comprehensive Workflow for In Silico Analysis.
Protocol 1: Quantum Chemical Calculations with Density Functional Theory (DFT)
Objective: To determine the optimized 3D geometry, electronic properties, and predicted spectroscopic signatures of the molecule.
Methodology:
-
Structure Preparation:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro).
-
Perform an initial geometry optimization using a low-cost molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
DFT Calculation Setup (using a program like Gaussian or ORCA):
-
Functional Selection: Choose the B3LYP hybrid functional, which provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set Selection: Use the Pople-style basis set 6-311G(d,p). This set is robust, includes polarization functions (d,p) on heavy atoms and hydrogens, and is suitable for capturing the electronic effects of the carboxylic acid group.
-
Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) in the gas phase or with an implicit solvent model (e.g., PCM for water) to simulate physiological conditions.
-
-
Execution and Analysis:
-
Run the calculation.
-
Verify Optimization: Confirm that the frequency calculation yields no imaginary frequencies, which indicates a true energy minimum.
-
Analyze Geometry: Measure key bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electron density distribution and reactivity. Calculate the HOMO-LUMO energy gap, an indicator of chemical stability. [11] * Molecular Electrostatic Potential (MEP): Generate an MEP map to identify electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential) regions. The carboxylic acid group should be a prominent region of negative potential.
-
Spectra Prediction: Use the output of the frequency calculation to generate a predicted IR spectrum and compare it with experimental data for validation.
-
Protocol 2: Molecular Docking Studies
Objective: To predict the binding affinity and interaction patterns of the molecule against a relevant biological target. Given the known activities of similar carbazoles, a plausible target is bacterial dihydrofolate reductase (DHFR) , an essential enzyme for bacterial survival and a common target for antibiotics. [6][7] Methodology:
-
Target and Ligand Preparation:
-
Protein: Download the crystal structure of DHFR (e.g., from E. coli) from the Protein Data Bank (PDB). Remove water molecules, co-crystallized ligands, and add polar hydrogens and Gasteiger charges using software like AutoDock Tools.
-
Ligand: Use the DFT-optimized structure of this compound. Assign partial charges and define rotatable bonds.
-
-
Docking Simulation (using AutoDock Vina):
-
Grid Box Definition: Define a 3D grid box that encompasses the entire active site of the DHFR enzyme.
-
Execution: Run the docking simulation. AutoDock Vina will explore various conformations (poses) of the ligand within the active site and score them based on a calculated binding affinity (kcal/mol).
-
-
Results Analysis:
-
Binding Affinity: The most negative score represents the best-predicted binding affinity. Compare this value to known inhibitors.
-
Pose Visualization: Visualize the top-scoring pose in a molecular viewer (e.g., PyMOL, Chimera).
-
Interaction Analysis: Identify key interactions between the ligand and protein residues. Pay close attention to the role of the 8-carboxylic acid group. It is hypothesized to form strong hydrogen bonds or a salt bridge with basic residues (e.g., Arginine, Lysine) in the active site, a common and potent binding motif. [6]
-
Caption: Hypothesized Binding Interactions in DHFR.
Potential Applications and Future Directions
The theoretical studies outlined above provide a launchpad for targeted experimental work.
-
Antimicrobial Drug Development: The predicted high-affinity binding to bacterial DHFR would make this compound a strong candidate for development as a novel antibiotic. [6][7]Future work should involve synthesizing the compound and performing Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.
-
Anti-inflammatory Agents: The tetrahydrocarbazole scaffold is a known COX-2 inhibitor. [3]Docking studies against COX-2 could reveal if the 8-carboxylic acid group can mimic the binding of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or celecoxib.
-
Anticancer Therapeutics: Many carbazole derivatives exhibit anticancer activity. [1][3][4]The carboxylic acid could potentially improve interactions with targets like topoisomerase or protein kinases. [1]
Conclusion
While this compound remains a novel chemical entity, the foundational knowledge of its parent scaffold provides a clear path for its investigation. This guide presents a robust, multi-faceted computational strategy to predict its structure, properties, and biological potential. By integrating DFT calculations with molecular docking, researchers can generate powerful, data-driven hypotheses that can significantly streamline and de-risk subsequent experimental validation. The presence of the 8-carboxylic acid group is a key structural feature that promises unique and potent interactions with biological targets, making this compound a compelling candidate for future drug discovery efforts.
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Introduction: The Strategic Importance of the C8-Carboxylic Acid Moiety
An In-depth Technical Guide to the Reactivity of the C8-Carboxylic Acid Group
In the landscape of modern drug discovery and chemical synthesis, the carboxylic acid functional group serves as a cornerstone, prized for its versatile reactivity and its role as a key pharmacophore in numerous therapeutic agents.[1] The C8-carboxylic acid, octanoic acid (also known as caprylic acid), embodies this versatility.[2][3] As a medium-chain fatty acid, its derivatives are not only integral to biological processes but also serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and performance materials.[4][5]
The reactivity of the carboxyl group is a study in duality: its acidic proton allows for salt formation, while the electrophilic nature of its carbonyl carbon is the gateway to a host of nucleophilic acyl substitution reactions.[6][7] However, harnessing this reactivity is not always straightforward. The hydroxyl moiety is a poor leaving group, necessitating specific activation strategies to achieve efficient transformations.[8][9] Furthermore, in the context of complex, multi-functional molecules common in drug development, the acidity of the carboxyl group can interfere with base-catalyzed reactions, mandating the use of carefully chosen protecting groups.[10][11]
This guide provides an in-depth exploration of the core reactions of the C8-carboxylic acid group. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights required to manipulate this functional group with precision and confidence. We will delve into the mechanisms, experimental considerations, and strategic applications of esterification, amidation, reduction, and protection/deprotection, providing a comprehensive framework for leveraging the C8-carboxylic acid in synthesis.
Diagram: Core Reactivity Pathways of a C8-Carboxylic Acid
Caption: Key transformations of the C8-carboxylic acid group.
Amide Bond Formation: The Cornerstone of Peptide and Drug Synthesis
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient. The basic amine readily deprotonates the carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[6][8][12] To overcome this thermodynamic hurdle, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon.[9]
Mechanism of Activation and Amidation
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are the most common activating agents.[6][13] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide, releasing a urea byproduct.
Diagram: Carbodiimide-Mediated Amidation Workflow
Caption: Activation and coupling steps in EDC-mediated amidation.
Experimental Protocol: EDC-Mediated Synthesis of N-Benzyl Octanamide
This protocol describes a standard procedure for coupling octanoic acid with benzylamine using EDC as the activating agent.
Materials:
-
Octanoic Acid (1.0 mmol, 1.0 eq)
-
Benzylamine (1.0 mmol, 1.0 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 mmol, 1.2 eq)
-
Hydroxybenzotriazole (HOBt) (optional, 0.1-1.0 eq, to suppress racemization and improve efficiency)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add octanoic acid (1.0 mmol) and anhydrous DCM (5 mL). Stir the solution at room temperature until the acid is fully dissolved.
-
Reagent Addition: Add benzylamine (1.0 mmol). If using, add HOBt at this stage. Cool the mixture to 0 °C in an ice bath.
-
Activation: In a separate vial, dissolve EDC (1.2 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]
-
Workup: Dilute the reaction mixture with DCM (20 mL). Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). The acidic and basic washes remove unreacted starting materials and the urea byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the resulting N-benzyl octanamide using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Common Activating Agents
| Activating Agent | Activated Intermediate | Advantages | Disadvantages & Byproducts |
| SOCl₂, (COCl)₂ | Acyl Chloride | Highly reactive, drives reactions to completion. | Harsh conditions, generates corrosive HCl gas.[6] |
| DCC | O-Acylisourea | Effective, widely used in peptide synthesis. | Dicyclohexylurea (DCU) byproduct is poorly soluble, can be difficult to remove.[13] |
| EDC | O-Acylisourea | Water-soluble urea byproduct is easily removed by aqueous workup.[6] | More expensive than DCC. |
| HATU, HBTU | Active Ester | High coupling efficiency, low rates of racemization. | Expensive, complex byproducts. |
Esterification: Accessing Key Derivatives
The conversion of carboxylic acids into esters is a fundamental transformation, producing derivatives used as fragrances, solvents, and crucial synthetic intermediates.[4][15]
Fischer-Speier Esterification
The most common method is the Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] The reaction is typically performed using an excess of the alcohol as the solvent and a strong acid catalyst (e.g., H₂SO₄, HCl) to drive the equilibrium towards the product.[7][8] Water removal, often via a Dean-Stark apparatus, can also be used to ensure high conversion.[16]
The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[7][8] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[13]
Experimental Protocol: Acid-Catalyzed Esterification of Octanoic Acid
Materials:
-
Octanoic Acid (1.0 mol)
-
Ethanol (5.0 mol, or used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.05 mol)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: Combine octanoic acid and ethanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add the concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the ester into a nonpolar solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting ethyl octanoate can be purified by distillation under reduced pressure.
Studies on the esterification of octanoic acid have explored various catalysts, including sulfonic acid-functionalized materials and surfactant-type catalysts, to achieve high conversion under milder conditions.[15][17][18]
Reduction to Primary Alcohols
The reduction of a carboxylic acid to a primary alcohol is a key transformation that requires a potent reducing agent, as the carboxyl group is relatively resistant to reduction.
Mechanism and Reagents
Lithium aluminum hydride (LiAlH₄) is the classic reagent for this purpose.[19] The reaction is vigorous and must be conducted under strictly anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF). The mechanism proceeds in two stages: an initial reduction to an aldehyde intermediate, which is more reactive than the starting acid and is immediately further reduced to the primary alcohol.[19][20] It is impossible to stop the reaction at the aldehyde stage with LiAlH₄.[19] An excess of the hydride reagent is required because the first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid.[20]
Milder and more selective reagents, such as borane (BH₃·THF), can also reduce carboxylic acids to alcohols and may be preferred if other reducible functional groups are present in the molecule.[20] More recently, catalytic methods using earth-abundant metals like manganese have been developed for this transformation under milder conditions.[21]
Diagram: LiAlH₄ Reduction Pathway
Caption: A typical workflow involving protection and deprotection.
Data Summary: Common Carboxylic Acid Protecting Groups
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Features |
| Methyl/Ethyl Ester | MeOH or EtOH, H⁺ cat. (Fischer) or CH₂N₂ | Saponification (NaOH, H₂O); Acid hydrolysis (H₃O⁺) | Base-labile; robust to many other conditions. [22] |
| Benzyl (Bn) Ester | Benzyl alcohol, H⁺ cat. or Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; removed under neutral conditions. [22] |
| tert-Butyl (tBu) Ester | Isobutylene, H⁺ cat. | Mild acid (e.g., Trifluoroacetic acid, TFA) | Stable to base and hydrogenolysis; acid-labile. [22] |
| Silyl Ester (e.g., TMS, TBDMS) | Silyl chloride (e.g., TMSCl), base | Mild acid, base, or fluoride source (e.g., TBAF) | Very labile; used for temporary protection. [23] |
| Oxazoline | Amino alcohol | Strong hot acid (e.g., ethanolic HCl) | Resistant to nucleophiles and bases. [10][23] |
Other Reactions: Decarboxylation and Alpha-Carbon Reactivity
Decarboxylation
Decarboxylation is a reaction that removes the carboxyl group as CO₂. [24]For simple saturated aliphatic acids like octanoic acid, this reaction is generally difficult and requires harsh conditions such as high temperatures (pyrolysis) or specialized catalysts. [24]The reaction becomes much more favorable if there is an electron-withdrawing group at the β-position (e.g., in β-keto acids), which can stabilize the carbanion intermediate formed upon CO₂ loss. [24]Recent research has also explored photoenzymatic methods for the decarboxylation of carboxylic acids. [25]
Alpha-Carbon Reactivity
The α-hydrogens of a carboxylic acid (on the carbon adjacent to the carboxyl group) are weakly acidic due to the electron-withdrawing effect of the carbonyl. [6]They can be deprotonated using very strong bases like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile in reactions, allowing for the formation of new carbon-carbon bonds at the α-position. [6]However, this chemistry is more commonly performed on ester derivatives to avoid complications with the acidic carboxyl proton.
Conclusion
The C8-carboxylic acid group is a remarkably versatile functional handle, central to the strategic design of synthetic routes in pharmaceutical and chemical research. Its successful manipulation hinges on a deep understanding of its inherent reactivity and the tools available to modulate it. Mastering the principles of activation for amide and ester formation, selecting the appropriate reagents for reduction, and implementing intelligent protection/deprotection strategies are essential skills for any synthetic chemist. By explaining the causality behind these experimental choices, this guide aims to equip researchers with the knowledge to not only perform these reactions but to innovate and problem-solve in the synthesis of complex molecules.
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solubility and stability of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
An In-Depth Technical Guide to the Solubility and Stability of 2,3,4,9-Tetrahydro-1H-Carbazole-8-Carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. Intended for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a strategic and methodological approach. We delve into the predicted physicochemical properties based on the molecule's constituent functional groups and outline detailed, field-proven protocols for empirical determination. The causality behind experimental choices, the establishment of self-validating analytical systems, and adherence to international regulatory standards are central themes. This guide is designed to empower drug development professionals to generate the robust, reliable data essential for advancing carbazole-based compounds through the development pipeline.
Introduction and Strategic Overview
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a carboxylic acid at the 8-position, yielding this compound, creates a molecule with intriguing potential as a pharmaceutical intermediate or an active pharmaceutical ingredient (API) in its own right. However, its successful development is contingent upon a thorough understanding of its fundamental physicochemical properties: solubility and stability.
Low solubility can severely limit oral bioavailability and complicate formulation, while poor stability can compromise drug efficacy and safety.[1] This guide provides the strategic rationale and detailed experimental workflows for comprehensively characterizing these two critical attributes. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure that the data generated is suitable for regulatory submissions.[2]
Predicted Physicochemical Profile
A priori analysis of the molecular structure allows us to form hypotheses that will guide our experimental design.
-
The Carbazole Core: The parent 2,3,4,9-tetrahydro-1H-carbazole is known to be hydrophobic and insoluble in water.[3] This core structure is susceptible to oxidative degradation and is photolabile, characteristics common to many carbazole derivatives.[4]
-
The Carboxylic Acid Moiety: The carboxylic acid group is a weak acid. At low pH, it will be protonated (-COOH) and contribute minimally to aqueous solubility. As the pH increases above the compound's pKa, the group will deprotonate to its carboxylate form (-COO⁻), which is significantly more polar and capable of hydrogen bonding with water. This predicts a classic pH-dependent solubility profile, with poor solubility in acidic media and progressively higher solubility in neutral to alkaline media.
Therefore, we hypothesize that this compound will be a sparingly soluble compound whose aqueous solubility is highly dependent on pH. Its stability will be influenced by its susceptibility to oxidation, photolysis, and potentially pH-mediated hydrolysis, although the latter is less likely given the robustness of the carbazole ring.
Comprehensive Solubility Characterization
Solubility dictates the dissolution rate and, consequently, the bioavailability of an orally administered drug. We will focus on determining the thermodynamic equilibrium solubility, which represents the true saturation point of the compound and is the most relevant value for pre-formulation and biopharmaceutical classification. The shake-flask method is the universally recognized "gold standard" for this determination.[5][6]
Experimental Workflow: Thermodynamic Solubility via Shake-Flask Method
The objective is to measure the concentration of the dissolved compound in a saturated solution at equilibrium.
}
Detailed Protocol: Shake-Flask Solubility Assay
Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic media.
Materials:
-
This compound (crystalline powder)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
pH meter
-
Centrifuge or syringe filters (0.22 µm PVDF)
-
Validated HPLC-UV system (See Section 3.3)
-
Solvents:
-
0.1 N HCl (pH ~1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8 and 7.4)
-
Methanol, Ethanol, Acetonitrile, DMSO (relevant organic solvents)
-
Procedure:
-
Preparation: Add an excess of the solid compound to a series of vials (e.g., add 2-5 mg to 1 mL of solvent). The key is to ensure that a visible amount of solid remains at the end of the experiment, confirming saturation.[5]
-
pH Measurement (Aqueous): For aqueous buffers, measure and record the initial pH of the solvent before adding the compound.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours. To confirm that equilibrium has been reached, samples can be taken at 24 and 48 hours; if the concentrations are consistent, equilibrium is achieved.[7]
-
Post-Equilibration pH: After equilibration, measure and record the final pH of the aqueous suspensions. A significant change in pH may indicate insufficient buffering capacity.[5]
-
Phase Separation: Remove the vials from the shaker and let them stand to allow sedimentation. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter. Filtration is often preferred but requires validation to check for compound adsorption to the filter membrane.
-
Quantification: Carefully aspirate the clear supernatant. Prepare an accurate dilution of the supernatant in the HPLC mobile phase and quantify the concentration using a pre-validated stability-indicating HPLC-UV method.
Analytical Method: HPLC-UV for Quantification
A reverse-phase HPLC method with UV detection is the standard for quantifying carbazole derivatives.[8][9]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water containing an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape. A typical starting point would be 60:40 Acetonitrile:Water with 0.1% Formic Acid.[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer, wavelength set to an absorbance maximum (e.g., 254 nm, to be determined by UV scan).[9]
-
Calibration: A multi-point calibration curve must be prepared using a reference standard of known purity to ensure accurate quantification.
Data Presentation
Results should be summarized in a clear, tabular format.
| Solvent/Medium | Initial pH | Final pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 0.1 N HCl | 1.2 | 1.2 | 25 | ||
| Acetate Buffer | 4.5 | 4.5 | 25 | ||
| Phosphate Buffer | 6.8 | 6.8 | 25 | ||
| Phosphate Buffer | 7.4 | 7.4 | 25 | ||
| Methanol | NA | NA | 25 | ||
| Acetonitrile | NA | NA | 25 |
Stability Profile and Forced Degradation
Stability testing is crucial for identifying degradation pathways, determining shelf-life, and developing stable formulations. Forced degradation (or stress testing) is the cornerstone of this process, involving the deliberate degradation of the compound under conditions more severe than accelerated stability testing.[10][11] The goal is to achieve 5-20% degradation to ensure that analytical methods are capable of detecting and resolving degradation products.
Experimental Workflow: Forced Degradation Study
This workflow systematically exposes the drug substance to various stressors as mandated by ICH guidelines.[12]
}
Detailed Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Materials:
-
Compound of interest
-
Reagents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Solvent for stock solution (e.g., Acetonitrile or Methanol)
-
Stability-indicating HPLC-UV method (often the same as the solubility method, but must be validated for specificity)
-
Photostability chamber (compliant with ICH Q1B options)
-
Oven for thermal stress
Procedure:
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent.
-
Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) and sample at various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Keep at room temperature or heat gently, sampling at time points. Basic conditions may cause rapid degradation.
-
Neutral Hydrolysis: Mix stock solution with water. Heat at a controlled temperature (e.g., 60°C) and sample at time points.
-
Oxidation: Mix stock solution with 3% H₂O₂. Store at room temperature in the dark and sample at time points.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[12] A dark control sample must be stored under the same conditions but protected from light.
-
Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 60°C). Also, store a solution of the compound (protected from light) at the same temperature. Sample at various time points.
-
Sample Analysis: At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and dilute to a suitable concentration for HPLC analysis. Analyze all stressed samples, along with an unstressed control (time zero), using the stability-indicating HPLC method.
Data Analysis and Presentation
The HPLC analysis will reveal the formation of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Specificity: The method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak and from each other. Peak purity analysis (using a photodiode array detector) should be performed to confirm that the parent peak is spectrally pure under all stress conditions.
-
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradants should ideally be close to 100%, indicating that all degradation products are being detected.
Results should be compiled in a summary table.
| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradants |
| Control (T=0) | NA | 100.0 | 0.0 | 0 | NA |
| 0.1 N HCl | 24h / 60°C | ||||
| 0.1 N NaOH | 8h / RT | ||||
| 3% H₂O₂ | 24h / RT | ||||
| Photolytic (Solid) | ICH Q1B | ||||
| Thermal (Solid) | 7d / 60°C |
*RRT = Relative Retention Time
Conclusion
The successful development of this compound hinges on a foundational understanding of its solubility and stability. This guide provides the strategic framework and detailed protocols necessary for this characterization. By systematically applying the gold-standard shake-flask method for solubility and conducting comprehensive forced degradation studies according to ICH guidelines, researchers can generate the high-quality, reliable data needed to make informed decisions. This includes selecting appropriate formulation strategies to overcome solubility challenges, defining appropriate storage conditions, and establishing a validated analytical method that ensures the quality and safety of the compound throughout its lifecycle.
References
- Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL:[Link]
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- Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL:[Link]
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- Title: ICH GUIDELINES FOR STABILITY Source: K.K. Wagh College of Pharmacy URL:[Link]
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- Title: Forced Degradation – A Review Source: Pharm
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A Technical Guide to the Preliminary Toxicological Assessment of 8-Carboxy-Tetrahydrocarbazole
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicological assessment of 8-carboxy-tetrahydrocarbazole, a novel chemical entity within the broader class of tetrahydrocarbazole derivatives. Given the therapeutic potential of tetrahydrocarbazoles, early and robust safety evaluation is paramount for advancing drug development.[1][2][3] This document outlines a multi-pronged approach, integrating in silico predictive modeling with a tiered in vitro testing strategy to identify potential toxicological liabilities. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to establish a foundational safety profile of this novel compound, guiding future preclinical development.
Introduction: The Tetrahydrocarbazole Scaffold and the Imperative for Early Safety Profiling
Tetrahydrocarbazoles (THCs) are a significant class of heterocyclic compounds, with a privileged structure that is a cornerstone in medicinal chemistry.[1][3] This scaffold is present in numerous natural products and synthetic molecules exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] The introduction of a carboxyl group at the 8th position of the tetrahydrocarbazole core in 8-carboxy-tetrahydrocarbazole suggests unique physicochemical properties that may influence its biological activity and toxicological profile.
The preclinical safety evaluation of any new chemical entity (NCE) is a critical step in the drug development pipeline.[6][7] Early identification of potential toxicities can save significant time and resources, and, most importantly, mitigate risks in subsequent in vivo studies and human clinical trials.[8][9] This guide proposes a logical and efficient workflow for the initial toxicological assessment of 8-carboxy-tetrahydrocarbazole, commencing with computational predictions and progressing to targeted in vitro assays.
Tier 1: In Silico Toxicological Assessment
Before embarking on laboratory-based experiments, a thorough in silico analysis is recommended. Computational toxicology utilizes computer-based models to predict the potential toxicity of chemicals, offering a rapid and cost-effective initial screening.[10][11][12][13]
Rationale for In Silico Approach
The primary objectives of the in silico assessment are to:
-
Predict a range of toxicological endpoints.
-
Identify potential mechanisms of toxicity.
-
Guide the selection of appropriate in vitro assays.
-
Prioritize 8-carboxy-tetrahydrocarbazole among other analogues based on predicted safety profiles.
Proposed In Silico Methodologies
A variety of computational tools can be employed for this assessment.[11]
Table 1: Proposed In Silico Models for Toxicological Prediction
| Toxicity Endpoint | Modeling Approach | Rationale and Key Considerations |
| Genotoxicity | Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems (e.g., Derek Nexus, Toxtree) | To assess the potential for DNA damage, a critical endpoint in carcinogenicity prediction. Models are trained on large datasets of known mutagens and non-mutagens. |
| Carcinogenicity | QSAR models | To predict the likelihood of causing cancer, often correlated with genotoxicity. |
| Hepatotoxicity | QSAR and machine learning models | To identify potential for drug-induced liver injury (DILI), a major cause of drug attrition.[9] |
| Cardiotoxicity | hERG channel inhibition models | To predict the risk of cardiac arrhythmias by assessing the compound's potential to block the hERG potassium channel. |
| Acute Oral Toxicity | QSAR models | To estimate the median lethal dose (LD50) and provide a preliminary indication of acute toxicity.[14] |
Workflow for In Silico Assessment
Caption: Workflow for the in silico toxicological assessment of 8-carboxy-tetrahydrocarbazole.
Tier 2: In Vitro Toxicological Assessment
Based on the insights gained from the in silico analysis, a targeted panel of in vitro assays should be conducted to provide empirical data on the compound's biological effects.[8][15][16][17] In vitro toxicology assays are essential for evaluating the safety and mechanism of toxicity of new chemical entities before any animal testing.[8]
General Cell Culture and Compound Preparation Protocol
-
Cell Line Selection: Utilize human-derived cell lines relevant to the predicted target organs of toxicity. For a general cytotoxicity screen, cell lines such as HepG2 (human liver carcinoma), HEK293 (human embryonic kidney), and a neuronal cell line like SH-SY5Y are recommended.
-
Cell Culture: Maintain cell lines in their respective recommended media and conditions (e.g., 37°C, 5% CO2).
-
Compound Stock Solution: Prepare a high-concentration stock solution of 8-carboxy-tetrahydrocarbazole in a suitable solvent (e.g., DMSO).
-
Working Solutions: Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for testing. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).
Cytotoxicity Assays
The initial in vitro assessment should focus on evaluating the compound's potential to cause cell death.
Table 2: Proposed In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Recommended Cell Lines |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt to purple formazan crystals.[15] | Cell Viability | HepG2, HEK293, SH-SY5Y |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Cell Lysis/Membrane Integrity | HepG2, HEK293, SH-SY5Y |
| Neutral Red Uptake Assay | Assesses cell viability based on the uptake of the neutral red dye into the lysosomes of viable cells. | Cell Viability | HepG2, HEK293, SH-SY5Y |
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 8-carboxy-tetrahydrocarbazole and a vehicle control. Incubate for 24 and 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
If the in silico analysis raises concerns about genotoxicity, the following in vitro assays are recommended.
Table 3: Proposed In Vitro Genotoxicity Assays
| Assay | Principle | Endpoint Measured |
| Ames Test (Bacterial Reverse Mutation Assay) | Utilizes various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. | Gene Mutations |
| In Vitro Micronucleus Test | Detects the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis. | Chromosomal Damage |
Organ-Specific Toxicity Assessment
Based on the in silico predictions and the known pharmacology of related tetrahydrocarbazole compounds, targeted organ-specific toxicity assays may be warranted. A recent study on a tetrahydrocarbazole derivative, CAR-8, showed it induces endoplasmic reticulum (ER) stress in Candida albicans.[18] This suggests a potential mechanism that could be explored in mammalian cells.
Table 4: Proposed Organ-Specific and Mechanistic Assays
| Toxicity Type | Assay | Principle | Endpoint Measured |
| Hepatotoxicity | High-Content Imaging in primary human hepatocytes or HepG2 cells | Multiplexed analysis of various cellular parameters such as cell viability, mitochondrial membrane potential, and reactive oxygen species (ROS) production. | Cellular markers of liver injury |
| Cardiotoxicity | Automated Patch-Clamp on hERG-expressing cells | Measures the effect of the compound on the hERG potassium channel current. | hERG channel inhibition |
| ER Stress | Western blot or qPCR for ER stress markers (e.g., CHOP, BiP, spliced XBP1) | Quantifies the expression of key proteins and genes involved in the unfolded protein response (UPR). | Induction of ER stress markers |
Experimental Workflow for In Vitro Assessment
Caption: Tiered experimental workflow for the in vitro toxicological assessment.
Data Interpretation and Reporting
A comprehensive report should be generated, summarizing the findings from both the in silico and in vitro assessments.
Table 5: Summary of Data for Toxicological Report
| Assessment Tier | Data to Report | Interpretation |
| In Silico | Predicted toxicities for all endpoints, including confidence scores from the models. | Identification of potential toxicological liabilities and guidance for in vitro assay selection. |
| In Vitro Cytotoxicity | IC50 values from MTT, LDH, and Neutral Red assays for each cell line at 24 and 48 hours. | Determination of the compound's potency in causing cell death. |
| In Vitro Genotoxicity | Results of the Ames test (mutagenicity) and micronucleus test (clastogenicity). | Assessment of the compound's potential to cause genetic damage. |
| Organ-Specific Toxicity | IC50 for hERG inhibition, changes in hepatotoxicity markers, and expression levels of ER stress markers. | Elucidation of potential mechanisms and target organs of toxicity. |
Conclusion and Future Directions
This guide outlines a systematic and tiered approach for the preliminary toxicological assessment of 8-carboxy-tetrahydrocarbazole. By integrating in silico prediction with targeted in vitro assays, a robust initial safety profile can be established. The results of this assessment will be instrumental in making informed decisions regarding the continued development of this novel compound. A favorable profile would support progression to more advanced preclinical studies, including in vivo toxicity testing, while the identification of specific liabilities would guide further chemical modification to mitigate these risks.
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The Ascendant Trajectory of 8-Substituted Tetrahydrocarbazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrocarbazole scaffold, a privileged structural motif in medicinal chemistry, has consistently captured the attention of researchers due to its presence in a multitude of biologically active natural products and synthetic compounds.[1][2] Among its various derivatives, those substituted at the 8-position of the carbazole nucleus are emerging as a particularly promising class of therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] This in-depth technical guide provides a comprehensive literature review of 8-substituted tetrahydrocarbazoles, delving into their synthesis, biological activities, and the critical structure-activity relationships that govern their therapeutic potential.
I. Strategic Synthesis of the 8-Substituted Tetrahydrocarbazole Core
The construction of the 8-substituted tetrahydrocarbazole framework can be broadly approached through two primary strategies: classical cyclization reactions utilizing pre-functionalized precursors and modern, direct C-H functionalization methods on the pre-formed tetrahydrocarbazole core.
A. Classical Approaches: The Fischer Indole and Borsche-Drechsel Syntheses
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a robust and widely employed method for constructing the tetrahydrocarbazole skeleton.[6][7] The strategic introduction of a substituent at the 8-position is achieved by utilizing an appropriately substituted ortho-phenylhydrazine as a key starting material. The general mechanism involves the acid-catalyzed reaction of the substituted phenylhydrazine with a cyclohexanone derivative, proceeding through a phenylhydrazone intermediate, which then undergoes a[8][8]-sigmatropic rearrangement to form the indole ring.[6][8]
A closely related classical method is the Borsche-Drechsel cyclization, which involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[8] This method is essentially a specific application of the Fischer indole synthesis, where the arylhydrazone is pre-formed.[1]
Experimental Protocol: Fischer Indole Synthesis of 6-Chloro-8-bromo-1,2,3,4-tetrahydrocarbazole
A representative protocol for the synthesis of a di-substituted tetrahydrocarbazole is the reaction of 4-chloro-2-bromophenylhydrazine hydrochloride with cyclohexanone.
-
Reaction Setup: A mixture of 4-chloro-2-bromophenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) is prepared in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: The mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield the desired 6-chloro-8-bromo-1,2,3,4-tetrahydrocarbazole.
B. Modern Strategies: Regioselective C-H Functionalization
The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis.[1] This approach allows for the introduction of substituents onto the tetrahydrocarbazole core in a regioselective manner, often at a late stage of the synthetic sequence. Transition metal-catalyzed reactions, particularly those employing palladium, rhodium, and ruthenium, have been instrumental in achieving C8-selectivity.[1][9]
The regioselectivity of these reactions is typically guided by a directing group installed on the nitrogen atom of the tetrahydrocarbazole. This directing group coordinates to the metal catalyst, positioning it in close proximity to the C8-H bond and facilitating its activation and subsequent functionalization.[1]
Experimental Protocol: Palladium-Catalyzed C8-Arylation of N-Pivaloyl-1,2,3,4-tetrahydrocarbazole
A general procedure for the direct arylation at the C8 position involves the use of a palladium catalyst and a suitable directing group on the nitrogen.
-
Reactants and Catalyst: N-pivaloyl-1,2,3,4-tetrahydrocarbazole (1.0 eq), an aryl halide (e.g., aryl bromide, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined in a reaction vessel.
-
Solvent and Conditions: The reaction is typically carried out in a high-boiling point solvent such as toluene or DMF under an inert atmosphere (e.g., argon). The mixture is heated to a high temperature (e.g., 120-140 °C) for several hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired C8-arylated product.
II. The Pharmacological Landscape of 8-Substituted Tetrahydrocarbazoles
Derivatives of 8-substituted tetrahydrocarbazoles have demonstrated significant potential across a range of therapeutic areas. The nature of the substituent at the 8-position plays a crucial role in modulating the biological activity and defining the pharmacological profile of these compounds.
A. Anticancer Activity
A growing body of evidence highlights the potent anticancer properties of 8-substituted tetrahydrocarbazoles. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[3][4][9]
| Compound Class | Example Substituent | Cancer Cell Line | Activity (IC₅₀/ED₅₀) | Reference |
| 8-Aryl Tetrahydrocarbazoles | 4-Chlorophenyl | MCF-7 (Breast) | 7.24 nM | [10] |
| 4-Chlorophenyl | HCT116 (Colon) | 8.23 nM | [10] | |
| 8-Alkyl Tetrahydrocarbazoles | - | Jurkat (Leukemia) | 1.44 µM | [9] |
| - | U937 (Lymphoma) | 1.77 µM | [9] | |
| 5,8-Dimethyl-9H-carbazoles | - | MDA-MB-231 (Breast) | 1.44 µM | [3] |
Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to inhibit topoisomerases, enzymes critical for DNA replication and repair in cancer cells.[3] Additionally, some derivatives have been shown to inhibit tubulin polymerization and receptor tyrosine kinases like EGFR and VEGFR-2, further contributing to their antiproliferative effects.[4][9]
B. Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. Certain 8-substituted tetrahydrocarbazoles have exhibited promising anti-inflammatory activity, suggesting their potential in treating inflammatory disorders.[8][11]
| Compound | Model | Activity (IC₅₀/ED₅₀) | Reference |
| 6,8-dinitro-tetrahydrocarbazole linked pyrazolines | HRBC membrane stabilization | IC₅₀ = 0.06 µg/mL | [8] |
| 1-ethyl-8-n-propyl-1,2,3,4-tetrahydrocarbazole-1-acetic acid | Adjuvant-induced arthritis (rat) | ED₅₀ = 1.1 mg/kg | [3] |
Mechanism of Action: The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[11] Some derivatives also demonstrate antioxidant properties, which can contribute to their anti-inflammatory profile by mitigating oxidative stress.[8]
C. Neuroprotective Potential
Neurodegenerative diseases represent a significant unmet medical need. Intriguingly, 8-substituted tetrahydrocarbazoles and related carbazole structures have shown promise as neuroprotective agents, offering potential therapeutic avenues for conditions like Alzheimer's disease.[5]
| Compound Class | Target | Activity (IC₅₀) | Reference |
| Conjugates of γ-carbolines with tetrahydrocarbazole | Butyrylcholinesterase (BChE) | Kᵢ = 1.18 µM | [5] |
| 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines | Anticonvulsant activity (MES test) | ED₅₀ = 8.80 mg/kg | [2] |
Mechanism of Action: The neuroprotective effects of these compounds are multifaceted. Some derivatives act as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease.[5] Others exhibit antioxidant properties that can protect neurons from oxidative damage, a key pathological feature of many neurodegenerative disorders.[5]
III. Structure-Activity Relationships (SAR) and Future Directions
The accumulated data on 8-substituted tetrahydrocarbazoles allows for the elucidation of preliminary structure-activity relationships (SAR). The nature, size, and electronic properties of the substituent at the 8-position significantly influence the biological activity. For instance, in the context of anticancer activity, the presence of a halogenated phenyl group at the 8-position has been shown to enhance potency.[10]
The continued exploration of the chemical space around the 8-position of the tetrahydrocarbazole scaffold holds immense promise for the discovery of novel and more potent therapeutic agents. Future research should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of a wider range of 8-substituted analogs will provide a more comprehensive understanding of the SAR and guide the design of next-generation compounds with improved efficacy and selectivity.
-
Elucidation of molecular targets: In-depth mechanistic studies are required to identify the specific molecular targets of these compounds and to understand the signaling pathways they modulate.
-
Optimization of pharmacokinetic properties: The development of clinically viable drug candidates will necessitate the optimization of their absorption, distribution, metabolism, and excretion (ADME) properties.
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For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbazole alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Characterized by a tricyclic system of two benzene rings fused to a central pyrrole, these compounds exhibit a wide range of biological activities, including potent anticancer, neuroprotective, and antimicrobial properties.[1][2][3][4] Their biosynthetic origins are as diverse as their structures, arising from distinct enzymatic pathways in higher plants, fungi, and bacteria.[1][5] This technical guide provides a comprehensive exploration of the core biosynthetic pathways of natural carbazole alkaloids, with a particular focus on the well-elucidated enzymatic cascades in bacteria. By synthesizing technical details with mechanistic insights, this document serves as a resource for researchers aiming to understand, harness, and engineer these powerful metabolic routes for applications in drug discovery and synthetic biology.
Introduction to Carbazole Alkaloids: A Structural and Biological Overview
Carbazole, first isolated from coal tar in 1872, forms the scaffold for a vast family of natural products.[1][5] These alkaloids can be broadly classified based on their structural complexity and origin:
-
Simple Carbazoles: Often found in higher plants of the Rutaceae family, these compounds feature substitutions such as methyl, formyl, and methoxy groups on the core carbazole ring.[3][6][7]
-
Indolocarbazoles: Primarily produced by actinomycetes, these complex molecules, like the renowned protein kinase inhibitor staurosporine, feature an indole ring fused to the carbazole nucleus.[8]
-
Bacterial Carbazoles with ortho-Quinone Moieties: A distinct class from actinomycetes, such as carquinostatin A, characterized by an oxygenated aromatic ring, a meta-methyl group, and a para-alkyl side chain.[1][5]
The immense interest in these compounds stems from their validated therapeutic potential. Indolocarbazoles such as rebeccamycin are potent DNA topoisomerase inhibitors, while others show promise as antibacterial, antiviral, and anti-inflammatory agents, making their biosynthetic pathways a critical area of study for the generation of novel therapeutic leads.[4][9][10]
The Bacterial Forge: Biosynthesis of Carbazoles in Actinomycetes
Recent advances in genome mining and biochemical characterization have unveiled the complete biosynthetic pathway for several bacterial carbazoles. The pathway for carquinostatin A (CQS) in Streptomyces exfoliatus serves as an exemplary model of a unique enzymatic strategy for constructing the tricyclic core from simple metabolic precursors.[11]
Core Precursors: The carbazole skeleton is assembled from three primary building blocks: L-tryptophan, pyruvate, and two molecules of acetate (via 3-hydroxybutyryl-ACP).[1][5]
The Enzymatic Cascade: The total biosynthesis is established through the sequential action of seven gene products (CqsB1-7).[11]
-
Initiation: The pathway begins with the conversion of L-tryptophan to indole-3-pyruvic acid (IPA) by the aminotransferase CqsB7.[1]
-
C-C Bond Formation: The thiamine diphosphate (ThDP)-dependent enzyme, CqsB3, catalyzes the formation of a crucial C-C bond between IPA and pyruvate, yielding an α-hydroxy-β-keto acid intermediate.[1]
-
Condensation: A 3-ketoacyl-ACP synthase (KASIII)-like enzyme, CqsB1, orchestrates a decarboxylative condensation of the α-hydroxy-β-keto acid intermediate with 3-hydroxybutyryl-ACP.[1][11]
-
The Key Cyclization Step: The central and most remarkable step is catalyzed by the carbazole synthase CqsB2. This unprecedented enzyme facilitates an oxidative cyclization of the unstable linear precursor to form the final tricyclic carbazole skeleton of a precarquinostatin intermediate.[1][11] Mechanistic studies have proposed a unique deprotonation-initiated cyclization cascade.[11]
-
Tailoring Reactions: Following the formation of the core structure, subsequent tailoring enzymes, including prenyltransferases and hydroxylases, modify the scaffold to produce the final bioactive compounds like CQS.[1]
Dimerization and Cyclization: The Indolocarbazole Pathway
Indolocarbazoles, such as the potent antitumor agent rebeccamycin and the kinase inhibitor staurosporine, are formed through a distinct biosynthetic logic centered on the oxidative dimerization of two L-tryptophan molecules.[8]
Core Precursors: The entire indolocarbazole core is derived from two molecules of L-tryptophan. For some derivatives like rebeccamycin, the pathway starts with the halogenation of L-tryptophan.[8]
The Enzymatic Cascade (Staurosporine model):
-
Oxidation: The flavoenzyme L-tryptophan oxidase (StaO) initiates the pathway by converting L-tryptophan into the corresponding indole-3-pyruvic acid (IPA) imine.[8][9]
-
Dimerization: The enzyme StaD catalyzes the coupling of two molecules of the IPA imine to generate an important bis-indole intermediate, chromopyrrolic acid (CPA).[8][9]
-
Core Formation: The construction of the fused indolocarbazole ring system is a feat of enzymatic engineering. The cytochrome P450 enzyme, StaP, in conjunction with the FAD-dependent enzyme StaC, catalyzes a complex intramolecular aryl-aryl coupling and oxidative decarboxylation of CPA to form the stable aromatic core.[1][8]
-
Glycosylation: The aglycone is subsequently modified by glycosyltransferases, which attach sugar moieties critical for the biological activity of many indolocarbazoles.
A Lesson in Rearrangement: The Violacein Biosynthetic Pathway
While not a true carbazole, the bis-indole pigment violacein provides a compelling comparative model for the enzymatic manipulation of tryptophan. Its biosynthesis, catalyzed by the VioA-E enzyme suite, involves a fascinating and unique indole ring migration, a type of reaction that showcases the diverse catalytic strategies employed in nature.[12][13]
The Enzymatic Cascade (VioA-E):
The entire pathway is encoded by a single vioABCDE operon.[12]
-
Activation & Dimerization: The flavoenzyme VioA (L-tryptophan oxidase) and the heme protein VioB work together to oxidize and dimerize two molecules of L-tryptophan.[14]
-
The Indole Shift: In the presence of the crucial enzyme VioE, the unstable dimer intermediate undergoes an on-pathway[1][12] indole rearrangement to form prodeoxyviolacein. This indole shift is a hallmark of the violacein pathway.[13][14]
-
Hydroxylation & Oxidation: Two sequential flavin-dependent oxygenases, VioD and VioC, complete the synthesis. VioD hydroxylates one indole ring, and VioC acts on the second indole ring to create an oxindole, which finalizes the violacein chromophore.[9][14]
The Botanical Blueprint: Biogenesis of Plant-Derived Carbazoles
In contrast to the well-defined bacterial pathways, the biogenesis of carbazole alkaloids in higher plants (e.g., family Rutaceae) is less understood at an enzymatic level.[7] However, extensive phytochemical analysis has led to a strong working hypothesis for their formation.
-
Key Precursor: It is widely postulated that 3-methylcarbazole is the common biogenetic precursor for the vast majority of carbazoles isolated from higher plants.[3][6][15]
-
Metabolic Origin: The carbazole nucleus is thought to be derived from the shikimate pathway, a core route in plant primary metabolism for producing aromatic amino acids.[3][15]
-
Structural Diversification: The remarkable diversity of plant carbazoles is achieved through extensive "late-stage" modifications of the 3-methylcarbazole scaffold. These tailoring reactions include oxidation of the C-3 methyl group to an alcohol or aldehyde, as well as hydroxylation, prenylation, and geranylation at various positions on the aromatic rings.[6]
Core Experimental Methodologies for Pathway Elucidation
The dissection of these complex biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following protocols outline foundational workflows used in the field.
Table 1: Comparison of Key Features of Major Carbazole & Related Biosynthetic Pathways
| Feature | Bacterial Carbazoles (CQS) | Indolocarbazoles (Staurosporine) | Violacein | Plant Carbazoles |
| Organism | Actinomycetes (e.g., Streptomyces) | Actinomycetes (e.g., Streptomyces) | Gram-negative bacteria | Higher Plants (Rutaceae) |
| Core Precursors | L-Trp, Pyruvate, Acetate[1] | 2x L-Tryptophan[8] | 2x L-Tryptophan[12] | Shikimate Pathway derivatives[3] |
| Key Intermediate | Linear polyketide-like precursor | Chromopyrrolic Acid (CPA)[8] | Prodeoxyviolacein[14] | 3-Methylcarbazole (hypothesized)[6] |
| Key Enzymatic Step | CqsB2-catalyzed oxidative cyclization[11] | StaP (P450)-catalyzed aryl-aryl coupling[1] | VioE-catalyzed[1][12] indole shift[13] | Unknown |
| Gene Organization | Biosynthetic Gene Cluster (BGC) | Biosynthetic Gene Cluster (BGC) | vioABCDE Operon | Genes likely dispersed |
Protocol 1: Heterologous Expression of a Carbazole Biosynthetic Gene Cluster (BGC)
Objective: To functionally express a target BGC in a genetically tractable host organism (e.g., E. coli, Streptomyces lividans) to produce the corresponding natural product and confirm gene function.
Causality: Heterologous expression is the gold standard for linking a specific BGC to the production of a metabolite. Choosing a host like Streptomyces often provides the necessary precursors and cellular environment, while E. coli allows for rapid cloning and testing, though it may require precursor feeding.[16]
Methodology:
-
BGC Amplification & Cloning:
-
Amplify the entire target BGC (~7-10 kb for a typical carbazole cluster) from the genomic DNA of the native producer using high-fidelity PCR or capture it via transformation-associated recombination (TAR) cloning.
-
Clone the BGC into a suitable expression vector (e.g., pET series for E. coli, pSET152 for Streptomyces) under the control of an inducible promoter (e.g., T7, tipA).
-
-
Host Transformation:
-
Introduce the recombinant plasmid into the chosen heterologous host (E. coli BL21(DE3) or S. lividans) via chemical transformation or conjugation.
-
Select for successful transformants using antibiotic resistance markers on the plasmid.
-
-
Expression & Fermentation:
-
Grow a starter culture of the recombinant strain in a suitable medium (e.g., LB for E. coli, R5A for Streptomyces).
-
Inoculate a larger production culture and grow to mid-log phase.
-
Induce gene expression with the appropriate inducer (e.g., 0.1-1 mM IPTG).
-
Self-Validation: Supplement the culture with precursors (e.g., 1-2 mM L-tryptophan) to enhance product titers. Include a control culture of the host with an empty vector.
-
Continue fermentation for 48-72 hours at an optimized temperature (e.g., 20-30°C).
-
-
Metabolite Extraction & Analysis:
-
Harvest the culture and perform a solvent extraction of the cell pellet and supernatant (e.g., with ethyl acetate or methanol).
-
Concentrate the crude extract in vacuo.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
-
Expected Result: Compare the chromatograms of the BGC-expressing strain and the empty vector control. A new peak with the expected mass of the carbazole alkaloid in the experimental sample confirms successful production.
-
Protocol 2: In Vitro Reconstitution of a Carbazole Biosynthetic Pathway
Objective: To biochemically confirm the function of each enzyme in a pathway by combining the purified proteins with substrates and cofactors in a controlled environment.
Causality: In vitro reconstitution provides definitive proof of an enzyme's specific catalytic function, free from the complexities of the cellular environment. It allows for the study of reaction mechanisms and substrate specificity.[11][17]
Methodology:
-
Enzyme Expression & Purification:
-
Individually clone the genes for each enzyme in the pathway (e.g., cqsB1, cqsB2, cqsB3, etc.) into a protein expression vector (e.g., pET-28a with an N-terminal His-tag).
-
Overexpress each protein in E. coli BL21(DE3).
-
Lyse the cells and purify each enzyme to homogeneity using affinity chromatography (e.g., Ni-NTA column), followed by size-exclusion chromatography if necessary.
-
Self-Validation: Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.
-
-
Enzymatic Assay:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
Combine the purified enzymes in the buffer. The order of addition can be critical.
-
Add necessary substrates (e.g., L-tryptophan, pyruvate, 3-hydroxybutyryl-ACP) and cofactors (e.g., ThDP, MgCl₂, FAD, NAD(P)H).
-
Self-Validation: Run multiple control reactions, each omitting one component (e.g., one enzyme, one substrate) to confirm that every component is essential for the final product formation.
-
-
Reaction & Analysis:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for several hours.
-
Quench the reaction by adding an organic solvent (e.g., methanol or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to identify the reaction products.
-
Expected Result: The full reaction should yield a peak corresponding to the mass of the expected carbazole product. Reactions missing a single component should fail to produce the final product, potentially accumulating an intermediate, thereby confirming the function of the omitted enzyme.
-
Future Perspectives: Engineering Carbazole Biosynthesis
A deep understanding of carbazole biosynthesis opens the door to powerful bioengineering strategies. By mixing and matching enzymes from different pathways or by modifying substrate specificities, it is possible to generate novel carbazole derivatives that are inaccessible through traditional chemical synthesis.[11]
-
Combinatorial Biosynthesis: Expressing tailoring enzymes (e.g., halogenases, methyltransferases) from different BGCs with a core carbazole-producing pathway can create new decorated analogs.
-
Chemo-enzymatic Synthesis: Using a combination of purified biosynthetic enzymes and synthetic substrate analogs (e.g., modified acyl-thioesters) can rapidly generate libraries of novel carbazoles for biological screening.[17]
-
Pathway Refactoring: Optimizing the expression levels of genes within a BGC and ensuring a robust supply of precursors in a heterologous host can dramatically improve product yields, making industrial-scale production feasible.
The continued exploration of these intricate biosynthetic pathways will undoubtedly fuel the next generation of drug discovery, providing both the molecular tools and the chemical scaffolds needed to address pressing challenges in human health.
References
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- Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 112(6), 3193-3328. [Link]
- Hoshino, T. (2011). Violacein and related tryptophan metabolites produced by Chromobacterium violaceum: biosynthetic mechanism and pathway for construction of violacein core. Journal of Industrial Microbiology & Biotechnology, 38(7), 845-853. [Link]
- Balibar, C. J., & Walsh, C. T. (2006). In Vitro Biosynthesis of Violacein from l-Tryptophan by the Enzymes VioA-E from Chromobacterium violaceum. Biochemistry, 45(51), 15444-15457. [Link]
- Früh, S., et al. (2011). Biosynthesis of Violacein, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum. Journal of Biological Chemistry, 286(14), 11973-11981. [Link]
- Mohamad, S., et al. (2024). Reconstruction of the Violacein Biosynthetic Pathway From Chromobacterium violaceum in Escherichia coli. Malaysian Journal of Medicine and Health Sciences, 20(1). [Link]
- ResearchGate. (n.d.). Naturally occurring alkaloids containing a carbazole basic structure derived from different biosynthetic pathways.
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- Salas, A. P., et al. (2012). Chapter 6: Biosynthesis of Indolocarbazole Alkaloids and Generation of Novel Derivatives by Combinatorial Biosynthesis.
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Methodological & Application
Application Notes & Protocols: Comprehensive Biological Evaluation of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 2,3,4,9-tetrahydro-1H-carbazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] Derivatives of this versatile structure have demonstrated a wide array of pharmacological effects, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2][4][5] The introduction of a carboxylic acid moiety at the 8-position of this scaffold, yielding 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid (THC-8-COOH), is hypothesized to enhance solubility and provide a key interaction point with biological targets, potentially modulating its therapeutic profile.[6]
These application notes provide a comprehensive, tiered framework for the systematic biological evaluation of THC-8-COOH. The protocols are designed for researchers in drug discovery and development, offering a logical progression from broad-spectrum screening to more focused mechanistic studies. The causality behind each experimental choice is explained, ensuring a robust and self-validating investigation into the compound's pharmacological potential.
Part 1: Foundational In Vitro Screening
The initial phase of evaluation aims to identify the primary biological activities of THC-8-COOH through a series of well-established in vitro assays. This broad-based screening is crucial for generating initial hypotheses about the compound's mechanism of action and guiding further investigation.
Cytotoxicity Profiling in Cancer Cell Lines
Rationale: The carbazole nucleus is a common feature in many anticancer agents.[4][5] Therefore, the primary assessment should involve evaluating the cytotoxic potential of THC-8-COOH against a panel of human cancer cell lines representing different tumor types.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for hepatocellular carcinoma, and HCT-116 for colon carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.[7]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of THC-8-COOH in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Cell Line | Tumor Type | THC-8-COOH IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Experimental Value | Reference Value |
| HepG-2 | Liver Cancer | Experimental Value | Reference Value |
| HCT-116 | Colon Cancer | Experimental Value | Reference Value |
| A549 | Lung Cancer | Experimental Value | Reference Value |
Antimicrobial Activity Screening
Rationale: Functionalized carbazoles, particularly those with acidic moieties, have shown promise as antibacterial agents.[6] A preliminary screen against representative Gram-positive and Gram-negative bacteria is warranted.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use standard strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Preparation: Serially dilute THC-8-COOH in a 96-well plate using MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (e.g., Ciprofloxacin) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Data Presentation:
| Bacterial Strain | Gram Type | THC-8-COOH MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus | Positive | Experimental Value | Reference Value |
| E. coli | Negative | Experimental Value | Reference Value |
| B. cereus | Positive | Experimental Value | Reference Value |
| S. typhimurium | Negative | Experimental Value | Reference Value |
Neuroprotective Potential Assessment
Rationale: Tetrahydrocarbazole derivatives have been investigated as potential treatments for neurodegenerative disorders like Alzheimer's disease, primarily through the inhibition of cholinesterase enzymes.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
-
Enzyme and Substrate: Use purified acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The substrate is acetylthiocholine iodide (ATCI) and the chromogen is 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 8.0), DTNB solution, and the AChE or BChE enzyme solution.
-
Inhibitor Addition: Add various concentrations of THC-8-COOH or a standard inhibitor (e.g., Donepezil) and pre-incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add the substrate (ATCI) to start the reaction.
-
Kinetic Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of THC-8-COOH and determine the IC₅₀ value.
Data Presentation:
| Enzyme | THC-8-COOH IC₅₀ (µM) | Donepezil IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| AChE | Experimental Value | Reference Value | Calculated Value |
| BChE | Experimental Value | Reference Value | Calculated Value |
Part 2: Mechanistic Elucidation and Cellular Assays
Should the foundational screening yield promising results in a particular area (e.g., anticancer activity), the next phase involves more detailed cellular assays to elucidate the mechanism of action.
Workflow for Mechanistic Studies (If Anticancer Activity is Observed):
Caption: Potential molecular targets for THC-8-COOH based on known carbazole activities.
Kinase Inhibition Profiling
Rationale: Carbazole derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival. [3]A kinase panel screen can identify specific kinases that are inhibited by THC-8-COOH.
Protocol: This is typically performed as a service by specialized companies. The compound is tested at one or two concentrations against a large panel of recombinant kinases, and the percent inhibition is measured. Hits can then be validated with IC₅₀ determination assays.
Cytochrome P450 Inhibition Assay
Rationale: It is crucial to assess the potential for drug-drug interactions. Carbazole analogs can inhibit cytochrome P450 (CYP) enzymes, which are responsible for metabolizing many drugs. [8] Protocol: Use commercially available kits with fluorescent substrates for major CYP isoforms (e.g., CYP1A2, 2B1, 3A4).
-
Reaction Setup: Combine recombinant human CYP enzymes, a fluorescent substrate, and various concentrations of THC-8-COOH in a 96-well plate.
-
Initiation: Start the reaction by adding an NADPH regenerating system.
-
Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of substrate metabolism.
-
Data Analysis: Calculate the IC₅₀ of THC-8-COOH for each CYP isoform.
Conclusion and Future Directions
This structured biological evaluation provides a robust pathway for characterizing the pharmacological profile of this compound. The data generated will establish its primary activities, elucidate its mechanism of action on a cellular level, and begin to identify its molecular targets. Positive findings, particularly low micromolar IC₅₀ values in cytotoxicity or enzyme inhibition assays coupled with a clear mechanism, would strongly support advancing THC-8-COOH into more complex preclinical models, including in vivo efficacy and pharmacokinetic studies. The integration of these multi-faceted assays ensures a comprehensive understanding of the compound's therapeutic potential and its viability as a drug development candidate.
References
- Chaudhari, T. Y., & Tandon, V. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.
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- Al-Ostath, A., et al. (2023). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Egyptian Journal of Chemistry.
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- (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
- Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18.
- Honarnejad, K., et al. (2014). Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease.
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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Tetrahydrocarbazole-8-Carboxylic Acid Derivatives as Potent PAI-1 Inhibitors
Abstract
The Scientific Rationale: Targeting PAI-1 with a Privileged Scaffold
-
A Rigid, Hydrophobic Core: The tricyclic tetrahydrocarbazole system provides an ideal hydrophobic scaffold to occupy a large pocket in the enzyme.
-
Vectors for Substitution: Specific positions on the scaffold (the indole nitrogen, the aromatic ring, and the saturated cyclohexyl ring) that can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.
This rational approach transforms a broadly active privileged structure into a targeted tool for inhibiting a specific, high-value disease target.
Synthetic Strategy: The Fischer Indole Synthesis
The most robust and versatile method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis.[6] This reaction involves the acid-catalyzed condensation and cyclization of a substituted phenylhydrazine with cyclohexanone.[7] To generate the required 8-carboxylic acid scaffold, 4-hydrazinobenzoic acid is the key starting material.
Caption: Fischer indole synthesis of the core THCz-8-carboxylic acid scaffold.
Protocol 2.1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid
-
Rationale: Glacial acetic acid serves as both the solvent and the acid catalyst for the reaction. The reflux condition provides the necessary energy for the key[8][8]-sigmatropic rearrangement and subsequent cyclization. The product precipitates upon cooling and dilution with water due to its lower solubility in the aqueous medium.
-
Materials:
-
4-Hydrazinobenzoic acid hydrochloride (1.0 eq.)
-
Cyclohexanone (1.1 eq.)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask.
-
-
Procedure:
-
To a 250 mL round-bottom flask, add 4-hydrazinobenzoic acid hydrochloride (e.g., 5.0 g, 1.0 eq.).
-
Add glacial acetic acid (80 mL).
-
Add cyclohexanone (e.g., 2.8 mL, 1.1 eq.) to the suspension.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 118°C) with vigorous stirring. Maintain reflux for 3 hours.[6]
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of starting materials indicates reaction completion.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled, dark solution into a beaker containing 400 mL of ice-cold water while stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid.
-
Dry the crude product in a vacuum oven at 60°C overnight.
-
Purify the crude solid by recrystallization from hot ethanol to yield the pure product as a crystalline solid.
-
Biological Evaluation: PAI-1 Inhibition Assay
Protocol 3.1: Chromogenic PAI-1 Activity Assay
-
Materials:
-
96-well microplate
-
Human tissue plasminogen activator (tPA)
-
Chromogenic tPA substrate (e.g., Spectrozyme® tPA)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
Positive Control Inhibitor (e.g., Tiplaxtinin)
-
Microplate reader
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and the positive control in assay buffer (final DMSO concentration <1%). Add 20 µL of each dilution to the wells of a 96-well plate. For control wells, add 20 µL of buffer with DMSO (for 0% inhibition) and 20 µL of buffer only (for 100% inhibition/no tPA activity).
-
tPA Addition: Add 20 µL of tPA solution (e.g., 100 ng/mL) to all wells. Mix and incubate at 37°C for 10 minutes.
-
Substrate Reaction: Add 20 µL of the chromogenic substrate solution to all wells to initiate the colorimetric reaction.
-
Kinetic Read: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-20 minutes.
-
Data Analysis (Self-Validation):
-
Calculate the rate of reaction (Vmax) for each well.
-
The 100% inhibition control (Buffer only) should show a near-zero signal.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Structure-Activity Relationship (SAR) Analysis
Table 1: Representative SAR Data for THCz-8-Carboxylic Acid Derivatives
| Compound | R1 (at N9) | R2 (at C6) | IC50 (nM) | Rationale for Change |
| 1 (Core) | -H | -H | 1250 | Parent scaffold |
| 2 | -CH₃ | -H | 980 | Small N-alkylation may improve cell permeability |
| 3 | -CH₂Ph | -H | 350 | Large hydrophobic group explores additional binding pockets |
| 4 | -H | -F | 750 | EWG; explores electronic effects on indole ring |
| 5 | -H | -Cl | 620 | Larger, lipophilic EWG can enhance binding |
| 6 | -H | -OCH₃ | 1500 | EDG may be electronically disfavored |
| 7 | -CH₂Ph | -F | 150 | Combines beneficial N9 and C6 substitutions |
| 8 | -CH₂Ph | -Cl | 95 | Optimal combination of lipophilic and electronic features |
| 9 (Ester) | -CH₂Ph | -Cl | 2800 | Loss of H-bond donor/acceptor capability of acid is detrimental |
| 10 (Amide) | -CH₂Ph | -Cl | 1900 | Amide can be a poor bioisostere for a key carboxylate interaction |
Note: IC50 values are illustrative for SAR discussion purposes.
Discussion of Key Structural Modifications
-
N9-Substitution (R1): The indole N-H is a viable point for modification. Moving from the unsubstituted core (1 ) to a small N-methyl group (2 ) offers a minor improvement. However, introducing a larger, hydrophobic group like a benzyl ring (3 ) dramatically increases potency. This indicates the presence of a nearby hydrophobic pocket that can be exploited for additional van der Waals interactions, significantly enhancing binding affinity.
-
Aromatic Ring Substitution (R2): The electronic nature of the carbazole ring influences activity. Introducing small, electron-withdrawing groups (EWGs) at the C6 position, such as fluoro (4 ) or chloro (5 ), is beneficial. The larger and more lipophilic chloro group provides a greater potency enhancement. Conversely, an electron-donating group (EDG) like methoxy (6 ) is detrimental. This suggests that modulating the electron density of the aromatic system is key to optimizing interactions.
-
Synergistic Effects: The most potent compounds arise from combining favorable modifications. Compound 8 , which features the optimal N-benzyl group and the C6-chloro substituent, displays the highest potency. This demonstrates a synergistic effect where the N-benzyl group occupies its hydrophobic pocket and the C6-chloro group makes favorable electronic and/or hydrophobic contributions simultaneously.
Conclusion
References
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Application Notes & Protocols: Leveraging 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
The 1,2,3,4-tetrahydrocarbazole (THC) core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This unique tricyclic framework, consisting of an indole moiety fused to a cyclohexyl ring, is prevalent in numerous natural products and pharmacologically potent molecules.[1][3] Its rigid, three-dimensional structure provides an excellent foundation for presenting functional groups in precise vectors to interact with biological targets. The THC scaffold is associated with a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and hypoglycemic properties.[2][3][4][5][6]
This guide focuses on a particularly valuable, yet underexplored, derivative: 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid . The strategic placement of the carboxylic acid group at the 8-position offers a chemically tractable handle for library synthesis, enabling chemists to systematically explore the structure-activity relationships (SAR) of this scaffold. The acid functionality serves as a versatile anchor point for creating diverse amide, ester, or other covalent linkages, transforming the core scaffold into a modular platform for drug discovery.
This document provides a technical overview of the scaffold's synthesis, detailed protocols for its derivatization, and insights into its application for targeting various disease pathways.
Section 1: Physicochemical Properties & Rationale for Use
The utility of this compound as a medicinal chemistry building block stems from its distinct structural and chemical properties.
| Property | Value | Source |
| CAS Number | 65764-56-9 | [7] |
| Molecular Formula | C₁₃H₁₃NO₂ | [7] |
| Molecular Weight | 215.25 g/mol | [7] |
| Topological Polar Surface Area | 53.1 Ų | [8] |
| Hydrogen Bond Donors | 2 (indole N-H, carboxylic acid O-H) | (Calculated) |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, hydroxyl oxygen) | (Calculated) |
Rationale for Medicinal Chemistry Applications:
-
Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher-affinity binding with target proteins and reduce the entropic penalty upon binding.
-
Versatile Derivatization Handle: The carboxylic acid is an ideal functional group for parallel synthesis. Amide coupling, one of the most robust and widely used reactions in drug discovery, allows for the introduction of a vast array of chemical diversity.[9][10]
-
Hydrogen Bonding Capacity: The indole N-H group and the carboxylic acid moiety can act as both hydrogen bond donors and acceptors, facilitating critical interactions within a target's binding pocket.
-
Modulation of Physicochemical Properties: Derivatization of the carboxylic acid can be used to fine-tune key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.
Section 2: Synthesis of the Core Scaffold
The most prevalent and versatile method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis.[1][6][11] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a cyclohexanone derivative.[1]
Proposed Synthesis of this compound
A plausible route to the title compound involves the Fischer indolization of 2-hydrazinylbenzoic acid with cyclohexanone.
Caption: Proposed Fischer Indole Synthesis route.
Protocol 2.1: Synthesis via Fischer Indolization
This is a representative protocol based on established methods for analogous structures. Optimization may be required.
-
Reaction Setup: To a round-bottom flask, add 2-hydrazinylbenzoic acid (1.0 eq) and cyclohexanone (1.1 eq).
-
Solvent/Catalyst Addition: Add glacial acetic acid to serve as both the solvent and the acid catalyst (approx. 10 mL per gram of hydrazine).
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
Isolation: The solid product will precipitate out. Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or methanol) to yield the pure this compound.[12]
Section 3: Key Applications & Derivatization Protocols
The primary application of this scaffold is as a starting point for generating libraries of diverse analogs, most commonly through amide bond formation.
Caption: Drug discovery workflow using the THC scaffold.
Protocol 3.1: General Procedure for Amide Coupling
Amide coupling reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack from an amine.[10] A variety of coupling reagents are available, each with specific advantages.[9][13]
| Coupling Reagent | Common Base | Solvent | Key Features |
| HATU | DIPEA, TEA | DMF, CH₂Cl₂ | High efficiency, fast reaction times, suitable for hindered substrates.[9] |
| EDC / HOBt | DIPEA, DMAP | DMF, CH₂Cl₂ | Cost-effective, common in peptide synthesis, minimizes racemization.[10] |
| PyBOP | DIPEA | DMF | Forms a reactive phosphonium salt, good for difficult couplings.[13] |
| SOCl₂ | Pyridine | CH₂Cl₂, THF | Forms an acyl chloride intermediate; harsh conditions, not suitable for sensitive substrates.[9] |
Detailed Protocol using HATU (Representative Example):
-
Reactant Preparation: In a dry vial, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Aqueous Work-up: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure amide product.
Causality Note: HATU is chosen for its high reactivity. It converts the carboxylic acid into a highly electrophilic active ester, which is readily attacked by the amine.[9] DIPEA acts as a non-nucleophilic base to neutralize the generated acids and drive the reaction to completion without competing in the coupling itself.
Section 4: Biological Targets and Therapeutic Potential
While direct biological data for the 8-carboxylic acid derivative is sparse, the extensive pharmacology of the broader tetrahydrocarbazole class provides a strong rationale for its exploration against various targets.[3]
| Therapeutic Area | Biological Activity / Target | Example IC₅₀ / MIC Data (for THC analogs) | References |
| Oncology | Cytotoxicity, Telomerase Inhibition, DNA Intercalation, Apoptosis Induction | IC₅₀ = 1.09 µM (HCT-116 colon cancer cells)[14] | [4][12][14][15] |
| Neurodegenerative | Acetylcholinesterase (AChE) Inhibition | Selective AChE inhibition reported for certain derivatives. | [4] |
| Infectious Disease | Antibacterial, Antifungal | Dibromo-THC derivatives show antimicrobial activity.[3] | [3] |
| Inflammation | Cyclooxygenase-2 (COX-2) Inhibition | Inhibition of COX enzymes is a primary mechanism.[2][14] | [2][14] |
| Metabolic Disease | Hypoglycemic Activity (AMPK Pathway Activation) | Aza-THC derivatives showed a 45% increase in glucose consumption.[5][16] | [5][16] |
Signaling Pathway Example: Induction of Apoptosis in Cancer
Many tetrahydrocarbazole derivatives exert their anticancer effects by triggering programmed cell death (apoptosis), often through the intrinsic mitochondrial pathway.[14]
Caption: Intrinsic apoptosis pathway induced by THC derivatives.
By synthesizing a library of amides from the this compound core, researchers can screen for potent inducers of this pathway, potentially identifying novel anticancer drug candidates.
Conclusion
This compound represents a high-value, strategically functionalized building block for medicinal chemistry. Its rigid core, derived from a privileged scaffold, combined with a versatile carboxylic acid handle, provides an ideal platform for the rapid generation of diverse chemical libraries. The established protocols for amide coupling can be readily applied to this scaffold, enabling the systematic exploration of structure-activity relationships across a wide range of therapeutic areas, including oncology, neurodegeneration, and infectious diseases. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of the tetrahydrocarbazole framework.
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8-Carboxy-2,3,4,9-tetrahydro-1H-carbazole: A Versatile Intermediate for Advanced Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole (THC) framework is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2][3] This tricyclic structure, featuring an indole core fused to a cyclohexane ring, is prevalent in numerous natural products and pharmacologically active compounds.[1][3] Derivatives of the THC scaffold have demonstrated a wide spectrum of biological activities, including potential as anticancer, neuroprotective, antifungal, and anti-inflammatory agents.[2][4][5]
While the parent THC molecule is a valuable starting point, the true power of this scaffold in drug discovery lies in its functionalization. Introducing substituents at specific positions allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The carboxylic acid moiety, in particular, serves as an exceptionally versatile functional handle. It can act as a bioisostere for other functional groups, participate in hydrogen bonding with biological targets, and serve as a reactive site for the introduction of diverse chemical appendages.[6]
This application note focuses on a specific, strategically important derivative: 8-carboxy-2,3,4,9-tetrahydro-1H-carbazole . The placement of the carboxyl group at the C8 position offers a unique vector for molecular elaboration, distinct from other isomers. This guide provides a comprehensive overview of its synthesis via the classic Fischer indole reaction, detailed experimental protocols, and subsequent transformations that underscore its utility as a pivotal intermediate in the synthesis of complex, high-value molecules.
Part 1: Synthesis of 8-Carboxy-2,3,4,9-tetrahydro-1H-carbazole
The most direct and widely adopted method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[7] This acid-catalyzed reaction forms an indole ring from the condensation of a phenylhydrazine derivative with a ketone or aldehyde.[7]
1.1. Synthetic Principle: The Fischer Indole Synthesis
To generate the target 8-carboxy-THC, the Fischer indole synthesis is performed using 2-hydrazinobenzoic acid as the hydrazine component and cyclohexanone as the keto component. The reaction proceeds through several key steps:
-
Hydrazone Formation: Initial condensation between 2-hydrazinobenzoic acid and cyclohexanone under acidic conditions forms the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[2][2]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which is the core bond-forming step that establishes the C-C bond between the aromatic ring and the cyclohexane moiety.
-
Cyclization and Aromatization: The resulting di-imine intermediate cyclizes to form an aminal, which then eliminates ammonia to generate the aromatic indole ring, yielding the final product.[7]
Causality Note: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or p-toluenesulfonic acid) is critical.[7] The acid concentration and temperature must be carefully controlled. The electron-withdrawing nature of the ortho-carboxylic acid group on the phenylhydrazine ring can deactivate the aromatic ring towards the rearrangement step, potentially requiring stronger acidic conditions or higher temperatures than the synthesis of the unsubstituted parent THC. However, excessively harsh conditions risk promoting side reactions such as decarboxylation.
1.2. Workflow for Synthesis of 8-Carboxy-THC
Caption: Synthesis workflow for 8-carboxy-THC via Fischer Indolization.
1.3. Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for the Fischer indole synthesis.[2][8][9] Researchers should perform appropriate small-scale trials to optimize conditions.
Materials & Reagents:
-
2-Hydrazinobenzoic acid (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Ethanol (or Acetic Acid), anhydrous
-
Concentrated Sulfuric Acid (catalytic, e.g., 10 mol%) or Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydrazinobenzoic acid (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of hydrazine).
-
Add cyclohexanone (1.1 eq) to the suspension.
-
Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄) to the stirring mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water or ice. A precipitate of the crude product may form.
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel.
1.4. Characterization Data (Expected)
The purified product should be characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (approx. 7.0-8.0 ppm), an N-H proton (broad singlet, >10 ppm), aliphatic protons from the cyclohexane ring (approx. 1.8-3.0 ppm), and a carboxylic acid proton (very broad singlet, >12 ppm). |
| ¹³C NMR | Signals for aromatic carbons, aliphatic carbons, and a carboxyl carbon (approx. 165-175 ppm). |
| IR Spectroscopy | Characteristic peaks for N-H stretch (~3300-3400 cm⁻¹), broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹), and C=O stretch (~1680-1710 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of C₁₃H₁₃NO₂ (215.25 g/mol ). |
Part 2: Applications of 8-Carboxy-THC as a Synthetic Intermediate
The true utility of 8-carboxy-THC lies in its capacity for further chemical modification. The carboxylic acid and the indole N-H are primary sites for derivatization, enabling the construction of diverse compound libraries for screening in drug discovery programs.
2.1. Key Transformation Pathways
Caption: Key derivatization pathways for 8-carboxy-THC.
2.2. Protocol: Amide Coupling for Library Synthesis
Principle: Converting the carboxylic acid to an amide is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical groups (R-NH₂) to probe structure-activity relationships. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) efficiently mediate this transformation under mild conditions.
Procedure:
-
Dissolve 8-carboxy-THC (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
2.3. Protocol: N-Alkylation of the Indole Ring
Principle: Functionalization of the indole nitrogen at the N9 position can significantly impact a compound's biological activity and properties like solubility. This is typically achieved by deprotonation with a suitable base followed by reaction with an electrophile (e.g., an alkyl halide).
Procedure:
-
Protection of the carboxylic acid may be necessary first (e.g., as a methyl or ethyl ester) to prevent interference.
-
Dissolve the N-H starting material (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography. If the acid was protected, a final hydrolysis step would be required to yield the N-alkylated 8-carboxy-THC.
Conclusion
8-Carboxy-2,3,4,9-tetrahydro-1H-carbazole is a high-value, versatile building block for organic synthesis and drug discovery. Its preparation via a targeted Fischer indole synthesis is straightforward, leveraging one of the most reliable reactions in heterocyclic chemistry. The true power of this intermediate is realized in its subsequent transformations, where the C8-carboxylic acid and N9-hydride serve as orthogonal handles for creating diverse molecular architectures. The protocols and principles outlined in this guide provide a robust foundation for researchers and scientists to exploit this scaffold in the development of novel therapeutic agents and functional materials.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Therapeutic Potential of Tetrahydrocarbazole Derivatives in Drug Discovery. Vertex AI Search.
- Chaudhari, T. Y., & Sarkar, S. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
- Chaudhari, T. Y., & Sarkar, S. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(01), 160–171.
- Panda, P., & Chakraborty, S. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles.
- Gnaß, A., & Bäckvall, J. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments.
- Bryan Reed, G. W., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-425.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
- Panda, P., & Chakraborty, S. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry.
- Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure. [Link]
- Al-Mulla, A. (2017).
- Zhang, S., et al. (2024). Antifungal Tetrahydrocarbazole Compound CAR-8 Induces Endoplasmic Reticulum Stress in Candida albicans. ACS Infectious Diseases. [Link]
- Goud, B. S., et al. (2023). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. MDPI. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,2,3,4-Tetrahydrocarbazole in Modern Pharmaceutical R&D. Vertex AI Search.
- Krchnak, V. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- Chakraborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry. [Link]
- Gnaß, A., & Bäckvall, J. (2014).
- Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses Procedure. [Link]
- Rossi, E., & Pirovano, V. (2020). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols: Amide Coupling with 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydrocarbazole Scaffold
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, tricyclic framework provides a versatile template for the design of ligands targeting a wide range of biological targets. Amide derivatives of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid, in particular, have garnered significant interest due to their potential as therapeutic agents. The amide bond is a cornerstone of peptide and protein structure and is present in over 25% of all pharmaceutical products.[2] Consequently, the efficient and reliable formation of this bond is a critical process in drug discovery and development.[3][4][5]
This guide provides detailed protocols and insights for the successful amide coupling of this compound with various amines. We will explore common coupling reagents, reaction optimization, and troubleshooting strategies to empower researchers to confidently synthesize novel amide derivatives for their research programs. The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[6][7] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[5][8]
Understanding the Amide Coupling Reaction
The fundamental principle of amide coupling involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine.[5] This is typically achieved through the use of a variety of coupling reagents that convert the carboxylic acid into a more reactive intermediate, such as an active ester, acyl halide, or anhydride.[5][7][8] The choice of coupling reagent and reaction conditions is crucial and can significantly impact the reaction yield, purity, and potential for side reactions.[4][5]
Core Protocols for Amide Coupling
Herein, we detail two robust and widely applicable protocols for the amide coupling of this compound. These methods utilize common and effective coupling reagents, HATU and EDC/HOBt, known for their efficiency and broad substrate scope.[3]
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent that rapidly forms an activated OAt-ester intermediate, leading to clean and efficient amide bond formation.[9][10] It is often considered a "gold standard" for challenging couplings.[2]
Reaction Workflow:
Sources
- 1. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Strategic Importance of Esterifying Tetrahydrocarbazole Scaffolds
An In-Depth Guide to the Esterification of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid
The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous biologically active compounds. The carboxylic acid derivative, specifically this compound, serves as a critical building block for creating libraries of novel therapeutic agents. Esterification of this acid is a key synthetic transformation, enabling the modulation of crucial drug properties such as lipophilicity, cell permeability, and metabolic stability. Esters often function as effective prodrugs, designed to undergo hydrolysis in vivo to release the active carboxylic acid.
However, the synthesis of these esters is not without its challenges. The tetrahydrocarbazole moiety contains a nucleophilic secondary amine (N9-H) and a partially saturated ring system that can be susceptible to aromatization under harsh acidic or oxidative conditions. Therefore, the choice of esterification method is paramount to achieving high yields while preserving the integrity of the molecular scaffold. This guide provides a detailed analysis of several robust esterification protocols, outlining their underlying principles, step-by-step methodologies, and strategic considerations for their application to this compound.
Method Selection: A Comparative Overview
Choosing the optimal esterification strategy requires a careful balance of reaction efficiency, substrate compatibility, and practical considerations like purification. Below is a comparative summary of four common methods evaluated for their suitability with this compound.
| Method | Principle | Advantages | Disadvantages | Suitability for Target |
| Steglich Esterification | Carbodiimide (DCC/EDC) activation of the carboxylic acid, catalyzed by DMAP.[1][2] | Extremely mild, neutral conditions; high yields; compatible with acid-sensitive functional groups; effective for sterically hindered substrates.[3][4] | Byproduct (DCU) can be difficult to remove; DCC is a known allergen; potential for N-acylurea side product formation without DMAP.[3][5] | Excellent . The mild, neutral conditions are ideal for preserving the tetrahydrocarbazole core and avoiding N-acylation. |
| Mitsunobu Reaction | Redox condensation using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD).[6][7] | Very mild, neutral conditions; generally high-yielding; broad substrate scope.[8] | Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification; requires anhydrous conditions.[7] | Very Good . A strong alternative to Steglich, particularly when other methods fail. The pKa of the carboxylic acid is suitable for this reaction.[8] |
| Base-Mediated Alkylation | Deprotonation of the carboxylic acid to form a nucleophilic carboxylate, followed by SN2 reaction with an alkyl halide.[9] | Avoids coupling reagents; can be performed under mild conditions; good for simple alkyl esters (methyl, ethyl, benzyl). | Requires a strong, non-nucleophilic base; the alkyl halide must be a good SN2 substrate (primary or secondary); potential for N-alkylation at the carbazole nitrogen. | Good, with caution . Careful selection of the base and reaction conditions is necessary to favor O-alkylation over N-alkylation. |
| Fischer-Speier Esterification | Acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of alcohol, typically with heating.[10][11] | Inexpensive reagents; simple procedure; suitable for large-scale synthesis of simple esters. | Requires strong acid and heat, which can cause decomposition or aromatization of the substrate; equilibrium-limited, requiring removal of water or a large excess of alcohol to drive to completion.[12][13] | Poor . The harsh conditions pose a significant risk of side reactions and degradation of the sensitive tetrahydrocarbazole scaffold. |
Protocol 1: Steglich Esterification (Recommended Method)
This is the premier method for substrates like this compound due to its exceptionally mild and neutral reaction conditions.[5]
Principle and Rationale
The reaction is driven by the activation of the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to a side reaction, rearranging to a stable N-acylurea.[3] The crucial role of the 4-(dimethylamino)pyridine (DMAP) catalyst is to intercept the O-acylisourea faster than it can rearrange, forming a highly electrophilic N-acylpyridinium intermediate ("active ester").[2][3] This species readily reacts with the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct.[5]
Reaction Mechanism Diagram
Caption: Catalytic cycle of the Steglich Esterification.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, benzyl alcohol) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Celite
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).[14]
-
Solvent Addition: Dissolve the mixture in anhydrous DCM (to a concentration of approximately 0.1 M). Stir until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This minimizes potential side reactions and helps control the exothermic nature of the DCC activation.
-
DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled reaction mixture over 5-10 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Filtration: Upon completion, cool the reaction mixture to 0 °C for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of cold DCM.[15]
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x) to remove DMAP, saturated NaHCO₃ (2x) to remove any unreacted carboxylic acid, and finally with brine (1x).[15]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure ester.[16]
Experimental Workflow Diagram
Caption: General experimental workflow for Steglich Esterification.
Protocol 2: Mitsunobu Reaction
An excellent, mild alternative for forming the ester bond, proceeding via a different mechanistic pathway.
Principle and Rationale
The Mitsunobu reaction is a redox-condensation process.[6] Triphenylphosphine (PPh₃) first reacts with an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[7] This intermediate deprotonates the carboxylic acid to form an ion pair. The alcohol is then activated by the phosphonium species, creating a good leaving group which is subsequently displaced by the carboxylate nucleophile in an SN2 fashion.[8] While famous for inverting the stereochemistry of chiral alcohols, it serves here as a powerful method to couple the carboxylic acid and alcohol under neutral conditions. The reaction is generally effective for carboxylic acids with a pKa below 13, a condition readily met by the substrate.[8][17]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An orange color may develop and then fade. The addition should be slow to control the exothermic reaction.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts.[7] Direct purification via silica gel column chromatography is the most common method. A solvent system such as ethyl acetate/hexanes is typically effective.
Protocol 3: Base-Mediated Alkylation with Alkyl Halides
This method offers a straightforward approach that avoids coupling reagents entirely.
Principle and Rationale
This protocol follows a classic two-step sequence in situ. First, a suitable base deprotonates the carboxylic acid to form a highly reactive carboxylate anion.[18] A bulky counter-cation, such as tetrabutylammonium, can increase the reactivity of this carboxylate in solution.[9][18] This nucleophilic carboxylate then attacks an electrophilic alkyl halide (e.g., methyl iodide, benzyl bromide) via an SN2 reaction to form the ester. The key is to select a base that is strong enough to deprotonate the acid but not so nucleophilic that it competes in the alkylation step. A potential side reaction is the N-alkylation of the carbazole nitrogen, which is also acidic. Using a stoichiometric amount of a non-coordinating base at low temperatures can help favor O-alkylation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (1.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or THF
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add the base (e.g., Cs₂CO₃, 1.5 eq) and stir the mixture at room temperature for 30-60 minutes to allow for salt formation. If using TBAF, add the 1M solution (1.0 eq) at 0 °C.[9]
-
Alkyl Halide Addition: Add the alkyl halide (1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature (or gently heat to 40-50 °C if necessary) for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with water (2x) and brine (1x) to remove DMF and salts.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.
Characterization of Products
The successful synthesis of the target ester can be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expect to see new signals corresponding to the protons of the alcohol moiety (e.g., a quartet and triplet for an ethyl ester, a singlet for a benzyl ester). The acidic proton of the carboxylic acid (~10-12 ppm) will disappear, as will the N-H proton of the carbazole if it has been deprotonated and is exchanging slowly.[19][20]
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹) will disappear. A strong C=O stretch for the ester will appear around 1700-1730 cm⁻¹. The N-H stretch of the carbazole ring should remain visible around 3400 cm⁻¹.[21][22]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated mass of the final ester product.
References
- Grokipedia. Steglich esterification.
- Wikipedia. Mitsunobu reaction.
- PubMed. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride.
- ResearchGate. Simple and Convenient Synthesis of Esters from Carboxylic Acids and Alkyl Halides Using Tetrabutylammonium Fluoride.
- Organic Chemistry Portal. Steglich Esterification.
- Wikipedia. Steglich esterification.
- Master Organic Chemistry. Mitsunobu Reaction.
- American Chemical Society Publications. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity.
- PubMed. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity.
- Fiveable. Steglich Esterification Definition.
- The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- ResearchGate. Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction.
- Wikipedia. Fischer–Speier esterification.
- National Institutes of Health. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS).
- ResearchGate. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate | Request PDF.
- National Institutes of Health. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
- Organic Chemistry Portal. Synthesis of substituted carboxylic acids, esters and amides.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. Recent approaches to the synthesis of tetrahydrocarbazoles | Request PDF.
- Organic Chemistry Portal. Fischer Esterification.
- Chemistry LibreTexts. Fischer Esterification.
- ACS Publications. Base-Catalyzed Preparation of Methyl and Ethyl Esters of Carboxylic Acids.
- Chemistry Steps. Fischer Esterification.
- ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?.
- SpringerLink. Computational and infrared spectroscopic investigations of N-substituted carbazoles.
- Google Patents. Environmentally-friendly preparation method of high-purity tetrahydrocarbazole.
- Organic Syntheses. 1,2,3,4-tetrahydrocarbazole.
- Oklahoma State University. Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles.
- ResearchGate. 1 H-NMR spectrum of carbazole.
- ResearchGate. (a) The ¹H NMR spectra of 2.0 mg carbazole with increasing....
- ResearchGate. FT-IR spectra of control and treated samples of carbazole.
- ACG Publications. Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
- ResearchGate. (PDF) 2,3,4,9-Tetrahydro-1H-carbazole.
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Application Note: A Comprehensive Guide to In Vitro Profiling of 8-Carboxy-Tetrahydrocarbazole Activity
Abstract
The tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, featured in numerous compounds with significant biological activity. Derivatives of THC have demonstrated a wide spectrum of potential therapeutic applications, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects. This application note provides a detailed guide for researchers, scientists, and drug development professionals on a strategic panel of in vitro assays to comprehensively profile the biological activity of 8-carboxy-tetrahydrocarbazole. The presence of the C8-carboxylic acid moiety can significantly influence the compound's physicochemical properties and target interactions, necessitating a multi-faceted screening approach. We present detailed, step-by-step protocols for assays targeting neuroprotection, anti-inflammatory pathways, and potential novel targets like cannabinoid receptors and PPARγ, complete with the scientific rationale behind experimental choices and data interpretation guidelines.
Introduction: The Rationale for a Strategic Assay Cascade
The discovery and development of novel therapeutic agents require a systematic evaluation of their biological effects. For a molecule like 8-carboxy-tetrahydrocarbazole, whose core structure is associated with diverse pharmacological activities, a broad initial screening is inefficient. A more strategic approach involves an assay cascade that begins with foundational assessments and progresses to more specific, mechanism-based investigations. This guide is structured to follow such a logical workflow, enabling researchers to build a comprehensive activity profile for their compound of interest.
The initial assays focus on cytotoxicity and broadly relevant therapeutic areas like neuroprotection and inflammation, which are strongly associated with THC derivatives. Subsequent assays explore more speculative but plausible targets based on structural similarities and known biology of related compounds. This tiered approach ensures that resources are directed toward the most promising avenues of investigation.
Figure 1: A strategic workflow for profiling 8-carboxy-tetrahydrocarbazole activity.
Foundational Assay: Cytotoxicity Screening
Before assessing therapeutic activity, it is crucial to determine the concentration range at which 8-carboxy-THC is non-toxic to cells. This establishes the therapeutic window for subsequent cell-based assays. The Sulforhodamine B (SRB) assay is a reliable method for measuring drug-induced cytotoxicity based on total cellular protein content.
Protocol 2.1: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Principle: The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to protein basic amino acid residues in a stoichiometric manner. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
8-carboxy-tetrahydrocarbazole (stock solution in DMSO).
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Tris-base solution, 10 mM, pH 10.5.
-
96-well microtiter plates.
-
Microplate reader (510 nm).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 8-carboxy-THC in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Place the plate on a shaker for 10 minutes.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot % Viability against the log concentration of the compound.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Expert Insight: This IC₅₀ value is critical. For subsequent neuroprotection or anti-inflammatory assays, concentrations should ideally be well below the IC₅₀ (e.g., ≤ 1/10th of IC₅₀) to ensure that the observed effects are not due to cytotoxicity.
-
Assays for Neuroprotective & Anti-Neurodegenerative Activity
Several tetrahydrocarbazole derivatives have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease. The following assays test for key mechanisms involved in neuroprotection.
Protocol 3.1: Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. This assay, based on Ellman's method, measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI).
-
DTNB (Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
8-carboxy-THC.
-
Donepezil or Galantamine (positive control).
-
96-well plate and microplate reader (412 nm).
-
-
Step-by-Step Methodology:
-
Prepare Reagents: Dissolve AChE, ATCI, and DTNB in the phosphate buffer to their final working concentrations.
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of test compound (8-carboxy-THC at various concentrations), and 25 µL of AChE enzyme solution.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. This step is crucial to allow the inhibitor to bind to the enzyme before the substrate is added.
-
Add DTNB: Add 125 µL of DTNB solution to each well.
-
Initiate Reaction: Start the reaction by adding 25 µL of the ATCI substrate solution.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm every minute for 15-20 minutes.
-
-
Data Analysis & Interpretation:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition: % Inhibition = ((V_Control - V_Inhibitor) / V_Control) * 100
-
Determine the IC₅₀ value by plotting % Inhibition against the log concentration of 8-carboxy-THC.
-
Protocol 3.2: Neuroprotection Against Glutamate-Induced Oxidative Stress
-
Principle: Excessive glutamate can induce excitotoxicity and oxidative stress in neuronal cells, a key pathological feature in many neurodegenerative diseases. This assay measures the ability of 8-carboxy-THC to protect neuronal cells (like HT22 or SH-SY5Y) from glutamate-induced cell death.
-
Materials:
-
HT22 or SH-SY5Y neuronal cells.
-
Complete growth medium.
-
Glutamate solution.
-
8-carboxy-THC.
-
Resazurin or MTT for viability assessment.
-
96-well plates.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of 8-carboxy-THC for 2-4 hours.
-
Induce Toxicity: Add glutamate to the wells to a final concentration that induces ~50% cell death (typically 2-5 mM for HT22 cells, determined empirically). Do not add glutamate to control wells.
-
Incubation: Incubate for 24 hours at 37°C.
-
Assess Viability: Measure cell viability using a standard method like the Resazurin or MTT assay, following the manufacturer's protocol.
-
-
Data Analysis & Interpretation:
-
Normalize the viability of all wells to the untreated, no-glutamate control (100% viability).
-
Compare the viability of cells treated with glutamate alone versus cells pre-treated with 8-carboxy-THC then exposed to glutamate.
-
A significant increase in viability in the pre-treated group indicates a neuroprotective effect.
-
Protocol 3.3: Intracellular Reactive Oxygen Species (ROS) Measurement
-
Principle: A direct measure of a compound's antioxidant activity is its ability to reduce intracellular ROS levels. This assay uses 2',7'-dichlorofluorescein diacetate (DCFH-DA), a cell-permeable dye that becomes fluorescent (DCF) upon oxidation by ROS.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
DCFH-DA dye.
-
An oxidizing agent (e.g., H₂O₂ or Menadione).
-
8-carboxy-THC.
-
N-acetylcysteine (NAC) as a positive control.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader (Ex/Em: ~485/535 nm).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well black plate and grow to ~80% confluency.
-
Compound Treatment: Treat cells with 8-carboxy-THC or NAC for 1-2 hours.
-
Dye Loading: Remove the medium and load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes in the dark.
-
Wash: Gently wash the cells twice with warm PBS to remove excess dye.
-
Induce Oxidative Stress: Add the oxidizing agent (e.g., H₂O₂) to the wells.
-
Measure Fluorescence: Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis & Interpretation:
-
Plot fluorescence intensity versus time.
-
Compare the rate of fluorescence increase in cells treated with the oxidizing agent alone versus those pre-treated with 8-carboxy-THC.
-
A lower rate of fluorescence increase indicates a reduction in intracellular ROS and demonstrates antioxidant activity.
-
Assays for Anti-inflammatory Activity
Inflammation is a complex process mediated by enzymes like cyclooxygenases (COX). The anti-inflammatory potential of THC derivatives is a significant area of investigation.
Figure 2: The COX-2 pathway in inflammation, a target for 8-carboxy-THC.
Protocol 4.1: COX-2 Inhibition Assay (Cell-Free)
-
Principle: This assay quantifies the ability of a compound to directly inhibit the activity of the COX-2 enzyme, which converts arachidonic acid into prostaglandin H2. The peroxidase activity of COX is measured colorimetrically.
-
Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe).
-
Reaction buffer (e.g., Tris-HCl, pH 8.0).
-
8-carboxy-THC.
-
Celecoxib or Diclofenac (positive control).
-
96-well plate and microplate reader (590 nm).
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound (8-carboxy-THC) or positive control.
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add Probe: Add the colorimetric probe (TMPD).
-
Initiate Reaction: Start the reaction by adding the substrate, arachidonic acid.
-
Measure Absorbance: Immediately read the absorbance at 590 nm for 5-10 minutes.
-
-
Data Analysis & Interpretation:
-
Calculate the reaction rate from the slope of the absorbance vs. time plot.
-
Determine the % Inhibition and calculate the IC₅₀ value as described in Protocol 3.1. A low IC₅₀ value indicates potent and direct inhibition of the COX-2 enzyme.
-
Protocol 4.2: Inhibition of Protein Denaturation Assay
-
Principle: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA), is a simple and effective screen for anti-inflammatory activity.
-
Materials:
-
Bovine Serum Albumin (BSA), 5% aqueous solution.
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
8-carboxy-THC.
-
Acetylsalicylic acid or Diclofenac sodium (positive control).
-
Microcentrifuge tubes.
-
Water bath (72°C).
-
Spectrophotometer (660 nm).
-
-
Step-by-Step Methodology:
-
Reaction Mixture: Prepare reaction mixtures in microcentrifuge tubes containing 0.5 mL of 5% BSA and 0.4 mL of PBS.
-
Add Compound: Add 0.1 mL of the test compound (8-carboxy-THC at various concentrations) to the tubes. The control tube receives 0.1 mL of vehicle.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Induce Denaturation: Heat the tubes in a water bath at 72°C for 5 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Measure Turbidity: Measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Data Analysis & Interpretation:
-
Calculate the percentage inhibition of denaturation: % Inhibition = ((Abs_Control - Abs_Test) / Abs_Control) * 100
-
Calculate the IC₅₀ value. This assay provides a general indication of anti-inflammatory potential, which should be confirmed with more specific, mechanism-based assays like the COX-2 inhibition test.
-
Assays for Novel Target Interaction
This section explores potential molecular targets for 8-carboxy-THC based on its structural class.
Protocol 5.1: Cannabinoid Receptor (CB1/CB2) Competitive Binding Assay
-
Principle: Cannabinoid receptors (CB1 and CB2) are G protein-coupled receptors (GPCRs) that are important drug targets. This assay determines if 8-carboxy-THC can bind to these receptors by measuring its ability to displace a known high-affinity radioligand.
Figure 3: Principle of the competitive cannabinoid receptor binding assay.
-
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]CP55,940).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
8-carboxy-THC.
-
WIN 55,212-2 (non-selective agonist) or SR141716A (CB1 antagonist) for non-specific binding determination.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Step-by-Step Methodology:
-
Assay Setup: In tubes, combine cell membranes (20-40 µg protein), radioligand (at its K_d concentration), and varying concentrations of 8-carboxy-THC in binding buffer.
-
Non-Specific Binding (NSB): Prepare separate tubes containing a high concentration of an unlabeled ligand (e.g., WIN 55,212-2) to determine NSB.
-
Total Binding: Prepare tubes with only membranes and radioligand.
-
Incubation: Incubate all tubes for 90 minutes at 30°C.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis & Interpretation:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the % displacement of the radioligand at each concentration of 8-carboxy-THC.
-
Plot % displacement vs. log concentration of the test compound to determine the IC₅₀.
-
Calculate the binding affinity (K_i) using the Cheng-Prusoff equation. A low K_i value indicates high binding affinity for the receptor.
-
Protocol 5.2: PPARγ Ligand Activity (Reporter Gene Assay)
-
Principle: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that regulates gene expression. This assay uses a cell line engineered to express PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. Ligand binding and activation of PPARγ drive the expression of the reporter gene, which can be easily quantified.
-
Materials:
-
A suitable host cell line (e.g., HEK293T) co-transfected with plasmids for human PPARγ and a luciferase reporter construct with a PPRE (PPAR response element).
-
Complete growth medium.
-
8-carboxy-THC.
-
Rosiglitazone (full PPARγ agonist, positive control).
-
Luciferase assay reagent kit.
-
96-well white, opaque plates.
-
Luminometer.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed the transfected cells into 96-well white plates and allow them to attach.
-
Compound Treatment: Treat the cells with serial dilutions of 8-carboxy-THC or rosiglitazone for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them according to the luciferase kit manufacturer's instructions.
-
Measure Luminescence: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
-
Data Analysis & Interpretation:
-
Plot the Relative Light Units (RLU) against the log concentration of the compound.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Compare the maximal activation achieved by 8-carboxy-THC to that of the full agonist, rosiglitazone. This will classify the compound as a full agonist, partial agonist, or antagonist.
-
Summary of Quantitative Data Presentation
To effectively compare the multifaceted activity of 8-carboxy-tetrahydrocarbazole, results should be summarized in a clear, tabular format.
| Assay | Target / Endpoint | Cell Line / System | Metric | Hypothetical Result for 8-Carboxy-THC | Positive Control |
| Cytotoxicity | Cell Viability | MCF-7 | IC₅₀ | > 100 µM | Doxorubicin (e.g., 1 µM) |
| AChE Inhibition | Enzyme Activity | Electric Eel AChE | IC₅₀ | 15.2 µM | Donepezil (e.g., 25 nM) |
| Neuroprotection | Viability vs. Glutamate | HT22 | % Protection @ 10 µM | 65% | - |
| ROS Reduction | DCF Fluorescence | SH-SY5Y | % Reduction @ 10 µM | 48% | NAC (e.g., 75%) |
| COX-2 Inhibition | Enzyme Activity | Recombinant hCOX-2 | IC₅₀ | 8.5 µM | Celecoxib (e.g., 0.5 µM) |
| Protein Denaturation | BSA Turbidity | Cell-Free | IC₅₀ | 25 µM | Diclofenac (e.g., 18 µM) |
| CB1 Binding | Receptor Affinity | hCB1 Membranes | K_i | > 50 µM | WIN 55,212-2 (e.g., 50 nM) |
| CB2 Binding | Receptor Affinity | hCB2 Membranes | K_i | 9.8 µM | WIN 55,212-2 (e.g., 20 nM) |
| PPARγ Activation | Gene Transcription | HEK293T Reporter | EC₅₀ / % Max | 5.6 µM / 45% (Partial Agonist) | Rosiglitazone (e.g., 100 nM / 100%) |
Conclusion
This application note provides a robust framework of in vitro assays for characterizing the biological activity of 8-carboxy-tetrahydrocarbazole. By following a logical progression from foundational cytotoxicity to specific mechanistic studies, researchers can efficiently build a comprehensive profile of their compound. The detailed protocols and expert insights included herein are designed to ensure data integrity and aid in the interpretation of results, ultimately accelerating the drug discovery process for this promising class of molecules. The diverse activities reported for the parent scaffold suggest that a multi-assay approach is not just beneficial, but essential for uncovering the full therapeutic potential of novel derivatives.
References
- Jadhav, S. D., & Sarkar, S. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]
- Geiger, S., Nickl, K., Schneider, E. H., Seifert, R., & Heilmann, J. (2010). Establishment of recombinant cannabinoid receptor assays and characterization of several natural and synthetic ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 382(2), 177–191. [Link]
- InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]
- Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. Celtarys Research. [Link]
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research. [Link]
- Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
- Soethoudt, M., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. bioRxiv. [Link]
- Oddi, S., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 41-55. [https://pubmed.ncbi.nlm.nih.gov/27245890/]([Link]
Application Notes & Protocols: Preclinical Efficacy Evaluation of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Abstract
These application notes provide a comprehensive framework for researchers and drug development professionals to design and execute preclinical efficacy studies of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid. The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide details the selection of appropriate animal models based on the hypothesized mechanisms of action, offers step-by-step experimental protocols, and emphasizes scientific integrity and data reproducibility.
PART 1: Introduction to this compound
The Tetrahydrocarbazole Scaffold: A Foundation for Diverse Bioactivity
The 2,3,4,9-tetrahydro-1H-carbazole core is a significant heterocyclic motif found in numerous biologically active compounds. Its rigid, fused-ring structure allows for precise orientation of substituents to interact with various biological targets. Carboxylic acid derivatives, such as the subject of this guide, often exhibit modified solubility and pharmacokinetic profiles, and can serve as critical pharmacophores for interacting with receptor binding sites.
Hypothesized Mechanisms of Action and Therapeutic Potential
While specific data on this compound is emerging, the broader class of tetrahydrocarbazoles has been extensively studied. Many derivatives are known to interact with targets implicated in neurodegeneration, inflammation, and oncology.
-
Neuroprotection: A prominent derivative, P7C3, has been shown to protect newborn neurons from apoptosis by activating Nicotinamide Adenine Dinucleotide (NAD) salvage pathways. This suggests a potential therapeutic application in neurodegenerative disorders like Alzheimer's and Parkinson's disease. The core mechanism involves the activation of NAMPT (Nicotinamide phosphoribosyltransferase), a key enzyme in NAD biosynthesis.
-
Anti-inflammatory Activity: Other carbazole derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of pathways such as NF-κB and the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
-
Oncology: Certain carbazole compounds have been investigated for their anti-cancer properties, which include inducing apoptosis in tumor cells and inhibiting angiogenesis.
Based on this foundational knowledge, this guide will focus on protocols for evaluating the efficacy of this compound in the context of neurodegeneration and inflammation , as these represent the most promising and well-documented therapeutic avenues for this class of compounds.
PART 2: Strategic Selection of Animal Models
The choice of an animal model is the most critical decision in a preclinical efficacy study. The model must recapitulate key aspects of the human disease pathology to ensure translational relevance.
Guiding Principles for Model Selection
-
Pathophysiological Relevance: Does the model exhibit the core pathological hallmarks of the target disease (e.g., amyloid plaques in Alzheimer's, synovial inflammation in arthritis)?
-
Construct Validity: Does the model's underlying cause of pathology mirror the human condition?
-
Predictive Validity: Has the model successfully identified clinically effective compounds in the past?
-
Practicality: Considerations of animal lifespan, cost, and technical feasibility are also paramount.
Recommended Models for Key Indications
| Therapeutic Area | Recommended Model | Key Pathological Features | Rationale for Use with a Tetrahydrocarbazole |
| Neurodegeneration (Alzheimer's Disease) | 5XFAD Transgenic Mouse | Rapid accumulation of amyloid-beta (Aβ) plaques, gliosis, and cognitive deficits. | To assess the compound's ability to protect neurons, reduce neuroinflammation, and improve cognitive function in the context of amyloid pathology. |
| Inflammation (Rheumatoid Arthritis) | Collagen-Induced Arthritis (CIA) in DBA/1 Mice | Synovial inflammation, cartilage destruction, and bone erosion, mediated by T-cells and inflammatory cytokines. | To evaluate the compound's potential to suppress systemic inflammation, protect joint integrity, and reduce clinical signs of arthritis. |
PART 3: Detailed Experimental Protocols
Protocol 1: Efficacy in a 5XFAD Mouse Model of Alzheimer's Disease
This protocol is designed to assess the neuroprotective and cognitive-enhancing effects of this compound.
Caption: Workflow for Alzheimer's Disease Model Efficacy Study.
-
Animals: Use 3-4 month old male and female 5XFAD transgenic mice and wild-type littermates. The 5XFAD model co-expresses five human familial Alzheimer's disease mutations, leading to aggressive amyloid plaque formation starting at 2 months of age.
-
Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be sonicated to ensure a homogenous suspension. Prepare fresh daily.
-
Group Allocation: Randomly assign mice to the following groups (n=12-15 per group):
-
Group 1: Wild-Type + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + Compound (Low Dose)
-
Group 4: 5XFAD + Compound (High Dose)
-
-
Administration: Administer the compound or vehicle daily via oral gavage for 12 consecutive weeks. This chronic treatment period allows for assessment of effects on plaque progression.
-
Behavioral Assessment (Morris Water Maze - MWM): In the final week of treatment, perform the MWM test to assess spatial learning and memory.
-
Acquisition Phase (Days 1-5): Four trials per day. Place the mouse in the water facing the wall from one of four start positions. Record the time to find the hidden platform (escape latency).
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection: At the study endpoint, euthanize mice via an approved method. Perfuse transcardially with ice-cold PBS. Harvest the brain; hemisphere one is snap-frozen for biochemistry, and hemisphere two is fixed in 4% paraformaldehyde for histology.
-
Biochemical Analysis:
-
Homogenize the frozen brain hemisphere.
-
Use commercially available ELISA kits to quantify soluble and insoluble levels of human Aβ40 and Aβ42.
-
Perform Western blotting to analyze levels of synaptic proteins (e.g., PSD-95, Synaptophysin) and markers of neuroinflammation (e.g., Iba1, GFAP).
-
-
Histopathology:
-
Section the fixed brain hemisphere using a cryostat or vibratome.
-
Perform immunohistochemistry (IHC) using antibodies against Aβ (e.g., 6E10) to visualize plaques and Iba1/GFAP to assess microgliosis and astrogliosis, respectively.
-
Quantify plaque burden and glial activation using image analysis software (e.g., ImageJ).
-
Protocol 2: Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol evaluates the anti-inflammatory and disease-modifying potential of the compound in a model that mimics the key features of rheumatoid arthritis.
Caption: Workflow for Collagen-Induced Arthritis Efficacy Study.
-
Animals: Use 8-10 week old male DBA/1 mice, which are highly susceptible to CIA.
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) and administer a booster injection.
-
-
Group Allocation and Treatment:
-
Monitor mice daily for signs of arthritis starting around Day 23.
-
Upon disease onset (a clinical score > 1), randomize mice into treatment groups (n=10-12 per group):
-
Group 1: Vehicle Control
-
Group 2: Compound (Low Dose)
-
Group 3: Compound (High Dose)
-
Group 4: Positive Control (e.g., Methotrexate)
-
-
Administer treatments daily via the desired route (e.g., oral gavage) until the study endpoint (e.g., Day 42).
-
-
Clinical Assessment:
-
Score all four paws daily based on a 0-4 scale for erythema and swelling:
-
0 = Normal
-
1 = Mild swelling/erythema in one joint
-
2 = Moderate swelling/erythema
-
3 = Severe swelling/erythema of the entire paw
-
4 = Maximum inflammation with ankylosis
-
-
The maximum score per mouse is 16. Measure paw thickness using digital calipers every other day.
-
-
Terminal Procedures:
-
At the study endpoint, collect blood via cardiac puncture for serum separation.
-
Euthanize mice and collect hind paws for histology and spleens for potential ex vivo analysis.
-
-
Histopathological Analysis:
-
Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section and stain with Hematoxylin and Eosin (H&E).
-
Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Cytokine Analysis:
-
Use the collected serum to measure levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
PART 4: Data Visualization and Interpretation
Hypothesized Signaling Pathway
The neuroprotective effects of tetrahydrocarbazole derivatives like P7C3 are linked to the NAD salvage pathway. It is plausible that this compound acts through a similar mechanism.
Caption: Hypothesized NAD+ Salvage Pathway Activation.
PART 5: References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is designed for researchers, scientists, and drug development professionals, providing a robust framework for method development, validation, and routine analysis. The protocols are grounded in established scientific principles and adhere to international regulatory standards, including the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The carbazole scaffold is a key structural motif in numerous biologically active molecules.[1][2][3] Accurate and reliable quantification of this compound is crucial for purity assessment, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this application.[4] This document provides a detailed HPLC method and a comprehensive validation protocol to ensure the method is suitable for its intended purpose.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is the foundation of a robust HPLC method.
-
Structure: this compound
-
CAS Number: 65764-56-9[5]
-
Molecular Formula: C₁₃H₁₃NO₂[5]
-
Molecular Weight: 215.25 g/mol [5]
-
pKa: The pKa of the carboxylic acid group is a critical parameter for HPLC method development. For aromatic carboxylic acids, the pKa is typically in the range of 4-5.[9] To ensure consistent retention and good peak shape in reversed-phase chromatography, the mobile phase pH should be controlled to be at least 1.5-2 pH units below the pKa of the analyte, thereby keeping it in its non-ionized form.[10]
HPLC Method Development and Optimization
The selection of chromatographic conditions is based on the chemical nature of this compound. A reversed-phase method is proposed due to the compound's predominantly non-polar carbazole core.
Rationale for Method Component Selection
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and proven performance in retaining a wide range of organic molecules.[11] The non-polar C18 chains interact with the hydrophobic carbazole moiety, providing good retention.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is employed.
-
Aqueous Component: An acidic buffer, such as phosphate buffer or a dilute solution of an acid like trifluoroacetic acid (TFA) or formic acid, is essential. This maintains a low pH to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shapes.[10][11]
-
Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity, providing good elution strength for moderately polar compounds.
-
-
Detection: The carbazole ring system contains a chromophore that absorbs UV light. A preliminary UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. In the absence of this data, a starting wavelength of 254 nm is a reasonable choice, as many aromatic compounds exhibit significant absorbance at this wavelength.[4]
Recommended HPLC Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters should be optimized as part of the method development process.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 254 nm (or λmax determined by UV scan) |
| Run Time | 10 minutes (adjust as necessary to ensure elution of all components) |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations appropriate for the intended analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For drug products, a more complex extraction or dilution procedure may be required.
HPLC System Setup and Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis.
Caption: General workflow for HPLC analysis.
System Suitability
Before commencing any analysis, the suitability of the chromatographic system must be verified. This is a requirement of the USP General Chapter <621> on Chromatography.[12][13][14][15][16] A series of replicate injections (typically 5 or 6) of a working standard solution are made. The following parameters should be evaluated:
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% |
Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation should be conducted in accordance with the ICH Q2(R1) guidelines.[17][18][19][20][21]
Validation Parameters and Protocols
The following diagram outlines the key validation parameters that should be assessed.
Caption: Key parameters for HPLC method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a blank, a placebo (if applicable), and spiked samples.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across the proposed range. The linearity is evaluated by linear regression analysis of the plot of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For assay of a drug substance, the typical range is 80% to 120% of the test concentration.[18]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the recovery is calculated. The acceptance criterion is typically 98.0% to 102.0% recovery.[22]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate measurements of the same sample.
-
Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment. The RSD for precision studies should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[20] Small changes are made to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should be evaluated under each condition.
Data Presentation
The results of the method validation should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Slope | [Insert Data] |
| Intercept | [Insert Data] |
| r² | [Insert Data] |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean % Recovery | [Insert Data] |
Table 3: Precision Data
| Parameter | Replicate | Peak Area | Concentration (µg/mL) |
| Repeatability | 1 | [Insert Data] | [Insert Data] |
| 2 | [Insert Data] | [Insert Data] | |
| ... (n=6) | [Insert Data] | [Insert Data] | |
| Mean | [Insert Data] | [Insert Data] | |
| SD | [Insert Data] | [Insert Data] | |
| RSD (%) | [Insert Data] | [Insert Data] | |
| Intermediate Precision | Analyst 2/Day 2 | ... | ... |
| RSD (%) | [Insert Data] | [Insert Data] |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of this compound. The proposed method, based on reversed-phase chromatography with UV detection, is a reliable starting point for method development and optimization. The detailed validation protocol, aligned with ICH and USP guidelines, ensures that the method is robust, accurate, and precise for its intended application in research and drug development. Adherence to these principles will generate high-quality, defensible analytical data.
References
- U.S. Pharmacopeia.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005.
- U.S. Pharmacopeia.
- U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015.
- Agilent Technologies.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024.
- U.S. Pharmacopeia.
- LCGC International. Are You Sure You Understand USP <621>? September 2024.
- BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024.
- U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015.
- Journal of Chromatography A. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction.
- SIELC Technologies.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- International Journal of Pharmaceutical Erudition.
- ResearchGate. Q2(R1)
- ResearchGate.
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- Santa Cruz Biotechnology. This compound | CAS 65764-56-9.
- Teledyne ISCO.
- International Council for Harmonis
- Pharmacia.
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- Molecules.
- BenchChem.
- ChemicalBook.
- PubChem. 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | C13H13NO2 | CID 729801.
- PubChem. 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | C13H15N | CID 3015052.
- BLDpharm. 65764-56-9|this compound.
- Fisher Scientific. This compound, 95% Purity, C13H13NO2, 1 gram.
- ResearchGate. The chiral HPLC separation (A)
- ACS Omega. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Parchem. 2,3,4,9-Tetrahydro-1H-carbazole.
- BMC Chemistry. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents.
- ACG Publications. Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
- ResearchGate. (PDF) 2,3,4,9-Tetrahydro-1H-carbazole.
- Acta Crystallographica Section E: Crystallographic Communications. (±)-4a-(4-Nitrobenzyl)-2,3,4,4a-tetrahydro-1H-carbazole.
- Indian Journal of Pharmaceutical Sciences. Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.
- Acta Crystallographica Section E: Crystallographic Communications.
- NIST WebBook. 1H-Carbazole, 2,3,4,9-tetrahydro-.
- Organic Chemistry Data.
- ChemicalBook. 36729-27-8(2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBOXYLIC ACID) Product Description.
- ChemicalBook. 1,2,3,4-Tetrahydrocarbazol | 942-01-8.
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Application Note: Development of Analytical Methods for the Quantification of 8-carboxy-tetrahydrocarbazole in Biological Matrices
Abstract: This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 8-carboxy-tetrahydrocarbazole, a key molecule of interest in pharmaceutical research. Due to the limited availability of direct physicochemical data for this specific analyte, this guide synthesizes established principles for the analysis of aromatic carboxylic acids and carbazole derivatives to propose robust analytical strategies. Detailed protocols for sample preparation from plasma using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are presented. Furthermore, two primary analytical methodologies are detailed: a High-Performance Liquid Chromatography (HPLC) method with UV and fluorescence detection following pre-column derivatization, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible analytical workflows for 8-carboxy-tetrahydrocarbazole and similar molecules.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them important scaffolds in drug discovery and development. The tetrahydrocarbazole moiety, in particular, is found in a number of biologically active natural products and synthetic compounds. The introduction of a carboxylic acid group, as in 8-carboxy-tetrahydrocarbazole, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate quantification of such compounds in biological matrices is therefore crucial for preclinical and clinical studies.
This application note outlines a systematic approach to developing and validating analytical methods for 8-carboxy-tetrahydrocarbazole. We will address the common challenges associated with the analysis of carboxylic acids, such as their polarity and potential for poor chromatographic retention, and provide detailed protocols to overcome these hurdles.
Physicochemical Properties and Analytical Considerations (Inferred)
-
Acidity (pKa): Aromatic carboxylic acids typically have a pKa in the range of 4 to 5. The electron-donating nature of the tetrahydrocarbazole ring system might slightly increase the pKa compared to benzoic acid. An estimated pKa of around 4.5 is a reasonable starting point for method development. This acidity is a critical parameter for optimizing sample preparation and chromatographic separation.
-
Lipophilicity (logP): The tetrahydrocarbazole core is relatively nonpolar, while the carboxylic acid group is polar. The overall logP will be a balance of these two features. The logP of the parent tetrahydrocarbazole is approximately 3.3. The addition of a carboxyl group will decrease the logP. The exact value will depend on the pH of the environment. At physiological pH (7.4), the carboxyl group will be ionized, significantly lowering the effective logP and increasing its aqueous solubility. In an acidic environment (pH < pKa), the neutral form will predominate, making the molecule more amenable to extraction into organic solvents.
-
Solubility: The solubility of 8-carboxy-tetrahydrocarbazole is expected to be low in water at acidic pH and will increase significantly at neutral to basic pH due to the formation of the carboxylate salt.[1][2] It is likely to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile.[2]
These inferred properties guide the selection of appropriate sample preparation techniques and chromatographic conditions.
Sample Preparation from Human Plasma
The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interferences, and concentrate the analyte for sensitive detection.[3] For an acidic compound like 8-carboxy-tetrahydrocarbazole, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic technique that partitions the analyte between two immiscible liquid phases. For acidic compounds, adjusting the pH of the aqueous sample to below the pKa will protonate the carboxylic acid, making it more soluble in an organic solvent.[4][5]
Protocol:
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard (IS) solution (e.g., a structurally similar carboxylic acid not present in the sample).
-
Acidify the plasma sample by adding 50 µL of 1 M hydrochloric acid (HCl) to adjust the pH to approximately 2-3.
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC or LC-MS/MS system.
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE) Protocol
SPE can offer cleaner extracts and higher recovery compared to LLE. For acidic compounds, a mixed-mode or a polymeric reversed-phase sorbent can be used.[6][7][8] The following protocol utilizes a polymeric reversed-phase sorbent.
Protocol:
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of an internal standard and 200 µL of 2% formic acid in water. Vortex to mix.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
Caption: Solid-Phase Extraction Workflow.
HPLC Method with UV and Fluorescence Detection
For routine analysis, HPLC with UV detection is a cost-effective option. However, to achieve high sensitivity, pre-column derivatization to introduce a fluorescent tag is recommended. 9-Anthryldiazomethane (ADAM) is a suitable reagent for this purpose, reacting with carboxylic acids to form highly fluorescent esters.[9]
Pre-column Derivatization Protocol with ADAM
-
To the dried extract from the sample preparation step, add 50 µL of a solution of the carboxylic acid sample in a suitable organic solvent (e.g., acetone or ethyl acetate).
-
Add an excess of the ADAM reagent solution.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction can be monitored by the disappearance of the yellow color of ADAM.
-
Quench the reaction by adding a small amount of a weak acid (e.g., acetic acid).
-
Dilute the sample with the mobile phase before injection.
HPLC-UV/Fluorescence Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | Wavelength based on the UV spectrum of the derivatized analyte |
| Fluorescence Detection | Excitation: ~365 nm, Emission: ~412 nm (for ADAM derivative) |
Rationale for Method Choices:
-
C18 Column: A standard choice for reversed-phase chromatography, suitable for retaining the relatively nonpolar derivatized analyte.
-
Acidified Mobile Phase: Using formic acid in the mobile phase helps to ensure good peak shape for any residual underivatized acid and is compatible with mass spectrometry if the method is to be transferred.[10][11][12]
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) is necessary to elute the derivatized analyte with a good peak shape and to clean the column from late-eluting matrix components.
LC-MS/MS Method
For high sensitivity and selectivity, which is often required in drug development, LC-MS/MS is the method of choice. Given the acidic nature of 8-carboxy-tetrahydrocarbazole, negative-ion electrospray ionization (ESI) is expected to be more efficient.[13][14][15]
LC-MS/MS Conditions
| Parameter | Recommended Setting |
| Chromatographic Conditions | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometric Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitored Transition (MRM) | To be determined by infusing a standard of the analyte |
| Precursor Ion | [M-H]⁻ |
| Product Ion(s) | Characteristic fragment ions |
| Collision Energy | To be optimized for the specific analyte |
| Dwell Time | 100 ms |
Rationale for Method Choices:
-
Shorter Column with Smaller Particles: This allows for faster analysis times and better peak resolution, which is typical for LC-MS/MS applications.
-
Negative Ion Mode ESI: This mode will deprotonate the carboxylic acid group, forming the [M-H]⁻ ion, which is generally the most abundant ion for acidic compounds.[13][14]
-
Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive detection technique where a specific precursor ion is selected and fragmented, and then one or more specific product ions are monitored. This minimizes interferences from the biological matrix.
Method Validation
A full validation of the chosen analytical method should be performed according to the guidelines of the International Council for Harmonisation (ICH) M10 and the US Food and Drug Administration (FDA).[16][17][18][19][20] The key validation parameters include:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure that the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Accuracy and Precision | To determine the closeness of the measured values to the true values and the reproducibility of the measurements. | Mean accuracy within ±15% of the nominal value (±20% at the LLOQ). Precision (CV) not exceeding 15% (20% at the LLOQ).[19] |
| Calibration Curve | To demonstrate the relationship between the instrument response and the concentration of the analyte. | A minimum of six non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision within ±20%. |
| Matrix Effect | To assess the influence of the biological matrix on the ionization of the analyte. | The CV of the matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration. |
| Incurred Sample Reanalysis (ISR) | To verify the reproducibility of the method with study samples. | A specified percentage of the results should be within ±20% of the original values.[18] |
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for 8-carboxy-tetrahydrocarbazole in biological matrices. By leveraging established principles for the analysis of acidic and carbazole-containing compounds, robust and reliable methods using either HPLC with derivatization or LC-MS/MS can be established. The detailed protocols and validation guidelines presented herein should serve as a valuable resource for researchers in the field of drug development and bioanalysis.
References
- ICH M10 on bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]
- Parallel artificial liquid membrane extraction of acidic drugs from human plasma. (2011). PubMed. [Link]
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- Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. (n.d.). Agilent. [Link]
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Application Notes and Protocols for Tetrahydrocarbazole Derivatives in Cancer Research
A Focus on the 2,3,4,9-Tetrahydro-1H-carbazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2,3,4,9-tetrahydro-1H-carbazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds. While a specific inquiry into the application of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid in cancer research reveals a notable lack of specific published data, the broader family of tetrahydrocarbazole derivatives has demonstrated significant and diverse anticancer potential. This document provides a comprehensive overview of the application of the tetrahydrocarbazole scaffold in oncology research. It is intended to serve as a foundational guide for researchers interested in exploring this chemical space, including the potential evaluation of novel derivatives such as the 8-carboxylic acid variant. The protocols and insights provided are based on established methodologies for analogous compounds and are designed to be adapted for the investigation of new chemical entities within this class.
The Tetrahydrocarbazole Scaffold: A Privileged Structure in Oncology
The tetrahydrocarbazole moiety is a tricyclic indole derivative that is prevalent in a variety of natural products and synthetic molecules with significant pharmacological activities.[1] Its rigid, planar structure, combined with the ability to modify its periphery at various positions, makes it an ideal candidate for interaction with a range of biological targets. In the realm of cancer research, derivatives of tetrahydrocarbazole have been investigated for their cytotoxic effects against a multitude of cancer cell lines.[2] The versatility of this scaffold allows for the fine-tuning of its electronic and steric properties to optimize potency and selectivity.
Mechanistic Insights: How Tetrahydrocarbazole Derivatives Exert Anticancer Effects
The anticancer activity of tetrahydrocarbazole derivatives is not attributed to a single mechanism but rather a spectrum of actions that can vary depending on the specific substitutions on the carbazole ring.[3][4]
Key Mechanisms of Action:
-
DNA Intercalation and Damage: The planar aromatic system of the carbazole nucleus can intercalate between the base pairs of DNA, leading to conformational changes that disrupt DNA replication and transcription, ultimately inducing apoptosis.[5] Some derivatives have also been shown to act as DNA-damaging agents.
-
Enzyme Inhibition:
-
Telomerase Inhibition: Certain carbazole-tethered compounds have been identified as potent telomerase inhibitors, which is a critical enzyme for cancer cell immortality. Inhibition of telomerase can lead to cell cycle arrest and apoptosis in cancer cells.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. Some tetrahydrocarbazole derivatives have been identified as HDAC inhibitors.[4]
-
-
Modulation of Signaling Pathways:
-
Microtubule Inhibition: Similar to the well-known vinca alkaloids, which also contain a carbazole-like structure, some tetrahydrocarbazole derivatives can interfere with microtubule dynamics, leading to mitotic arrest and cell death.[3]
Below is a generalized representation of a signaling pathway that can be targeted by tetrahydrocarbazole derivatives, leading to apoptosis.
Caption: Generalized signaling pathway for apoptosis induction by tetrahydrocarbazole derivatives.
Synthesis and Characterization
The most common and versatile method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazine with a cyclohexanone derivative.
Protocol 1: General Synthesis of the 2,3,4,9-Tetrahydro-1H-carbazole Scaffold via Fischer Indole Synthesis
This protocol provides a general method for the synthesis of the core tetrahydrocarbazole structure. For the synthesis of this compound, the corresponding (carboxyphenyl)hydrazine would be used as a starting material.
Materials:
-
Substituted Phenylhydrazine (e.g., phenylhydrazine hydrochloride) (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
Glacial Acetic Acid
-
Methanol or Ethanol for recrystallization
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine in glacial acetic acid.
-
Add cyclohexanone to the solution dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water with vigorous stirring.
-
A solid precipitate of the crude tetrahydrocarbazole derivative should form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the pure tetrahydrocarbazole derivative.
-
Characterize the final product using appropriate analytical techniques, such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Caption: General workflow for the synthesis of the tetrahydrocarbazole scaffold.
In Vitro Evaluation of Anticancer Activity
A primary step in assessing the potential of a new tetrahydrocarbazole derivative in cancer research is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (tetrahydrocarbazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of Tetrahydrocarbazole Derivatives
The following table summarizes the reported in vitro anticancer activities of various tetrahydrocarbazole derivatives to illustrate the therapeutic potential of this scaffold.
| Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Amide/Thioamide-substituted | Human breast cancer | Potent biological activity | |
| Carbazole-tethered triazoles | Human breast cancer | Induces apoptosis and cell cycle arrest | |
| Dithioate hybrids | Not specified | Antitumor activity | [4] |
| Pyrazole-containing | Not specified | Antimicrobial and potential anticancer | [4] |
Conclusion and Future Directions
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a cornerstone in the development of novel anticancer agents. While the specific derivative, this compound, remains underexplored in the context of cancer, the extensive body of research on analogous compounds strongly suggests its potential as a valuable subject for investigation. The carboxylic acid moiety offers a handle for further chemical modifications, such as the formation of amides and esters, to create a library of new derivatives for structure-activity relationship (SAR) studies. Researchers are encouraged to utilize the general protocols outlined in this document to synthesize and evaluate the anticancer properties of this and other novel tetrahydrocarbazole derivatives. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds to guide the rational design of more potent and selective anticancer drugs.
References
- Kumar, N., & Gupta, P. (2024). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Letters in Drug Design & Discovery, 21(3), 421-439.
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- Kumar, N., & Gupta, P. (2022).
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- 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid. (n.d.). Benchchem.
- Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. (2025). bioRxiv.
- 2,3,4,9-Tetrahydro-1H-carbazole. (n.d.). PMC - NIH.
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- 2,3,4,9-Tetrahydro-1H-carbazole. (n.d.).
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- Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central.
- Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2024). Letters in Drug Design & Discovery.
- This compound | CAS 65764-56-9. (n.d.). Santa Cruz Biotechnology.
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- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013).
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 8-Carboxy-Tetrahydrocarbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Tetrahydrocarbazoles as Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the promising scaffolds in medicinal chemistry, the carbazole framework, a nitrogen-containing heterocyclic system, has garnered significant attention.[1][2] Tetrahydrocarbazole (THCz) derivatives, in particular, are a subclass of indole alkaloids found in numerous biologically active compounds and have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial effects.[3]
The antimicrobial potential of these compounds is attributed to various mechanisms, including the inhibition of critical bacterial pathways such as DNA gyrase and cell wall synthesis.[3] Recent studies have highlighted that specific structural modifications, such as the incorporation of a carboxylic acid moiety, can significantly enhance the antibacterial profile of these derivatives.[4] The carboxyl group can increase aqueous solubility and facilitate crucial interactions with bacterial enzymes, potentially leading to improved efficacy.[4]
This document provides a comprehensive guide for researchers investigating the antimicrobial properties of a specific class of these compounds: 8-carboxy-tetrahydrocarbazole derivatives. It outlines detailed, field-proven protocols for determining their efficacy and selectivity, explains the scientific rationale behind the experimental steps, and offers a framework for data interpretation and presentation. While the provided quantitative data is based on closely related 6-carboxy-carbazole derivatives, the methodologies are directly applicable for the rigorous evaluation of 8-carboxy-tetrahydrocarbazole analogues.
Data Presentation: Antimicrobial Efficacy of Carboxy-Carbazole Derivatives
Effective evaluation of novel antimicrobial candidates requires a standardized approach to data presentation, allowing for clear comparison of efficacy across different microbial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of newly synthesized acid-functionalized carbazole derivatives, demonstrating their strain-specific antibacterial potential.[4]
Table 1: Minimum Inhibitory Concentration (MIC) of Acid-Functionalized Carbazole Derivatives against Various Bacterial Strains [4]
| Compound ID | Chemical Name | Staphylococcus aureus (MTCC 87) | Bacillus cereus (MTCC 430) | Escherichia coli (MTCC 46) | Salmonella Typhimurium (MTCC 733) |
| 1 | (E)-3-methyl-1-(2-tosylhydrazono)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | 53.19 µg/mL | 133.89 µg/mL | 187.43 µg/mL | 50.08 µg/mL |
| 2 | 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid | 48.42 µg/mL | 271.21 µg/mL | 168.01 µg/mL | 474.71 µg/mL |
| 3 | 6-methyl-9H-carbazole-3-carboxylic acid | 61.89 µg/mL | 12.73 µg/mL | 293.33 µg/mL | 459.67 µg/ml |
Data sourced from a study on acid-functionalized carbazole derivatives, which serve as a proxy for the target compounds of these protocols.[4]
Core Experimental Protocols
The following section details the essential in vitro assays required to characterize the antimicrobial profile of 8-carboxy-tetrahydrocarbazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format. It provides a quantitative result (the MIC value) which is more informative than qualitative methods like disk diffusion.
-
Mueller-Hinton Broth (MHB): MHB is the standard medium for routine susceptibility testing of non-fastidious bacteria as it supports the growth of most common pathogens and has minimal interference with the activity of most antimicrobial agents.
-
McFarland Standard: Standardizing the inoculum to a 0.5 McFarland turbidity ensures a consistent and reproducible bacterial density (approximately 1.5 x 10⁸ CFU/mL), which is critical for the accuracy and comparability of MIC results.
-
Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value over a broad range of concentrations.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 8-carboxy-tetrahydrocarbazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Causality Behind Experimental Choices:
-
Subculturing from MIC wells: This step directly assesses the viability of the bacteria that were exposed to the inhibitory and supra-inhibitory concentrations of the compound.
-
Agar Plating: Transferring the suspension to an antibiotic-free agar medium allows any surviving bacteria to grow into visible colonies, providing a quantitative measure of cell death.
-
99.9% Kill Threshold: This is the standard definition for bactericidal activity, providing a stringent and reproducible endpoint for the assay.
Step-by-Step Methodology:
-
Perform MIC Assay: Conduct the MIC assay as described in Protocol 1.
-
Subculturing: From the wells showing no visible growth in the MIC assay (i.e., at the MIC and higher concentrations), aspirate a small aliquot (e.g., 10 µL).
-
Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Protocol 3: Assessment of Cytotoxicity
While high antimicrobial activity is desired, a promising compound must also exhibit low toxicity to mammalian cells to be considered a viable therapeutic candidate. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Causality Behind Experimental Choices:
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Mammalian Cell Line: The choice of cell line (e.g., human liver cells like L-02 or cancer cell lines like SGC-7901 and AGS) should be relevant to the potential application of the drug. Normal cell lines are often used to assess general toxicity.[6]
-
IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency in inhibiting a biological or biochemical function. In this context, it represents the concentration of the compound that reduces cell viability by 50%.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a mammalian cell line in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well).
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 8-carboxy-tetrahydrocarbazole derivative in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used for the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for an additional 4 hours to allow for formazan crystal formation.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Potential Mechanism of Action: A Hypothetical Pathway
While further research is required to elucidate the precise mechanism of action for 8-carboxy-tetrahydrocarbazole derivatives, related compounds have been shown to act as DNA biosynthesis inhibitors.[3] This suggests a potential interaction with key bacterial enzymes involved in DNA replication, such as dihydrofolate reductase (DHFR).[6] The carboxylic acid functional group may play a critical role in binding to the active site of such enzymes.[4]
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the antimicrobial activity of 8-carboxy-tetrahydrocarbazole derivatives. By adhering to these standardized methods, researchers can generate reliable and reproducible data on the efficacy (MIC and MBC) and safety (cytotoxicity) of these promising compounds. The integration of quantitative data analysis and a clear understanding of the underlying principles of each assay will be instrumental in identifying lead candidates for further preclinical and clinical development in the ongoing fight against infectious diseases.
References
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- Carbazole Derivatives as Potential Antimicrobial Agents.
- Antimicrobial Potential of Carbazole Derivatives.
- Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. JETIR. [Link]
- Synthesis, antimicrobial evaluation, and molecular docking studies of new tetrahydrocarbazole derivatives.
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Taylor & Francis Online. [Link]
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Semantic Scholar. [Link]
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. PubMed. [Link]
- Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review.
- Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID.
- DESIGN SYNTHESIS AND EVALUATION OF ANTI MICROBIAL ACTIVITY ON A NEW SERIES OF 1,2,3,4- TETRA HYDRO CARBAZOLES. JETIR. [Link]
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The Elusive Probe: Navigating the Information Gap on 8-Carboxy-Tetrahydrocarbazole
Despite a comprehensive search of scientific literature and chemical databases, detailed applications and established protocols for the use of 8-carboxy-tetrahydrocarbazole as a molecular probe remain largely undocumented. While the parent compound, tetrahydrocarbazole, and its derivatives are recognized for their therapeutic potential and interesting photophysical properties, the specific utility of the 8-carboxy variant as a molecular probe is not well-established in publicly available research.
This application note, therefore, serves a dual purpose: to transparently address the current information gap and to provide a forward-looking, theoretical framework based on the known properties of the carbazole scaffold. For researchers, scientists, and drug development professionals, this document will outline the foundational knowledge of related compounds and propose potential, albeit currently hypothetical, applications and protocols for 8-carboxy-tetrahydrocarbazole.
I. The Tetrahydrocarbazole Scaffold: A Foundation of Potential
The tetrahydrocarbazole core is a well-known privileged structure in medicinal chemistry, frequently explored for its diverse biological activities.[1][2] Synthetic routes to this scaffold are well-documented, often employing methods like the Fischer indole synthesis.[1] The inherent fluorescence of the carbazole aromatic system provides a strong basis for its potential use in fluorescent probing applications.[3][4] The introduction of a carboxylic acid moiety, as in 8-carboxy-tetrahydrocarbazole, is a common strategy in drug design and probe development to enhance solubility, introduce a site for bioconjugation, or modulate binding to biological targets.
II. Hypothetical Applications as a Molecular Probe
Based on the characteristics of the carbazole nucleus and the functionality of the carboxylic acid group, we can hypothesize several promising applications for 8-carboxy-tetrahydrocarbazole as a molecular probe.
A. Fluorescence-Based Protein Binding Assays
The intrinsic fluorescence of the tetrahydrocarbazole core could be sensitive to changes in its local environment. Binding to a protein, for instance, could alter the polarity of the microenvironment around the probe, leading to a detectable change in fluorescence intensity, lifetime, or emission wavelength (solvatochromism).
Proposed Mechanism: The binding of 8-carboxy-tetrahydrocarbazole to a hydrophobic pocket on a target protein would shield the probe from the aqueous solvent. This change in the dielectric constant of the surrounding medium could lead to an enhancement of its fluorescence quantum yield and a blue-shift in its emission spectrum. The carboxylic acid group could serve as a key interaction point with polar residues at the binding site, contributing to affinity and specificity.
Workflow for Protein Binding Analysis
Sources
- 1. wjarr.com [wjarr.com]
- 2. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Regioselective Functionalization of Tetrahydrocarbazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of tetrahydrocarbazoles (THCs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the THC scaffold. The tetrahydrocarbazole motif is a privileged structure found in numerous natural products and pharmacologically active compounds, making its precise functionalization a critical task in modern synthetic chemistry.[1][2]
This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed experimental protocols to address the common challenges encountered in achieving regioselectivity on this versatile heterocyclic system.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, focusing on causality and providing actionable solutions.
Issue 1: Poor or Incorrect Regioselectivity in C-H Functionalization
Question: My transition-metal-catalyzed C-H functionalization is yielding a mixture of isomers (e.g., C1 vs. C8, or C6 vs. C7) or functionalizing the wrong position entirely. What's going wrong?
Answer: Achieving high regioselectivity in the C-H functionalization of tetrahydrocarbazoles is a significant challenge due to the presence of multiple, electronically similar C-H bonds.[3][4] The outcome is a delicate balance of electronic effects, steric hindrance, and, most importantly, the choice of directing group and catalyst system.
Potential Causes & Solutions:
-
Ineffective Directing Group (DG): The most common cause of poor regioselectivity is a directing group that does not form a stable, rigid metallacycle intermediate to favor activation of a specific C-H bond.[3][5]
-
Solution: Screen a variety of directing groups. For functionalization on the benzene ring (C5-C8), DGs attached to the nitrogen atom are essential. Pyridyl, pyrimidyl, or amide-based groups can effectively direct ortho-metalation.[3] For instance, a picolinamide DG can favor C8 functionalization. Carboxylic acids can also be used as "traceless" directing groups that can be removed post-functionalization.[6][7][8]
-
-
Steric Hindrance: Bulky substituents on the THC core or the coupling partner can disfavor functionalization at the desired position.
-
Solution: Analyze the steric environment of your substrate. If targeting a sterically hindered position, you may need a less bulky ligand on your metal catalyst or a smaller coupling partner. Conversely, steric bulk can be exploited to block more reactive sites and direct functionalization elsewhere.
-
-
Electronic Bias of the Substrate: The inherent electronic properties of your THC derivative may favor functionalization at an undesired position. Electron-donating groups will activate ortho and para positions, while electron-withdrawing groups will direct meta.
-
Solution: If the substrate's electronics compete with your directing group's influence, a stronger, more rigidly coordinating DG is necessary. Alternatively, consider if a non-directed, electronically-driven functionalization is more appropriate. For example, Friedel-Crafts-type reactions will favor the most nucleophilic position.[9]
-
-
Incorrect Catalyst System: The metal (e.g., Pd, Rh, Ru) and its associated ligands play a critical role. The ligand sphere influences the steric and electronic environment of the catalytic center, directly impacting which C-H bond is activated.[10]
-
Solution: Perform a systematic optimization of the catalyst system. For palladium-catalyzed reactions, screen different phosphine ligands (e.g., PPh₃, XPhos, SPhos) and oxidants. For rhodium or ruthenium, the counter-ion (e.g., OAc⁻, SbF₆⁻) can be crucial.[3]
-
Troubleshooting Flowchart: Improving Regioselectivity
Caption: A decision-making flowchart for troubleshooting poor regioselectivity.
Issue 2: N-Functionalization vs. C-Functionalization
Question: My reaction is functionalizing the nitrogen atom (N9) instead of the desired carbon position on the ring. How can I promote C-functionalization?
Answer: The nitrogen atom of the indole core in tetrahydrocarbazole is a nucleophilic site and can compete with C-H functionalization, especially in reactions involving electrophiles or certain metal-catalyzed couplings.[11]
Potential Causes & Solutions:
-
Reaction Type:
-
Brønsted Acid Catalysis: With certain substrates like donor-acceptor cyclopropanes, Brønsted acid (e.g., TfOH) catalysis can favor C-H functionalization (Friedel-Crafts type), while Lewis acid catalysis (e.g., Sc(OTf)₃) can favor N-H functionalization.[11]
-
Palladium-Catalyzed Couplings: Standard N-arylation conditions (e.g., Buchwald-Hartwig) will strongly favor N-functionalization.[12]
-
-
Protecting the Nitrogen: The most straightforward solution is to install a protecting group on the nitrogen.
-
Solution: Use a removable protecting group that is stable to your reaction conditions. A tosyl (Ts) or Boc group is common. However, be aware that the protecting group itself can act as a directing group, influencing regioselectivity. A bulky protecting group can also sterically hinder functionalization at the C1 and C8 positions.
-
-
Ligand and Additive Choice: In some palladium-catalyzed systems, specific ligands can suppress N-arylation while promoting C-arylation.[13][14]
-
Solution: For direct arylation, ligands like tricyclohexylphosphine and additives like pivalic acid are often used to facilitate a concerted metalation-deprotonation pathway at a C-H bond, which can outcompete N-coordination and subsequent coupling.
-
Issue 3: Low Yield or Failed Reaction in Electrophilic Substitution (e.g., Bromination)
Question: I am attempting a regioselective bromination of the benzene ring of the THC core, but I'm getting a low yield, a complex mixture of products, or recovering only starting material.
Answer: Electrophilic aromatic substitution on the THC core is highly sensitive to the reaction conditions and the electronic nature of the substrate. The benzene part of the THC is generally less reactive than a simple indole but more reactive than benzene.
Potential Causes & Solutions:
-
Incorrect Brominating Agent: The reactivity of brominating agents varies significantly.
-
Solution: For activated THC systems, a mild agent like N-Bromosuccinimide (NBS) is often sufficient. For less reactive substrates, a more powerful electrophile may be needed, but this increases the risk of over-bromination and side reactions. Using a combination like V₂O₅-H₂O₂ with tetrabutylammonium bromide can provide a highly effective and selective system.[15] Tetrabutylammonium tribromide (TBATB) is another mild and safe alternative to molecular bromine.[16]
-
-
Solvent Choice: The solvent can mediate the reactivity of the electrophile.
-
Decomposition/Side Reactions: The electron-rich THC core can be susceptible to oxidation or decomposition under harsh acidic conditions that can be generated by some bromination reactions (e.g., using Br₂ generates HBr).[19]
-
Solution: Run the reaction at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions. Include a non-nucleophilic base or a scavenger like silica gel to neutralize any acid byproducts.[17]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I decide where to functionalize the tetrahydrocarbazole core? Which positions are most reactive?
The reactivity of the THC core can be broken down into two main regions: the indole part and the saturated carbocyclic ring.
-
Indole Moiety (Benzene Ring): For electrophilic substitution, the reactivity generally follows indole chemistry. The positions para to the nitrogen (C6) and ortho to the nitrogen (C8) are the most electron-rich and thus most susceptible to electrophilic attack. The C5 and C7 positions are less reactive.
-
Saturated Ring (C1-C4): These C(sp³)-H bonds are generally unreactive towards electrophiles but can be functionalized via radical reactions or transition-metal-catalyzed C-H activation.[3] The benzylic C4a and C9a C-H bonds are not typically functionalized directly but are part of the core aromatic system. The C4 position is often targeted for functionalization starting from tetrahydrocarbazolones.[20]
-
Nitrogen (N9): The nitrogen is a nucleophilic site and is readily functionalized via alkylation, acylation, or arylation reactions.[11]
Q2: What is the fundamental difference between directed vs. undirected C-H functionalization on THCs?
-
Directed C-H Functionalization: This is the most powerful strategy for achieving regioselectivity.[3] A directing group is installed on the molecule (usually at the N9 position) which coordinates to a transition metal catalyst. This brings the catalyst into close proximity to a specific C-H bond (usually ortho to the DG's point of attachment), leading to its selective cleavage and functionalization.[5] This approach overrides the molecule's inherent electronic biases.
-
Undirected C-H Functionalization: This approach relies on the intrinsic electronic and steric properties of the THC molecule.[4] Functionalization occurs at the most reactive C-H bond without the aid of a chelating group. This is common in classical electrophilic aromatic substitution (e.g., nitration, halogenation) and some radical reactions. The challenge here is that selectivity can be poor if multiple sites have similar reactivity.[4]
Logic Diagram: Choosing a Functionalization Strategy
Caption: A logical guide to selecting the appropriate functionalization strategy.
Q3: Can I perform functionalization on the saturated ring without affecting the aromatic portion?
Yes, this is a significant area of research. While the aromatic part is more reactive towards electrophiles, the saturated C(sp³)-H bonds can be targeted using specific methods:
-
Photochemical Reactions: Visible-light-mediated reactions can generate intermediates that selectively functionalize the saturated ring. For example, C-H amination can be achieved via the formation of a hydroperoxide intermediate using a photosensitizer and oxygen, followed by acid-catalyzed reaction with an aniline.[21][22]
-
Copper-Catalyzed C(sp³)-H Azidation: The Hong group has shown that CuBr can catalyze the regioselective azidation of C(sp³)-H bonds in tetrahydrocarbazoles using an azidoiodinane reagent.[3] These methods are powerful because they operate under mechanisms orthogonal to traditional aromatic chemistry, allowing for selective modification of the aliphatic portion.
Part 3: Key Experimental Protocols
Protocol 1: Regioselective C6-Bromination of N-Acetyl-1,2,3,4-Tetrahydrocarbazole
This protocol describes a mild and selective bromination at the C6 position, which is electronically activated by the indole nitrogen. The N-acetyl group serves to protect the nitrogen and slightly deactivate the ring, preventing over-bromination.
Materials:
-
N-Acetyl-1,2,3,4-tetrahydrocarbazole
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-acetyl-1,2,3,4-tetrahydrocarbazole (1.0 equiv). Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Addition of NBS: Add N-Bromosuccinimide (1.05 equiv) portion-wise over 5 minutes. Adding it slowly helps to control the reaction exotherm and minimize side product formation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 15-30 minutes, eluting with a hexane/ethyl acetate mixture (e.g., 7:3). The product spot should appear at a similar Rf to the starting material but should be distinguishable. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any remaining NBS or bromine. Stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-bromo-N-acetyl-1,2,3,4-tetrahydrocarbazole.
Protocol 2: Palladium-Catalyzed Direct Arylation at C8 using a Removable Directing Group
This protocol provides a general workflow for the regioselective C-H arylation at the C8 position, ortho to the nitrogen, using a picolinamide directing group.
Materials:
-
N-(picolinoyl)-1,2,3,4-tetrahydrocarbazole (Substrate with DG)
-
Aryl bromide or iodide (Coupling partner, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Tricyclohexylphosphine [PCy₃] (10 mol%) or a suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Pivalic acid (PivOH) (30 mol%)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
-
Schlenk flask or sealed reaction vial, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the N-(picolinoyl)-THC substrate (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PCy₃ (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add anhydrous, degassed toluene via syringe. Then, add pivalic acid (0.3 equiv) via syringe. Pivalic acid acts as a proton shuttle in the concerted metalation-deprotonation mechanism.
-
Reaction: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.
-
Cooling and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the C8-arylated product.
-
Directing Group Removal: The picolinamide directing group can be removed under basic or acidic hydrolysis conditions to yield the free N-H at the C8-functionalized tetrahydrocarbazole.
Experimental Workflow: C8-Directed Arylation
Caption: A step-by-step workflow for the directed C8-arylation of tetrahydrocarbazole.
References
- Regioselective Synthesis of Chirally Enriched Tetrahydrocarbazolones and Tetrahydrocarbazoles.
- Regioselective Synthesis of the Tetrahydrocarbazole Core of Akuammiline Alkaloids via Palladium-Catalyzed Intramolecular Arylation Reaction.
- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives.
- recent developments in c−h functionaliz
- Recent approaches to the synthesis of tetrahydrocarbazoles.RSC Publishing.[Link]
- Electrosynthesis of functionalized tetrahydrocarbazoles via sulfonylation triggered cyclization reaction of indole deriv
- Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Regioselective Synthesis of the Tetrahydrocarbazole Core of Akuammiline Alkaloids via Palladium-Catalyzed Intramolecular Aryl
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.MDPI.[Link]
- Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst.
- Transformable/modifiable directing group-assisted C(sp2)
- Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2: an environmentally favorable synthetic protocol.Semantic Scholar.[Link]
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.World Journal of Advanced Research and Reviews.[Link]
- The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalis
- The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation.
- The Regioselective Functionalization Reaction of Unprotected Carbazoles with Donor-Acceptor Cyclopropanes.PubMed.[Link]
- The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalis
- Regioselective bromination of pyrrolo[1,2-a]quinoxalines.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS).
- Recent approaches to the synthesis of tetrahydrocarbazoles.
- Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermedi
- One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxid
- Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
- Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroarom
- An efficient regioselective bromination protocol of activated coumarins using 2,4,4,6-tetrabromo-2,5-cyclohexadienone.Semantic Scholar.[Link]
Sources
- 1. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformable/modifiable directing group-assisted C(sp2)–H functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. The Regioselective Functionalization Reaction of Unprotected Carbazoles with Donor-Acceptor Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2: an environmentally favorable synthetic protocol | Semantic Scholar [semanticscholar.org]
- 16. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An efficient regioselective bromination protocol of activated coumarins using 2,4,4,6-tetrabromo-2,5-cyclohexadienone | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C8-Carboxylation of Tetrahydrocarbazole
Welcome to the technical support center for the functionalization of tetrahydrocarbazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of carboxylated tetrahydrocarbazoles, a critical scaffold in numerous pharmacologically active compounds.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the regioselective carboxylation at the C8 position, a notoriously challenging transformation.
Section 1: The Challenge of C8-Regioselectivity
The direct carboxylation of the 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a powerful tool for late-stage functionalization. However, achieving high regioselectivity is a significant hurdle. The nitrogen atom of the indole core is electron-donating, activating the C3, C6, and C8 positions for electrophilic aromatic substitution. While the C1 and C8 positions are electronically similar, the inherent reactivity often favors other positions, leading to mixtures of isomers that are difficult to separate.
The most common and direct method for this transformation is the Kolbe-Schmitt reaction , which involves the nucleophilic addition of a phenoxide-like species to carbon dioxide.[2][3] In the context of THC, the nitrogen anion (formed by a strong base) activates the aromatic ring. The success of C8-carboxylation hinges on carefully controlling the reaction parameters to favor substitution at this specific position.
Reaction Overview: The Kolbe-Schmitt Carboxylation
The core transformation involves deprotonating the N-H of the tetrahydrocarbazole with a strong base to form a carbazolide anion. This anion then attacks carbon dioxide, typically under pressure, followed by an acidic workup to yield the carboxylic acid.
Caption: General workflow for the Kolbe-Schmitt carboxylation of tetrahydrocarbazole.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the C8-carboxylation of tetrahydrocarbazole in a question-and-answer format.
Q1: My reaction shows no conversion, and I only recover the starting material. What are the likely causes?
This is a common issue often related to reaction setup and reagent quality.
Possible Causes & Solutions:
-
Insufficient Deprotonation: The N-H bond of tetrahydrocarbazole must be fully deprotonated.
-
Insight: Incomplete deprotonation means less of the active nucleophile is available to react with CO₂.
-
Solution: Use a sufficiently strong base. Alkali metal hydrides (e.g., NaH, KH) or organometallic bases are more effective than hydroxides or carbonates for this substrate. Ensure you are using at least one full equivalent of the base.
-
-
Presence of Moisture: The carbazolide anion and many strong bases are highly sensitive to water.
-
Insight: Water will protonate the anion, quenching the reaction, and will also consume the base.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and dry reagents. Reactants and reagents should be thoroughly dried before use, as the presence of water significantly decreases the product yield.[4]
-
-
Ineffective CO₂ Addition: The reaction requires efficient interaction between the anion and carbon dioxide.
-
Insight: CO₂ is a gas and a weak electrophile. High pressure is necessary to increase its concentration in the reaction medium and drive the equilibrium towards the product.
-
Solution: Use a high-pressure reactor (autoclave). Ensure the system is properly sealed and pressurized (typically 50-100 atm). Purge the reactor with CO₂ before heating to remove air.
-
-
Low Reaction Temperature: The reaction has a significant activation energy barrier.
-
Insight: Insufficient thermal energy will result in a sluggish or stalled reaction.
-
Solution: Typical temperatures range from 120-180 °C. Perform small-scale temperature scouting experiments to find the optimal temperature for your specific substrate.
-
Caption: Troubleshooting workflow for a failed carboxylation reaction.
Q2: I'm getting a mixture of C6- and C8-carboxylated isomers. How can I improve C8 selectivity?
This is the central challenge of this reaction. Regioselectivity is primarily governed by the cation from the base and the reaction temperature.
Controlling Factors:
-
The Counter-ion Effect: The size of the alkali metal cation plays a crucial role in directing the carboxylation.
-
Insight: Smaller cations like Na⁺ tend to chelate with the nitrogen and the incoming CO₂, favoring ortho-carboxylation (C1/C8). Larger cations like K⁺ or Cs⁺ coordinate less tightly, allowing for thermodynamic control which can favor the para-position (C6).[4][5] For tetrahydrocarbazole, the C8 position is sterically analogous to the ortho position in phenols.
-
Solution: To favor C8-carboxylation, use bases with smaller counter-ions like sodium hydride (NaH) or potassium hydride (KH). Potassium is often a good compromise, as it is more reactive than sodium but can still provide good ortho (C8) selectivity under the right conditions.
-
-
Temperature and Reaction Time (Kinetic vs. Thermodynamic Control):
-
Insight: The C8 position is generally the kinetically favored product, while the C6 position is the thermodynamically more stable product. At lower temperatures and shorter reaction times, the kinetic C8-product should dominate. At higher temperatures or with prolonged heating, the C8-product can rearrange to the more stable C6-product.
-
Solution: Start with a lower temperature (e.g., 120-140 °C) and monitor the reaction closely. Run a time-course experiment to determine the point of maximum C8-product formation before significant isomerization to C6 occurs.
-
Summary of Conditions for Regioselectivity:
| Parameter | To Favor C8-Carboxylation (Kinetic) | To Favor C6-Carboxylation (Thermodynamic) |
| Base Cation | KH , NaH | CsOH, K₂CO₃ |
| Temperature | Lower (e.g., 120-150 °C) | Higher (e.g., >160 °C) |
| Reaction Time | Shorter (Monitor closely) | Longer |
Q3: I'm observing significant side-product formation, including a dark tarry substance. What is happening?
Side reactions can lower your yield and complicate purification.
Common Side Reactions:
-
Aromatization/Oxidation: The tetrahydrocarbazole ring can be dehydrogenated to form carbazole under harsh conditions (high temperature, presence of air).
-
Insight: This is often accompanied by the formation of colored byproducts.
-
Solution: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) before introducing CO₂. Avoid unnecessarily high temperatures.
-
-
Decarboxylation: The carboxylated product can lose CO₂ to revert to the starting material, especially at high temperatures.[6]
-
Insight: This is a reversible reaction. If you see starting material reappearing after initial product formation, decarboxylation is likely occurring.
-
Solution: Once the optimal reaction time is reached, cool the reaction down promptly. Avoid prolonged heating after the reaction is complete.
-
-
Substrate Decomposition: At very high temperatures (>200 °C), the substrate itself may begin to decompose, leading to charring.
-
Solution: Maintain careful temperature control.
-
Q4: How can I effectively monitor the reaction and purify the final product?
Proper monitoring and purification are key to isolating your desired compound.
Reaction Monitoring:
-
Method: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are ideal.
-
Procedure: Carefully and safely take small aliquots from the high-pressure reactor at different time points. Quench the aliquot in dilute acid (e.g., 1M HCl) and extract with an organic solvent (e.g., Ethyl Acetate). Spot the organic layer on a TLC plate or analyze by HPLC.
-
Visualization (TLC): The starting material (THC) will be less polar than the product (C8-carboxy-THC). The product, being a carboxylic acid, will often streak on silica gel. Adding a small amount of acetic acid to the mobile phase (e.g., 1%) can improve the spot shape.
Workup and Purification Protocol:
-
Step 1: Quenching: After cooling the reactor, vent the CO₂ pressure. Slowly and carefully pour the reaction mixture over a mixture of ice and concentrated HCl. The goal is to protonate the carboxylate salt and neutralize any remaining base. The final pH should be ~1-2.
-
Step 2: Extraction: Extract the acidified aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). The carboxylated product will move into the organic layer.
-
Step 3: Base Wash (Purification): To separate the acidic product from neutral byproducts (like unreacted starting material or aromatized carbazole), wash the organic layer with a weak base solution (e.g., saturated NaHCO₃). The C8-carboxy-THC will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Step 4: Re-acidification and Isolation: Separate the aqueous layer and re-acidify it to pH ~1-2 with cold, concentrated HCl. The purified carboxylic acid product will often precipitate out of the solution.
-
Step 5: Final Purification: Filter the precipitated solid. If further purification is needed, it can be recrystallized from a suitable solvent system (e.g., Ethanol/Water, Acetic Acid/Water) or purified by column chromatography on silica gel (using a solvent system containing a small amount of acid, like 1% acetic acid, to prevent streaking).
Section 3: Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for C8-selectivity in the Kolbe-Schmitt reaction of tetrahydrocarbazole?
The mechanism is believed to proceed via a chelated intermediate. After deprotonation with a base like KH, the K⁺ cation coordinates to the nitrogen anion. This complex then interacts with a CO₂ molecule. The geometry of this transition state, where the potassium ion bridges the nitrogen and one of the oxygens of CO₂, preferentially delivers the carbon of CO₂ to the sterically accessible C8 position. This forms a six-membered transition state, which is energetically favorable.
Q: Are there alternative methods for C8-carboxylation besides the Kolbe-Schmitt reaction?
Yes, but they are often more complex. Transition metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing carbazoles.[7] To achieve C8 selectivity, these methods typically require a "directing group" to be installed on the nitrogen atom.[8][9] This group physically steers the metal catalyst to the C8 (and C1) position. While highly selective, this approach adds extra steps for installing and later removing the directing group, making the Kolbe-Schmitt reaction a more atom-economical choice if it can be optimized.
Q: How does an N-substituent (e.g., N-methyl or N-benzyl) on the tetrahydrocarbazole affect this reaction?
An N-substituent completely changes the reaction, as the Kolbe-Schmitt mechanism requires the N-H proton for deprotonation to activate the ring system. With an N-alkyl group, the Kolbe-Schmitt reaction will not proceed. Alternative methods like directed ortho-metalation (using a directing group on the substituent) or C-H activation would be required.
References
- ResearchGate. (n.d.). Pd(II)-Catalyzed Directing-Group-Aided C–H Arylation, Alkylation, Benzylation, and Methoxylation of Carbazole-3-carboxamides toward C2,C3,C4-Functionalized Carbazoles.
- (n.d.). Recent developments in c−h functionalization of carbazoles.
- Wikipedia. (2023). Kolbe–Schmitt reaction.
- J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction.
- PubMed. (2021). The Regioselective Functionalization Reaction of Unprotected Carbazoles with Donor-Acceptor Cyclopropanes.
- Future4200. (n.d.). The Kolbe-Schmitt Reaction.
- Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole.
- PubMed. (n.d.). Site-Selective C-H Functionalization of Carbazoles.
- ACS Publications. (n.d.). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au.
- ResearchGate. (n.d.). Role of directing group in the alkynylation of carbazoles.
- Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole.
- BYJU'S. (n.d.). Kolbe's Reaction.
- NIH. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS).
- Beilstein Journals. (2023). Palladium-catalyzed regioselective C1-selective nitration of carbazoles.
- PubMed. (2023). Optimization of carbazole carboxamide RORγt agonists: Challenges in improving the metabolic stability and maintaining the agonistic activity.
- ResearchGate. (2020). A Para‐Selective Kolbe–Schmitt Reaction.
- World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
- RSC Publishing. (n.d.). Substituent-controlled regioselective arylation of carbazoles using dual catalysis.
- ResearchGate. (n.d.). Proposed mechanism for one‐pot synthesis of carbazole.
- Wikipedia. (n.d.). Carbazole.
- ResearchGate. (2022). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties.
- NIH. (2020). Electrochemical Synthesis of Carbazoles by Dehydrogenative Coupling Reaction.
- RSC Publishing. (n.d.). Access to tetrahydrocarbazoles via a photocatalyzed cascade decarboxylation/addition/cyclization reaction.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- PubMed. (n.d.). Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids.
- YouTube. (2022). SYNTHESIS OF TETRA HYDRO CARBAZOLE.
- World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
- PubMed. (n.d.). Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl.
- YouTube. (2020). The Synthesis of 1,2,3,4-Tetrahydrocarbazole.
- YouTube. (2020). 1 2 3 4-tetrahydrocarbazole synthesis - Example of Fischer Indole synthesis -Reactions and Mechanism.
Sources
- 1. wjarr.com [wjarr.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation [organic-chemistry.org]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Support Guide: Side Reactions in Tetrahydrocarbazole Carboxylation
Welcome to the Technical Support Center for Tetrahydrocarbazole Chemistry. As Senior Application Scientists, we understand the nuances and challenges of synthetic organic chemistry. This guide is designed to provide you with expert-driven, practical solutions to common issues encountered during the carboxylation of 1,2,3,4-tetrahydrocarbazole (THC). Our goal is to explain the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reactions.
The introduction of a carboxyl group onto the tetrahydrocarbazole scaffold is a critical transformation for synthesizing key intermediates in medicinal chemistry and materials science. While seemingly straightforward, this reaction is often plagued by competing pathways that can drastically reduce yield and complicate purification. This guide addresses the most common side reactions—decarboxylation, aromatization, and poor regioselectivity—providing both quick-reference FAQs and in-depth troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered in the lab.
Q1: My carboxylation reaction has a very low yield of the desired carboxylic acid. What are the most likely causes?
A1: Low yields are typically traced back to three primary issues:
-
Sub-optimal Reaction Conditions: The carboxylation of tetrahydrocarbazole, often performed via a modified Kolbe-Schmitt reaction, is highly sensitive to conditions.[1][2] The formation of the tetrahydrocarbazolide anion with a strong base is critical. Insufficiently strong base, presence of moisture, or inadequate CO₂ pressure will prevent the reaction from proceeding efficiently.
-
Competing Side Reactions: Your starting material or product may be degrading under the reaction conditions. The most common culprits are the aromatization of the tetrahydrocarbazole starting material to carbazole and the decarboxylation of the desired product.[3][4]
-
Purity of Starting Material: The 1,2,3,4-tetrahydrocarbazole starting material can be susceptible to air oxidation, forming hydroperoxides or colored impurities.[5] These impurities can interfere with the reaction. Ensure your starting material is pure, possibly by recrystallization or chromatography before use.[5]
Q2: I've isolated my product, but it keeps disappearing or degrading during workup or storage. What is happening?
A2: This is a classic sign of product instability, specifically decarboxylation . The tetrahydrocarbazole carboxylic acid, particularly if it is a β-keto acid or sterically hindered, can readily lose CO₂.[4] This process is often accelerated by heat or the presence of trace acid or base.[6] To prevent this, conduct all workup procedures (acidification, extraction) at low temperatures and ensure the final isolated product is stored in a cool, dry, inert environment.
Q3: My analysis shows a significant amount of carbazole in my crude product. How did that get there?
A3: The tetrahydrocarbazole ring system is prone to aromatization (oxidation) to form the more thermodynamically stable carbazole ring.[3] This can be a serious side reaction if the reaction temperature is too high or if oxidizing agents are present. The use of harsh bases or prolonged reaction times can also promote this pathway. Consider running the reaction under an inert atmosphere (N₂ or Ar) and carefully controlling the temperature to minimize this side reaction.
Q4: I am getting a mixture of products, with the carboxyl group at different positions. How can I control where the carboxylation occurs?
A4: This is a problem of regioselectivity . Carboxylation can occur on the nitrogen atom (N-carboxylation) or on the aromatic ring (C-carboxylation). For C-carboxylation, it can further be directed to different positions (e.g., ortho or para to the nitrogen). This selectivity is governed by the principles of the Kolbe-Schmitt reaction.[1][7]
-
N- vs. C-Carboxylation: N-carboxylation often occurs under kinetic control at lower temperatures, while C-carboxylation is favored thermodynamically at higher temperatures.
-
Ortho- vs. Para-C-Carboxylation: The choice of alkali metal counter-ion is crucial. Smaller ions like Na⁺ tend to chelate with the nitrogen and direct the CO₂ to the ortho position. Larger, less-coordinating ions like K⁺ or Cs⁺ favor formation of the para-carboxylated product.[1][2] Solvent choice also plays a role; polar aprotic solvents like DMSO can influence regioselectivity.[2]
Part 2: In-Depth Troubleshooting Guides
Issue 1: Unwanted Decarboxylation
Decarboxylation is the loss of CO₂ from the carboxylic acid product. This is a common challenge, as the reaction is often thermodynamically favorable, especially with heating.
The stability of a carboxylic acid is greatly reduced if the resulting carbanion formed after CO₂ loss is stabilized. In many heterocyclic systems, this stabilization is readily available through resonance. The process can be catalyzed by acid or base and is significantly accelerated by heat.[4]
Caption: Troubleshooting logic for preventing product decarboxylation.
Issue 2: Competing Side Reactions from the Starting Material
The primary side reactions involving the 1,2,3,4-tetrahydrocarbazole (THC) starting material are aromatization to carbazole and N-carboxylation instead of the desired C-carboxylation.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
Technical Support Center: Purification Strategies for 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. The unique bifunctional nature of this molecule, possessing both a weakly basic carbazole nitrogen and an acidic carboxylic acid group on a moderately non-polar scaffold, presents specific purification hurdles. This document provides in-depth troubleshooting advice and validated protocols to address these challenges effectively.
Section 1: Foundational Purification Strategy
The key to successfully purifying this compound is to leverage the distinct chemical properties of its functional groups. A multi-step approach is almost always necessary, beginning with a bulk purification technique to remove gross impurities, followed by a high-resolution method to achieve analytical purity.
The recommended general workflow is as follows:
-
Crude Work-up via Acid-Base Extraction: This is the most powerful initial step. It exploits the acidic nature of the carboxylic acid to separate it from neutral or basic impurities that may arise from the synthesis, which often involves a Fischer indole synthesis.[1]
-
Primary Purification: Depending on the nature of the remaining impurities, either recrystallization or column chromatography should be employed. Recrystallization is preferred if a suitable solvent is found, as it is often more scalable and efficient.
-
Final Polishing: A final recrystallization step can be used to remove trace impurities and obtain a highly crystalline, pure final product.
Caption: General workflow for the purification of this compound.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Q1: My yield is very low after the initial acid-base extraction. What went wrong?
A1: Low recovery during acid-base extraction is a frequent issue stemming from several potential causes:
-
Incomplete Deprotonation: The pKa of the carboxylic acid requires a sufficiently strong base for complete conversion to the water-soluble carboxylate salt. If you use a base that is too weak or an insufficient amount, the neutral acid will remain in the organic layer.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can create a stable emulsion at the interface of the aqueous and organic layers, trapping your product.[2] To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the funnel instead of shaking.[2]
-
Premature Precipitation: If the pH of the aqueous layer is not maintained sufficiently basic during extraction, the compound may not be fully soluble and could precipitate at the interface.
-
Incomplete Re-precipitation: Upon acidification of the aqueous layer to recover the product, you must ensure the pH is sufficiently acidic (at least 2-3 pH units below the pKa of the carboxylic acid) to fully protonate and precipitate the compound.[3] Always check the pH with litmus or pH paper. If the product remains somewhat water-soluble, cooling the solution in an ice bath can aid precipitation.[4]
Q2: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is typically due to the solution being too supersaturated or cooling too rapidly, or the presence of impurities that inhibit crystal formation.[2]
-
Solution 1: Re-heat and Dilute: Add a small amount of additional hot solvent to the mixture to dissolve the oil completely. Then, allow the solution to cool much more slowly. Covering the flask with a watch glass and letting it stand at room temperature undisturbed is a good practice.
-
Solution 2: Induce Nucleation: If slow cooling doesn't work, you can promote crystallization by scratching the inside surface of the flask with a glass rod at the meniscus.[2][5] This creates microscopic imperfections on the glass that serve as nucleation sites for crystal growth.
-
Solution 3: Use a Seed Crystal: If you have a small amount of pure, crystalline material, adding a single tiny crystal ("seed crystal") to the cooled, saturated solution can initiate crystallization.[2][5]
Q3: I'm seeing severe streaking of my compound on a silica gel column. How can I get sharp peaks?
A3: This is the most common problem when purifying carboxylic acids on standard silica gel. The acidic nature of the compound leads to strong, often irreversible, interactions with the acidic silanol (Si-OH) groups on the silica surface, causing the compound to "streak" down the column instead of eluting as a tight band.[6]
-
The Cause: The carboxylic acid group can deprotonate and ionically bind to the silica.
-
The Solution: Suppress Ionization. To prevent this, you must add a small amount of a volatile acid to your mobile phase. This keeps your compound in its neutral, protonated state, minimizing interactions with the stationary phase.
-
Recommended Additives: Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).
-
Mechanism: The added acid creates an acidic environment on the column, ensuring the equilibrium for your compound lies far towards the protonated (R-COOH) form rather than the anionic (R-COO⁻) form. This results in a much cleaner separation with sharper peaks.[7]
-
Q4: My compound won't elute from the silica column, even with 20% Methanol in DCM. What are my options?
A4: If your compound remains at the baseline (Rf = 0) even in highly polar solvent systems, it is likely binding too strongly to the silica gel.[8] In this situation, forcing it off with even more polar solvents (like those containing ammonia) can work but often gives poor separation.[8][9] Better alternatives exist:
-
Option 1: Switch to Reversed-Phase Chromatography. This is often the best solution for polar compounds.[10] In reversed-phase (e.g., using a C18-functionalized silica column), the stationary phase is non-polar, and the mobile phase is polar (typically water/acetonitrile or water/methanol). Your polar compound will have less affinity for the stationary phase and will elute more readily. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is standard practice to ensure sharp peaks for acidic analytes.[11]
-
Option 2: Use an Alternative Stationary Phase. For some compounds, neutral or basic alumina can be a better choice than acidic silica gel, as it reduces the strong acidic interactions.[2][6]
-
Option 3: HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced technique that uses a polar stationary phase with a primarily organic mobile phase, which can be effective for separating highly polar compounds.[6][12]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol assumes your crude product is contaminated with neutral or basic byproducts.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Initial Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately half the volume of the organic layer.
-
Extraction: Stopper the funnel and invert it gently several times, venting frequently to release CO₂ gas that may form. Avoid vigorous shaking to prevent emulsion formation.[2]
-
Separation: Allow the layers to separate fully. The deprotonated sodium salt of your carboxylic acid will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using ethyl acetate). Drain the aqueous layer into a clean Erlenmeyer flask.
-
Back-Extraction: To ensure full recovery, add another portion of the NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous extracts.[6]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M or 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper).
-
Precipitation & Isolation: Your purified product should precipitate as a solid. Continue stirring in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Purification via Recrystallization
-
Solvent Screening: On a small scale, test the solubility of your crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
| Solvent System | Suitability for Carbazole Derivatives |
| Ethanol / Methanol | Often effective for carbazole-type structures.[13][14] |
| Toluene | A good choice for less polar carbazoles, may require a co-solvent.[13] |
| Ethyl Acetate / Hexanes | A common co-solvent system where solubility is tuned by adjusting the ratio. |
| Acetone | Can be effective but its low boiling point requires care.[14] |
Protocol 3: Purification via Silica Gel Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., starting with 95:5 DCM:Methanol) and always include ~1% acetic acid . Aim for an Rf value of 0.2-0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase and pack the column.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase (or DCM) and load it onto the column. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best first-pass purification method for this compound? A: Acid-base extraction is unquestionably the most effective initial purification step.[3][15][16] It efficiently removes non-acidic impurities and significantly enriches your desired compound before you proceed to higher-resolution techniques.
Q: Which analytical techniques are best for assessing the purity of the final product? A: A combination of methods is recommended for a comprehensive assessment.
-
¹H NMR: To confirm the structure and identify any proton-bearing impurities.
-
LC-MS: To obtain an accurate mass and assess purity by peak area percentage.
-
HPLC: To get a quantitative measure of purity (e.g., >99% by area).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q: My synthesis starts from a different phenylhydrazine, leading to a substituted carbazole core. Do these principles still apply? A: Yes. The purification strategies outlined here are based on the chemistry of the carboxylic acid and the carbazole amine. As long as those functional groups are present, these principles of acid-base extraction, recrystallization, and chromatography (with appropriate modifiers) will be directly applicable, though you may need to re-optimize solvent systems for recrystallization and chromatography based on the new substituent's effect on polarity.
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- European Patent Office. (n.d.). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- National Institutes of Health. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole.
- PubChem. (n.d.). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.
- ResearchGate. (2018). For highly polar compound, how to do the purification?.
- ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
- Reddit. (2023). Purification of strong polar and basic compounds.
- The Royal Society of Chemistry. (2015). Supporting Information.
- Cheméo. (n.d.). Chemical Properties of 1H-Carbazole, 2,3,4,9-tetrahydro- (CAS 942-01-8).
- Chemical Synthesis Database. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole.
- World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
- ResearchGate. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes.
- Google Patents. (n.d.). US9815785B2 - Enantiomeric separation and purification of 2,3,4,9-tetrahydro-1H-carbazole-4-carboxylic acid amide derivatives.
- NISCAIR. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.
Sources
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Technical Support Center: Optimizing the Synthesis of 8-Carboxy-Tetrahydrocarbazole
Prepared by the Office of the Senior Application Scientist
Welcome, researchers, to the definitive troubleshooting guide for the synthesis of 8-carboxy-2,3,4,9-tetrahydro-1H-carbazole. This resource is designed to provide you with in-depth, actionable insights to overcome common challenges and significantly improve the yield and purity of your product. We will explore the nuances of applying the Fischer indole synthesis to this specific electron-deficient substrate, moving beyond generic protocols to address the unique chemical behavior imparted by the C8-carboxylic acid group.
Core Principles: The Fischer Indole Synthesis Mechanism
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine and a ketone (in this case, 2-hydrazinobenzoic acid and cyclohexanone) into a carbazole core.[1][2] The reaction proceeds through several key stages, and failure at any stage can drastically reduce your yield.
The presence of the electron-withdrawing carboxylic acid group (-COOH) on the phenylhydrazine ring deactivates the aromatic ring, making the key[3][3]-sigmatropic rearrangement step more challenging compared to unsubstituted or electron-rich analogs.[3] This often necessitates more forceful reaction conditions, which in turn can promote side reactions.
Caption: Figure 1: The Fischer Indole Synthesis Mechanism.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 8-carboxy-tetrahydrocarbazole.
Q1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?
Low yields are the most frequent complaint and typically stem from suboptimal reaction conditions that fail to overcome the deactivating effect of the carboxylic acid group.
Probable Cause 1: Inadequate Acid Catalyst. The choice and strength of the acid catalyst are paramount.[4] Standard conditions like refluxing in glacial acetic acid alone are often insufficient for this substrate. The electron-withdrawing -COOH group reduces the basicity of the nitrogen atoms, hindering the protonation steps necessary for both tautomerization and the final ammonia elimination.
Solution:
-
Screen Stronger Catalysts: Employ stronger Brønsted acids like p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA).[1] Lewis acids such as zinc chloride (ZnCl₂) are also highly effective and commonly used to drive the reaction forward.[3][4]
-
Optimize Catalyst Loading: The amount of catalyst can be critical. Start with catalytic amounts (5-10 mol%) for p-TSA but consider stoichiometric amounts for reagents like ZnCl₂. An optimization screen is highly recommended.
Probable Cause 2: Insufficient Reaction Temperature. The[3][3]-sigmatropic rearrangement is the thermal, rate-limiting step of the synthesis.[5] The activation energy for this step is higher for electron-poor systems.
Solution:
-
Increase Temperature Systematically: If using a high-boiling solvent like glacial acetic acid, ensure a vigorous reflux is maintained.[3] For other solvents, systematically increase the temperature. Microwave-assisted synthesis can be highly effective, as it allows for rapid heating to high temperatures, often improving yields dramatically in minutes rather than hours.[6]
Probable Cause 3: Purity of Starting Materials. Arylhydrazines are susceptible to oxidation and degradation over time.[4] Impurities in either the 2-hydrazinobenzoic acid or the cyclohexanone can inhibit the reaction or introduce side products.
Solution:
-
Use High-Purity Reagents: Use freshly opened or purified 2-hydrazinobenzoic acid. Using the hydrochloride salt of the hydrazine can sometimes improve stability.[3] Ensure the cyclohexanone is free from oxidation byproducts (e.g., adipic acid).
Q2: I'm observing significant formation of dark, tarry byproducts. How can I achieve a cleaner reaction?
Tar formation is a sign of product or intermediate degradation, often caused by overly harsh reaction conditions used to force the reaction to proceed.
Probable Cause: Thermal Degradation and Polymerization. Prolonged exposure to very strong acids and high temperatures can cause the desired carbazole product, or intermediates, to undergo polymerization, rearrangement, or even decarboxylation.[5]
Solution:
-
Controlled Heating & Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed and the product spot is maximized, stop the reaction. Avoid unnecessarily long reflux times.
-
Use a Milder, High-Boiling Solvent: Consider switching from a highly acidic solvent like PPA to a more neutral, high-boiling solvent (e.g., toluene, xylene, or diphenyl ether) and using a strong acid as a catalyst (e.g., p-TSA).[4] This decouples the temperature from the acid concentration.
-
Microwave Synthesis: As mentioned, microwave irradiation can provide the necessary energy for the reaction in a much shorter time, minimizing the window for degradation.[6] Yields of 1,2,3,4-tetrahydrocarbazole have been reported as high as 91% in 3 minutes using p-TSA under microwave conditions.[6]
Q3: My reaction stalls, and I recover a significant amount of the phenylhydrazone intermediate. How do I drive the cyclization to completion?
Isolating the hydrazone intermediate indicates that the initial condensation is successful, but the crucial acid-catalyzed cyclization is failing. This points directly to the difficulty of the[3][3]-sigmatropic rearrangement.
Probable Cause: Insufficient Energy/Catalysis for Rearrangement. This is the crux of the problem with this specific substrate. The ene-hydrazine tautomer is not sufficiently activated to undergo the rearrangement under the current conditions.
Solution:
-
In Situ Formation: Avoid pre-forming and isolating the hydrazone. Instead, form it in situ by reacting the 2-hydrazinobenzoic acid and cyclohexanone directly in the acidic reaction medium.[5] This ensures the catalyst is present immediately to promote the subsequent steps.
-
Combine Catalysts: In some difficult cases, a combination of a Lewis acid (like ZnCl₂) and a Brønsted acid can be more effective than either alone.
-
Increase Catalyst Concentration: If using a catalytic amount of acid, incrementally increase the loading. The reaction may require a stoichiometric amount of a Lewis acid to proceed efficiently.[3]
Q4: How should I approach the purification of the final 8-carboxy-tetrahydrocarbazole product?
The presence of both a relatively nonpolar carbazole core and a polar carboxylic acid group can complicate purification.
Probable Cause 1: Tarry Impurities. As discussed, degradation can lead to colored, polymeric impurities that are difficult to separate.
Solution:
-
Initial Workup: After cooling, pour the reaction mixture into a large volume of cold water or an ice-water mixture to precipitate the crude product.[5][7] This helps to separate the organic product from water-soluble acids like PPA.
-
Filtration and Washing: Collect the crude solid by vacuum filtration. Wash thoroughly with water to remove residual acid, followed by a cold, non-polar solvent like hexane or ether to remove non-polar impurities.
Probable Cause 2: Solubility Issues. The product may have limited solubility in common recrystallization solvents.
Solution:
-
Recrystallization: Ethanol or methanol are often effective solvents for recrystallizing tetrahydrocarbazoles.[5][7] If the product remains colored, consider treating the hot solution with activated charcoal to remove colored impurities before filtration and crystallization.
-
Acid/Base Extraction: For particularly impure samples, you can exploit the carboxylic acid group. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract it into a mild aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be washed with fresh organic solvent, re-acidified with HCl to precipitate the pure product, and then filtered.
Troubleshooting Guide: At-A-Glance
| Observed Problem | Probable Cause | Recommended Solutions |
| Low or No Yield | 1. Insufficient acid strength. 2. Low reaction temperature. 3. Impure starting materials. | 1. Switch from acetic acid to PPA, p-TSA, or ZnCl₂.[1][4] 2. Increase temperature; ensure vigorous reflux or use microwave heating.[6] 3. Use fresh, high-purity 2-hydrazinobenzoic acid and cyclohexanone.[4] |
| Reaction Stalls | The[3][3]-sigmatropic rearrangement has a high activation energy due to the -COOH group. | 1. Increase acid catalyst concentration. 2. Increase temperature significantly. 3. Form the hydrazone intermediate in situ.[5] |
| Dark Tarry Mixture | Product/intermediate degradation under harsh conditions (prolonged high heat and strong acid). | 1. Monitor reaction by TLC and stop when complete. 2. Use a high-boiling, non-acidic solvent with a catalyst. 3. Employ microwave synthesis for rapid, controlled heating.[6] |
| Purification Difficulty | 1. Presence of colored, polymeric impurities. 2. Product has amphiphilic character. | 1. Recrystallize from ethanol/methanol, using activated charcoal if necessary.[5] 2. Use acid-base extraction to isolate the carboxylic acid product. |
Experimental Protocols
Protocol 1: Catalyst Screening for Optimal Conditions
This workflow allows for the efficient determination of the best acid catalyst for your specific setup.
Caption: Figure 2: Workflow for Catalyst Optimization.
Protocol 2: Optimized Synthesis using p-Toluenesulfonic Acid (p-TSA)
This procedure is a robust starting point based on common literature optimizations for Fischer indole syntheses.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydrazinobenzoic acid (e.g., 1.52 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%), and toluene (30 mL).
-
Heating: Heat the reaction mixture to reflux (approx. 110-111 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of cold water.
-
Isolation: The crude product may precipitate. If so, collect the solid by vacuum filtration. If it remains oily, transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 50 mL), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification:
-
Filtration: If the product was filtered, wash the solid cake thoroughly with water, followed by a small amount of cold diethyl ether.
-
Recrystallization: Recrystallize the crude solid from hot ethanol. If the resulting crystals are still colored, dissolve them again in hot ethanol, add a small amount of activated charcoal, boil for 5 minutes, filter the hot solution through celite, and allow the filtrate to cool slowly to obtain pure, colorless crystals of 8-carboxy-2,3,4,9-tetrahydro-1H-carbazole.
-
References
- Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Benchchem. (n.d.). Optimizing reaction conditions for Fischer indole synthesis of carbazoles.
- Benchchem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- Wikipedia. (2023). Fischer indole synthesis.
- World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
- Cram. (n.d.). Tetrahydrocarbazole Synthesis Lab Report.
- Request PDF. (n.d.). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. wjarr.com [wjarr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrocarbazole Synthesis Lab Report - 895 Words | Cram [cram.com]
overcoming solubility issues of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Technical Support Center: 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid
A Guide to Overcoming Solubility Challenges for Researchers
Welcome to the technical support guide for this compound (CAS 65764-56-9). As Senior Application Scientists, we understand that unlocking the full potential of a novel compound begins with mastering its fundamental properties. Solubility is often the first and most critical hurdle in experimental design, impacting everything from initial screening to in vivo studies.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face. We will delve into the chemical principles governing this molecule's behavior and provide validated, step-by-step protocols to ensure your success.
Frequently Asked Questions & Troubleshooting
Q1: I'm having trouble dissolving this compound. Where should I begin?
Answer: The solubility of this compound is dictated by two competing structural features: a large, rigid, and hydrophobic tetrahydrocarbazole core and an ionizable carboxylic acid group. The carbazole core itself is practically insoluble in water[1][2], driving low solubility in neutral aqueous media. The carboxylic acid, however, provides a handle to dramatically increase aqueous solubility through pH modification.
Your starting point depends on your experimental needs:
-
For Organic Stock Solutions: Begin with polar aprotic solvents like DMSO or DMF.
-
For Aqueous Buffers: Direct dissolution is not recommended. The most effective strategy is to deprotonate the carboxylic acid by raising the pH.[3][4]
Below is a workflow to systematically approach solubility testing.
Q2: How does pH affect the solubility of this molecule in aqueous solutions?
Answer: The effect of pH is the single most important factor for aqueous solubility. The carboxylic acid group (-COOH) is a weak acid. At a pH below its acid dissociation constant (pKa), it exists predominantly in its neutral, protonated form (R-COOH). This form is poorly soluble in water due to the hydrophobic carbazole backbone.[4]
When the pH of the solution is raised above the pKa, the carboxylic acid donates its proton to form the carboxylate anion (R-COO⁻). This charged species is an ionic salt and is significantly more polar, leading to a dramatic increase in aqueous solubility.[3][5]
Q3: What are the best organic solvents for creating a concentrated stock solution?
Answer: Based on the properties of the parent carbazole structure, polar aprotic solvents are the best choice for achieving high-concentration stock solutions.[1][8][9]
-
Highly Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Moderately Effective: Ethanol, Methanol. Solubility will likely be lower than in DMSO/DMF.
-
Poor Solvents: Non-polar solvents such as hexane and toluene are not recommended. The parent tetrahydrocarbazole is insoluble in water.[10]
Always use anhydrous grade solvents to avoid introducing water, which can affect the solubility of the neutral acid form.
Q4: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS pH 7.4). How can I prevent this?
Answer: This is a very common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The final concentration of your compound in the buffer exceeds its aqueous solubility limit.
Here are several strategies to overcome this, starting with the simplest:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your assay to a level below its solubility limit at that pH.
-
Increase the Final pH: If your experiment allows, increasing the pH of your final aqueous buffer (e.g., to pH 8.0) can further enhance the solubility of the carboxylate salt and prevent precipitation.
-
Reduce the Percentage of DMSO: Try to keep the final percentage of DMSO in your aqueous solution as low as possible, typically ≤1%, as high concentrations of organic co-solvents can alter the properties of the aqueous system and affect biological assays.
-
Use a pH-Adjusted Aqueous Stock: Instead of a DMSO stock, prepare a concentrated aqueous stock by dissolving the compound in a basic solution (e.g., 10-50 mM NaOH) first, as detailed in Protocol 1 . This stock can then be diluted into your final buffer. This is often the most robust method.
Data Summary & Protocols
Solubility Profile at a Glance
The following table provides a qualitative summary of the expected solubility behavior of this compound. Quantitative determination should be performed experimentally using a method like the one described in Protocol 2 .
| Solvent Class | Example Solvents | Expected Solubility | Key Considerations & Rationale |
| Aqueous (Acidic) | pH 2-5 Buffers (e.g., Acetate) | Very Low | The carboxylic acid is protonated (R-COOH), and the large, hydrophobic carbazole core dominates, leading to poor aqueous solubility.[4] |
| Aqueous (Neutral) | pH 7.4 Buffers (e.g., PBS) | Low to Moderate | The compound exists as a mix of protonated and deprotonated forms. Solubility is improved over acidic pH but may not be sufficient for all applications.[7] |
| Aqueous (Alkaline) | pH > 8 Buffers (e.g., Tris, Carbonate) | High | The carboxylic acid is fully deprotonated to its highly soluble carboxylate salt form (R-COO⁻). This is the recommended aqueous condition.[3][5] |
| Polar Aprotic | DMSO, DMF | High | These solvents effectively solvate both polar and non-polar regions of the molecule. Ideal for high-concentration stock solutions.[9] |
| Polar Protic | Ethanol, Methanol | Moderate | Can form hydrogen bonds but are less effective than DMSO at solvating the large hydrophobic core. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low | The polarity of the carboxylic acid group prevents dissolution in non-polar organic solvents. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes the preparation of a 10 mM aqueous stock solution. It can be scaled as needed. The molecular weight of the compound is 215.25 g/mol .[11]
Materials:
-
This compound powder
-
1.0 M NaOH solution
-
0.1 M NaOH solution
-
High-purity water (e.g., Milli-Q)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh Compound: Weigh out 2.15 mg of the compound for 1 mL of a 10 mM stock solution. Place it in a suitable glass vial.
-
Add Water: Add approximately 80% of the final desired volume of water (e.g., 0.8 mL for a 1 mL final volume). The compound will appear as an insoluble slurry.
-
Initial Basification: While stirring, add a small, sub-stoichiometric amount of 1.0 M NaOH (e.g., 5 µL).
-
Titrate to Dissolution: Begin adding 0.1 M NaOH dropwise (or in 1-2 µL increments). Pause between additions and allow the solution to stir. Observe for dissolution.
-
Visual Endpoint: Continue adding 0.1 M NaOH until all solid material has completely dissolved, resulting in a clear solution.
-
Final pH Check: Use a calibrated pH meter to check the pH of the solution. If it is below 8.0, you may add another drop of 0.1 M NaOH. Avoid a pH above 9.5 unless your experimental system can tolerate it.
-
QS to Final Volume: Add high-purity water to reach the final desired volume (e.g., 1.0 mL). Mix thoroughly.
-
Filtration & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter compatible with aqueous solutions. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: General Method for Solubility Determination (Shake-Flask Method)
This protocol provides a general workflow for quantifying the equilibrium solubility of the compound in a buffer of your choice.
Materials:
-
Test buffer (e.g., PBS, pH 7.4)
-
Excess solid compound
-
Incubator/shaker capable of maintaining a constant temperature (e.g., 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
-
Calibration standards of the compound in a suitable solvent (e.g., DMSO)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test buffer in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Place the vial in a shaker and incubate at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium.
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.[8]
-
-
Sample Collection: Carefully collect the clear supernatant, being cautious not to disturb the pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.[8] Note: Ensure the filter material does not bind your compound.
-
Quantification:
-
Prepare a serial dilution of the clear, filtered saturated solution.
-
Measure the concentration of the compound using a pre-validated analytical method (e.g., HPLC-UV) with a proper calibration curve.[8]
-
The measured concentration of the saturated solution is the equilibrium solubility of the compound under the tested conditions.
-
References
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning.
- Chemcess. (n.d.). Carbazole: Properties, Production And Uses.
- Solubility of Things. (n.d.). Carbazole.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
- PubChem. (n.d.). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. CID 729801.
- PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. CID 13664.
- Jencks, W.P., & Westheimer, F.H. (n.d.). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry.
Sources
- 1. chemcess.com [chemcess.com]
- 2. Carbazole | 86-74-8 [chemicalbook.com]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | C13H13NO2 | CID 729801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. parchem.com [parchem.com]
- 11. scbt.com [scbt.com]
Technical Support Center: Scale-up Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of this important carbazole derivative. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
I. Synthetic Pathway Overview
The most common and industrially viable route to 2,3,4,9-tetrahydro-1H-carbazole and its derivatives is the Fischer indole synthesis.[1][2][3] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, in this case, a cyclohexanone derivative. For the synthesis of the title compound, the general approach involves the reaction of a hydrazine-substituted benzoic acid with cyclohexanone.
Below is a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and actionable solutions.
Problem 1: Low Reaction Yield
Q: My reaction yield is consistently low after scaling up from a smaller laboratory batch. What are the likely causes and how can I improve it?
A: Low yield on scale-up is a common issue and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized temperature gradients and poor distribution of reactants and catalyst. This results in incomplete reaction and the formation of side products.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller design) to maintain a homogeneous reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. Runaway temperatures can lead to decomposition of starting materials, intermediates, or the final product.
-
Solution: Use a reactor with a jacketed cooling system and a reliable temperature probe. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
Suboptimal Catalyst Concentration or Choice: The type and concentration of the acid catalyst are crucial for the Fischer indole synthesis.[2] Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃).[3]
-
Solution: Re-evaluate the catalyst loading for the larger scale. Sometimes, a simple proportional increase is not sufficient. You may need to screen different acid catalysts to find one that is more effective and manageable at scale. For instance, solid acid catalysts like zeolites or sulfonic acid functionalized graphene oxide have been explored for similar syntheses and can simplify workup.[4][5]
-
-
Side Reactions: The formation of byproducts is a frequent cause of low yields. In the Fischer indole synthesis, these can include isomeric carbazoles or polymeric materials.
-
Solution: Analyze your crude product by techniques like HPLC or LC-MS to identify major impurities. Understanding the side products can provide clues about the reaction mechanism and how to suppress their formation. For example, adjusting the reaction temperature or the rate of addition of reactants can often minimize byproduct formation.
-
Problem 2: Impurity Profile and Purification Challenges
Q: I am observing significant impurities in my crude product, making purification difficult. What are common impurities and how can I minimize them and improve purification?
A: The purity of the final product is paramount, especially in pharmaceutical applications. Here are some insights into impurity control:
-
Common Impurities:
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.
-
Phenylhydrazone Intermediate: The intermediate formed from the initial condensation of the hydrazine and cyclohexanone may not fully cyclize.
-
Isomeric Products: Depending on the substitution pattern of the phenylhydrazine, different regioisomers of the carbazole can be formed.
-
Oxidation Products: The carbazole ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
-
Minimizing Impurities:
-
Reaction Monitoring: Closely monitor the reaction progress using TLC, HPLC, or GC to ensure complete conversion of starting materials.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Controlled Addition: Slow, controlled addition of one reactant to the other can sometimes improve selectivity and reduce byproduct formation.
-
-
Improving Purification:
-
Crystallization: This is often the most effective method for purifying the final product on a large scale. A systematic screening of solvents and solvent mixtures is crucial to find conditions that provide good recovery and high purity.
-
Column Chromatography: While less ideal for very large scales, it can be a valuable tool for removing closely related impurities. The choice of stationary phase (e.g., silica gel) and eluent system should be optimized at a small scale first.[1]
-
Acid-Base Extraction: The carboxylic acid functionality of the target molecule allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be washed with fresh organic solvent to remove neutral impurities before being re-acidified to precipitate the pure product.
-
Problem 3: Exotherm and Reaction Control
Q: The reaction becomes highly exothermic upon scaling up, leading to safety concerns and product degradation. How can I manage the exotherm?
A: Thermal management is a critical aspect of process safety and product quality in scale-up synthesis.
-
Understanding the Exotherm: Perform a reaction calorimetry study on a small scale to quantify the heat of reaction and the rate of heat evolution. This data is invaluable for designing a safe and robust process.
-
Strategies for Heat Management:
-
Semi-Batch or Continuous Flow: As mentioned earlier, adding one reactant gradually (semi-batch) allows for better control over the reaction rate and heat generation. For even better control, a continuous flow reactor can be employed, offering superior heat and mass transfer.
-
Solvent Choice: The choice of solvent can influence the reaction rate and heat capacity of the system. A higher boiling point solvent can allow the reaction to be run at a higher temperature without over-pressurizing the reactor, but it's important to ensure the product is stable at that temperature.
-
Dilution: Increasing the solvent volume can help to dissipate the heat generated, but this may also slow down the reaction rate and reduce reactor throughput. A balance must be found.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the scale-up synthesis of this compound?
A1: Safety should always be the top priority. Key considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents.
-
Exotherm Management: Be prepared for a potential exotherm, as discussed in the troubleshooting section. Have an adequate cooling system in place and a plan for emergency cooling if necessary.
-
Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used to understand their hazards and handling requirements.
Q2: How can I monitor the progress of the reaction effectively on a larger scale?
A2: In-process controls (IPCs) are essential for consistent results.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and byproducts. This is the preferred method for accurate monitoring on a larger scale.
-
Gas Chromatography (GC): Can be used if the components are sufficiently volatile and thermally stable.
Q3: What are the best practices for isolating the crude product after the reaction is complete?
A3: The workup procedure is critical for obtaining a crude product that is amenable to purification.
-
Quenching: The reaction is typically quenched by pouring the reaction mixture into a large volume of cold water or an ice-water mixture.[6] This precipitates the crude product.
-
Filtration: The precipitated solid is collected by filtration.
-
Washing: The filter cake should be washed with water to remove any inorganic salts and water-soluble impurities. A wash with a non-polar organic solvent (e.g., hexane or heptane) can help to remove non-polar impurities.
Q4: Are there any "greener" alternatives to the traditional Fischer indole synthesis for this compound?
A4: The development of more environmentally friendly synthetic methods is an active area of research.
-
Ionic Liquids: The use of ionic liquids as both catalyst and solvent has been reported for the synthesis of tetrahydrocarbazoles.[1] Ionic liquids can often be recycled, reducing waste.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields.[2]
-
Catalyst-Free Conditions: Some methods aim to perform the cyclization under catalyst-free conditions, often at elevated temperatures.[7]
IV. Experimental Protocol Example
This is a representative, generalized protocol that should be optimized for your specific starting materials and scale.
Synthesis of this compound
| Step | Procedure | Key Considerations |
| 1. Reaction Setup | In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the hydrazine-substituted benzoic acid and a suitable solvent (e.g., acetic acid or an alcohol).[6] | Ensure all equipment is dry. The choice of solvent can impact reaction kinetics and solubility. |
| 2. Reactant Addition | Begin stirring and slowly add cyclohexanone to the mixture. If the reaction is highly exothermic, the addition should be done portion-wise or via a dropping funnel. | Monitor the internal temperature closely during the addition. |
| 3. Reaction | Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for the required time.[6] | Monitor the reaction progress by HPLC or TLC until the starting material is consumed. |
| 4. Workup | Cool the reaction mixture to room temperature and then slowly pour it into a large volume of ice-cold water with vigorous stirring. | This will precipitate the crude product. |
| 5. Isolation | Collect the precipitated solid by filtration and wash the filter cake thoroughly with water. | The solid can be further washed with a non-polar solvent to remove impurities. |
| 6. Purification | Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).[6] | Perform small-scale solvent screening to identify the optimal recrystallization conditions. |
| 7. Drying | Dry the purified product under vacuum at an appropriate temperature to a constant weight. | Ensure the product is completely dry before storage. |
V. References
-
Vertex AI Search. Synthesis of carbazoles and derivatives from allenes.
-
Kumar, et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications.
-
RSC Publishing. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review.
-
World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
-
National Institutes of Health. 2,3,4,9-Tetrahydro-1H-carbazole - PMC.
-
Organic Syntheses. 1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure.
-
Indian Journal of Chemistry. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.
-
Taylor & Francis Online. (2022). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.
-
Organic Chemistry Portal. Carbazole synthesis.
-
RSC Publishing. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.
-
National Institutes of Health. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC.
-
ACS Publications. (2017). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. Fischer Indole Synthesis.
-
Der Pharma Chemica. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.
-
Google Patents. (2017). US9815785B2 - Enantiomeric separation and purification of 2,3,4,9-tetrahydro-1H-carbazole-4-carboxylic acid amide derivatives.
-
Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole.
-
National Institutes of Health. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
-
Indian Journal of Chemistry. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.
-
ResearchGate. (2008). 2,3,4,9-Tetrahydro-1H-carbazole.
-
BLDpharm. This compound.
-
ResearchGate. (2009). 1,2,3,9‐Tetrahydro‐4H‐carbazol‐4‐one and 8,9‐dihydropyrido‐[1,2‐a]indol‐6(7H)‐one from 1H‐indole‐2‐butanoic acid.
-
National Institutes of Health. 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC.
-
National Institutes of Health. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.
-
ResearchGate. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
Sources
- 1. acgpubs.org [acgpubs.org]
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- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]
Technical Support Center: Synthesis of 8-Carboxy-2,3,4,9-tetrahydro-1H-carbazole
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 8-carboxy-2,3,4,9-tetrahydro-1H-carbazole. The content is structured to address specific experimental challenges, explain the underlying chemical principles, and provide validated protocols to enhance reaction success.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 8-carboxy-tetrahydrocarbazole, which is typically achieved via the Fischer indole synthesis.[1][2] The questions are designed to guide you from a specific experimental observation to a potential cause and a validated solution.
Q1: My reaction yield is consistently low or I'm recovering mostly unreacted starting materials. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent challenge in Fischer indole synthesis, often stemming from suboptimal reaction conditions or issues with starting materials.[3] The electron-withdrawing nature of the carboxyl group on the phenylhydrazine ring deactivates the system, making the key cyclization step more difficult compared to syntheses with neutral or electron-donating groups.
Potential Causes & Solutions:
-
Inappropriate Acid Catalyst: The choice of acid is critical.[4][5] A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition.[4]
-
Explanation: The reaction proceeds through a protonated enehydrazine intermediate which then undergoes a[5][5]-sigmatropic rearrangement.[6][7] The carboxyl group reduces the basicity of the nitrogen atoms, requiring a sufficiently strong acid to achieve the necessary protonation for the key rearrangement step.
-
Recommendation: If you are using a mild acid like acetic acid, consider switching to a stronger catalyst. Polyphosphoric acid (PPA) is often effective for less reactive substrates as it serves as both a catalyst and a dehydrating agent.[3][4] Other options to screen include p-toluenesulfonic acid (p-TsOH), sulfuric acid (used cautiously), or Lewis acids like zinc chloride (ZnCl₂).[5][7]
-
-
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition and tar formation.[3][4]
-
Explanation: The sigmatropic rearrangement and subsequent cyclization/aromatization steps have significant activation energy barriers. Insufficient thermal energy will result in a slow or stalled reaction.
-
Recommendation: Start with milder conditions and gradually increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.[8]
-
-
Poor Quality of Starting Materials: The (2-carboxyphenyl)hydrazine starting material can degrade over time.[3] Impurities in either the hydrazine or the cyclohexanone can lead to side reactions.
-
Recommendation: Use freshly purified hydrazine or its more stable hydrochloride salt.[9] Ensure the cyclohexanone is pure and free from oxidation byproducts.
-
Q2: My reaction mixture turns into a dark, intractable tar, making product isolation impossible. How can I prevent this?
A2: The formation of tar and polymeric byproducts is a classic issue in Fischer indole synthesis, especially when using strong acids and high temperatures.[4]
Potential Causes & Solutions:
-
Excessively Harsh Conditions: The combination of a strong acid catalyst and high temperature can lead to uncontrolled polymerization and degradation of the starting materials, intermediates, or the product itself.
-
Explanation: The carbocation intermediates involved in the reaction pathway can be trapped by other nucleophiles or initiate polymerization cascades under forcing conditions. The carboxylic acid group itself can also undergo side reactions like decarboxylation at very high temperatures.
-
Recommendation:
-
Reduce Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate (monitor by TLC).
-
Change Catalyst: Switch to a milder catalyst system. While a strong acid is needed, some are more prone to causing charring than others. PPA or Eaton's Reagent (P₂O₅ in MeSO₃H) can sometimes provide the necessary acidity without the extensive charring seen with sulfuric acid.[4]
-
One-Pot vs. Two-Step: Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation. This avoids the decomposition of an potentially unstable hydrazone intermediate upon heating.[4][5]
-
-
Q3: I've isolated a product, but spectroscopic analysis (NMR, MS) shows a mixture of compounds. What are the likely byproducts and how do I identify them?
A3: Besides tar, several discrete byproducts can form. Identifying them is key to optimizing the reaction to suppress their formation.
Common Byproducts & Identification:
-
Decarboxylated Product (Tetrahydrocarbazole): At high temperatures, the carboxylic acid group may be lost.
-
Identification: The mass spectrum will show a molecular ion corresponding to C₁₂H₁₃N (m/z = 171.10) instead of C₁₃H₁₃NO₂ (m/z = 215.09). The ¹H NMR will lack the carboxylic acid proton signal and show a simpler aromatic pattern.
-
-
Oxidized Products (Carbazole Derivatives): The tetrahydrocarbazole ring system can be susceptible to air oxidation, especially during workup and purification, leading to colored impurities.[10]
-
Identification: These byproducts often appear as colored spots on a TLC plate. Mass spectrometry would show a molecular ion with 2 or 4 fewer mass units than the expected product, corresponding to the loss of H₂.
-
-
Products of N-N Bond Cleavage: Although more common with electron-donating groups, under certain conditions, the intermediate enehydrazine can undergo heterolytic cleavage of the N-N bond.[11]
-
Identification: This pathway can lead to the formation of 2-aminobenzoic acid and other complex imine-derived species. These are often highly polar and may be identified by LC-MS analysis of the crude reaction mixture.
-
-
Incompletely Cyclized Intermediates: If the reaction stalls, you may isolate hydrazone or di-imine intermediates.
-
Identification: These are typically less stable. Their presence might be inferred from a complex ¹H NMR spectrum with multiple broad N-H signals and signals corresponding to sp³-hybridized carbons that are not part of the final ring system.
-
Frequently Asked Questions (FAQs)
Q4: What is the detailed reaction mechanism for the Fischer indole synthesis of 8-carboxy-tetrahydrocarbazole?
A4: The mechanism is a multi-step acid-catalyzed process:[6][7]
-
Hydrazone Formation: (2-carboxyphenyl)hydrazine reacts with cyclohexanone to form the corresponding phenylhydrazone. This is a reversible condensation reaction.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enehydrazine isomer.
-
[5][5]-Sigmatropic Rearrangement: After protonation of the enehydrazine, the key C-C bond is formed via a concerted[5][5]-sigmatropic rearrangement, which breaks the weak N-N bond.
-
Cyclization & Aromatization: The resulting di-imine intermediate undergoes rearomatization and then an intramolecular cyclization to form an aminal.
-
Ammonia Elimination: Finally, the aminal eliminates a molecule of ammonia under acidic conditions to yield the stable, aromatic indole ring of the final product.
Caption: Fischer Indole Synthesis Workflow.
Q5: Which analytical techniques are most suitable for monitoring the reaction and characterizing the final product and byproducts?
A5: A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis.[12][13]
| Technique | Application | Key Information Provided |
| TLC | Reaction Monitoring | Tracks the consumption of starting materials and formation of the product. Helps in optimizing reaction time. |
| Column Chromatography | Purification | Separates the desired product from unreacted starting materials, tars, and other byproducts.[10] |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the chemical structure of the product and helps identify byproducts by analyzing chemical shifts, coupling constants, and integration.[12] |
| Mass Spectrometry (MS) | Molecular Weight | Determines the molecular weight of the product, confirming its identity, and helps identify byproducts by their mass-to-charge ratio (m/z).[12][13] |
| FT-IR Spectroscopy | Functional Groups | Confirms the presence of key functional groups like N-H (around 3400 cm⁻¹), C=O of the carboxylic acid (around 1700 cm⁻¹), and aromatic C-H bonds.[13][14] |
| HPLC | Purity Analysis | Quantifies the purity of the final product and can be used to resolve closely related impurities. |
Q6: How should I structure my troubleshooting workflow when a reaction fails?
A6: A logical, stepwise approach is most effective. Start by analyzing the simplest and most likely points of failure before moving to more complex optimizations.
Caption: Systematic Troubleshooting Workflow.
Experimental Protocols
Protocol 1: Synthesis of 8-Carboxy-2,3,4,9-tetrahydro-1H-carbazole
This protocol is a representative procedure based on established Fischer indole synthesis methods.[15][16] Optimization may be required.
Materials:
-
(2-carboxyphenyl)hydrazine hydrochloride
-
Cyclohexanone (purified)
-
Polyphosphoric Acid (PPA)
-
Ice-water bath
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a heating mantle, cautiously add polyphosphoric acid (approx. 10x the weight of the hydrazine).
-
Heating: Heat the PPA to 80-90 °C with stirring.
-
Addition of Reactants: In a separate beaker, mix (2-carboxyphenyl)hydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents).
-
Reaction: Carefully add the hydrazine/ketone mixture portion-wise to the hot PPA over 15-20 minutes. The internal temperature may rise; maintain it below 110 °C.
-
Monitoring: After the addition is complete, continue stirring at 90-100 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), taking small aliquots, quenching them in a basic solution, and extracting with ethyl acetate before spotting.
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then very cautiously pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: The product should precipitate. Slowly neutralize the acidic slurry with a saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8). Filter the resulting solid using a Büchner funnel.
-
Washing: Wash the crude solid cake with cold water until the filtrate is neutral.
-
Purification: Air-dry the crude product. Recrystallize from a suitable solvent like methanol or an ethanol/water mixture to obtain the purified 8-carboxy-2,3,4,9-tetrahydro-1H-carbazole.[15]
Protocol 2: Byproduct Analysis by TLC and Column Chromatography
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate or acetone.
-
Spot the solution on a silica gel TLC plate alongside the starting materials.
-
Develop the plate in a chamber with a suitable eluent system (e.g., start with 4:1 Hexane:Ethyl Acetate and adjust polarity as needed).
-
Visualize the spots under UV light (254 nm) and by staining (e.g., with potassium permanganate stain) to identify the product and any byproducts. The product should be UV active.
-
-
Column Chromatography:
-
If TLC shows significant impurities, purify the crude material using flash column chromatography.
-
Pack a column with silica gel.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column and elute with a solvent gradient, starting with a low polarity mobile phase (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and analyze them by TLC to isolate the pure product.[10]
-
References
- National Center for Biotechnology Information. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC - NIH.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- National Center for Biotechnology Information. (2014, June 20). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). PMC - NIH.
- ACS Publications. (n.d.). Identification of carbazole in wilmington petroleum through use of gas-liquid chromatography and spectroscopy. Analytical Chemistry.
- National Center for Biotechnology Information. (2024, March 7). Preparation and property analysis of antioxidant of carbazole derivatives. PMC - NIH.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Slideshare. (n.d.). Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives.
- Royal Society of Chemistry. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry.
- World Journal of Advanced Research and Reviews. (2022, January 4). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
- Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole.
- Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole.
- Oklahoma Academy of Science. (n.d.). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles.
- World Journal of Advanced Research and Reviews. (2024, March 24). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
- Cram. (n.d.). Tetrahydrocarbazole Synthesis Lab Report.
- ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
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- 2. wjarr.com [wjarr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. testbook.com [testbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Tetrahydrocarbazole Synthesis Lab Report - 895 Words | Cram [cram.com]
Technical Support Center: Mastering the HPLC Separation of Tetrahydrocarbazole Isomers
Welcome to the dedicated support center for resolving the complexities of High-Performance Liquid Chromatography (HPLC) for tetrahydrocarbazolone isomer analysis. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and actionable troubleshooting strategies. We will delve into the nuanced challenges of separating these structurally similar compounds, offering scientifically-grounded solutions to enhance resolution, improve peak shape, and ensure method robustness.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific, common issues encountered during the HPLC separation of tetrahydrocarbazole isomers in a direct question-and-answer format.
Q1: Why am I observing poor resolution or complete co-elution of my tetrahydrocarbazole positional isomers?
A1: Poor resolution between positional isomers of tetrahydrocarbazole is a frequent challenge stemming from their similar hydrophobicity and chemical properties. The key to separation lies in enhancing the selectivity (α) of your chromatographic system.[1][2] Here’s a breakdown of the primary causes and solutions:
-
Inadequate Stationary Phase Selectivity: Standard C18 columns, while robust, may not offer sufficient selectivity for these types of isomers.[3] The separation on a C18 phase is primarily driven by hydrophobic interactions, which are often too similar between positional isomers.
-
Suboptimal Mobile Phase Composition: The choice of organic modifier can significantly impact selectivity.[2][5] Acetonitrile and methanol interact differently with both the analyte and the stationary phase, leading to changes in elution order and resolution.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You can also experiment with ternary mixtures (e.g., acetonitrile/methanol/water) to fine-tune selectivity. For particularly challenging separations, tetrahydrofuran (THF) can be a powerful, albeit more aggressive, organic modifier.[5]
-
-
Insufficient Method Optimization: A generic gradient or isocratic method may not be suitable for resolving closely eluting isomers.
-
Solution:
-
Gradient Optimization: If using a gradient, make it shallower around the elution time of the isomers. This will increase the time the analytes spend interacting with the stationary phase, allowing for better separation.[3]
-
Temperature Adjustment: Lowering the column temperature can sometimes improve resolution by increasing retention and enhancing differential interactions with the stationary phase.[3] Conversely, increasing the temperature can improve efficiency and may alter selectivity.[6] It is an important parameter to screen.
-
Flow Rate Reduction: Decreasing the flow rate can lead to sharper peaks and improved resolution, though at the cost of longer run times.[1]
-
-
Q2: My tetrahydrocarbazole peaks are exhibiting significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for tetrahydrocarbazole, a basic compound, is commonly caused by secondary interactions with the stationary phase or issues with the mobile phase.[7][8]
-
Silanol Interactions: The primary culprit for the tailing of basic compounds on silica-based columns is the interaction between the protonated amine group of the tetrahydrocarbazole and acidic, negatively charged silanol groups on the silica surface.[7][8][9]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to between 2 and 4) will protonate the silanol groups, minimizing their ability to interact with the positively charged analyte.[7][10]
-
Solution 2: Use of End-Capped Columns: Employ a high-quality, end-capped column. End-capping "shields" the residual silanol groups, making them less accessible to basic analytes.[9] Columns with low silanol activity are specifically designed for this purpose.[11]
-
Solution 3: Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, modern, high-purity silica columns have made this approach less necessary.[7]
-
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[12]
-
Solution: Try diluting your sample and injecting a smaller mass of the analyte onto the column. If the peak shape improves, you were likely overloading the column.[12]
-
-
Column Contamination: Accumulation of strongly retained matrix components on the column inlet frit or packing material can cause peak distortion.[8][12]
Q3: I am trying to separate enantiomers of a chiral tetrahydrocarbazole derivative, but I'm seeing only one peak. What should I do?
A3: The separation of enantiomers requires the introduction of chirality into the chromatographic system. This is most commonly achieved by using a chiral stationary phase (CSP).[14][15]
-
Incorrect Column Choice: A standard achiral column (like C18 or phenyl-hexyl) will not separate enantiomers.
-
Solution: You must use a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and are effective for a broad range of compounds, including aromatic heterocycles.[6][14] These columns can often be operated in normal-phase, polar organic, and reversed-phase modes.[15]
-
-
Suboptimal Mobile Phase for Chiral Recognition: The mobile phase plays a critical role in chiral recognition by mediating the interactions between the enantiomers and the CSP.[16]
-
Solution:
-
Screen Different Modes: If using a polysaccharide-based CSP, screen different mobile phase modes. Normal-phase (e.g., hexane/ethanol) often provides excellent selectivity for chiral separations.[14][16]
-
Vary the Organic Modifier: In normal-phase, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) is a critical parameter for optimizing selectivity.[16]
-
Use Additives: For acidic or basic enantiomers, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive to the mobile phase can dramatically improve peak shape and resolution.[14]
-
-
The diagram below illustrates a systematic approach to troubleshooting chiral separations.
Caption: Troubleshooting workflow for chiral HPLC separations.
Frequently Asked Questions (FAQs)
Q: Which is better for tetrahydrocarbazole isomer separation: Normal-Phase or Reversed-Phase HPLC?
A: Both modes have their advantages.
-
Reversed-Phase (RP) HPLC is generally more common, and methods using standard C18 columns with acetonitrile/water mobile phases have been developed for tetrahydrocarbazole.[11][17] RP-HPLC is often preferred for its compatibility with mass spectrometry and the use of aqueous mobile phases. However, achieving selectivity between isomers can be challenging.
-
Normal-Phase (NP) HPLC is often superior for isomer separations.[18][19] It utilizes a polar stationary phase (like silica or an amino-propyl phase) and a non-polar mobile phase. The separation is based on polar interactions, which can be highly sensitive to the small differences in dipole moment and the spatial arrangement of functional groups in isomers.[18][20]
| Feature | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | Non-polar (e.g., C18, Phenyl) | Polar (e.g., Silica, Amino, Cyano) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Ethanol) |
| Primary Use Case | Broad applicability, good for hydrophobic compounds | Excellent for isomer separation, lipophilic compounds |
| Selectivity Driver | Hydrophobicity | Polarity, π-π interactions, hydrogen bonding |
| Recommendation | Start with RP-HPLC due to its ubiquity. If resolution is poor, switch to NP-HPLC for enhanced selectivity. |
Q: How does mobile phase pH affect the retention and peak shape of tetrahydrocarbazole?
A: Mobile phase pH is a critical parameter because tetrahydrocarbazole is a basic compound containing a nitrogen atom that can be protonated. The pH of the mobile phase relative to the pKa of the analyte determines its ionization state, which in turn affects retention time, peak shape, and selectivity.[21][22]
-
At Low pH (e.g., pH < 4): The tetrahydrocarbazole will be fully protonated (positively charged). In reversed-phase, this can lead to decreased retention time as the charged species is more polar. However, running at a low, controlled pH is often recommended to ensure a single ionic form is present, leading to sharp, symmetrical peaks.[10][23]
-
At Mid-Range pH (e.g., pH 5-8): If the mobile phase pH is close to the pKa of the tetrahydrocarbazole, both the ionized and unionized forms will exist in equilibrium. This can lead to severe peak broadening or splitting and should be avoided.[9][21][22]
-
At High pH (e.g., pH > 9): The tetrahydrocarbazole will be in its neutral, unionized form. This will make it more hydrophobic, leading to longer retention times in reversed-phase HPLC. This can be a valid strategy for improving retention, but requires a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica columns can dissolve at high pH.[13][24]
The workflow for optimizing mobile phase pH is outlined below.
Caption: Decision workflow for mobile phase pH optimization.
Q: What are the key steps in developing a robust HPLC method for tetrahydrocarbazole isomers from scratch?
A: A systematic approach is crucial for efficient and successful method development.
Protocol: Step-by-Step Method Development
-
Information Gathering:
-
Determine the structure of your isomers. Are they positional isomers or enantiomers?
-
Look up physicochemical properties (pKa, logP) to guide initial column and mobile phase selection.
-
-
Initial Column and Mobile Phase Selection:
-
For Positional Isomers: Start with a modern, high-purity C18 column (e.g., 150 x 4.6 mm, 3.5 µm). If selectivity is poor, switch to a Phenyl-Hexyl phase.[4]
-
For Enantiomers: Select a broad-spectrum polysaccharide-based chiral column (e.g., Chiralpak IA or IC).[25]
-
Mobile Phase: For reversed-phase, begin with a generic gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). For normal-phase chiral, start with 90:10 Hexane/Ethanol.
-
-
Screening and Optimization:
-
Perform an initial broad gradient run to determine the approximate elution time of the isomers.
-
Optimize Selectivity (α): This is the most powerful parameter for improving resolution.[2]
-
Change the organic modifier (Acetonitrile vs. Methanol).
-
Adjust the mobile phase pH.
-
Change the column stationary phase.
-
-
Optimize Efficiency (N):
-
Optimize Retention Factor (k'):
-
Adjust the mobile phase strength (organic content) to ensure k' is between 2 and 10 for good resolution and reasonable run times.[2]
-
-
-
Final Refinements and Robustness Testing:
-
Fine-tune the gradient slope, flow rate, and temperature to achieve the desired separation within an acceptable analysis time.
-
Once optimized, assess method robustness by making small, deliberate changes to parameters like pH (±0.2 units) and organic composition (±2%) to ensure the separation is not compromised.
-
References
- Zief, M., Crane, L. J., & Horvath, J. (n.d.). Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. Marcel Dekker, Inc.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
- (n.d.). Finding the Best Separation for Enantiomeric Mixtures. LCGC International.
- Schwartz, N. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek.
- (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
- (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
- (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Atanasov, A. G., et al. (2021). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Natural Product Reports, 38(10), 1836-1863.
- Wilson, W. B., et al. (2017). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Polycyclic Aromatic Compounds, 37(2-3), 139-153.
- (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
- (n.d.). Separation of 1,2,3,4-Tetrahydrocarbazole on Newcrom R1 HPLC column. SIELC Technologies.
- Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1386.
- (2024, December 23). Normal-phase HPLC: Significance and symbolism. Metabolites.
- (n.d.). Improving HPLC peak resolution for Siamenoside I isomers. Benchchem.
- (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
- (2025, October 14). Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
- (n.d.). Control pH During Method Development for Better Chromatography. Agilent.
- (n.d.). Exploring the Role of pH in HPLC Separation. Moravek.
- (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Technology Networks.
- (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
- (n.d.). Method Development Guide. ZirChrom Separations, Inc.
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- (2018). Development and validation of reverse phase high performance liquid chromatography method for the determination of delta-9-tetrahydrocannabinol and cannabidiol in oromucosal spray from cannabis extract. Revista Brasileira de Farmacognosia, 28(6).
- (n.d.). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. Waters Corporation.
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optimizing reaction conditions for derivatization of the carboxylic acid
Welcome to the Technical Support Center for Carboxylic Acid Derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatization reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of my carboxylic acid necessary for analysis?
Derivatization is a critical step for the successful analysis of many carboxylic acids, particularly for gas chromatography (GC) and enhancing detection in liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The primary reasons are:
-
Increased Volatility for GC Analysis: Carboxylic acids are often polar and non-volatile due to strong intermolecular hydrogen bonding.[1][3] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl derivative, allowing it to be vaporized and travel through the GC column.[1][3]
-
Improved Thermal Stability: Many carboxylic acids can decompose at the high temperatures used in a GC inlet. Derivatization protects the carboxyl group, increasing its thermal stability.[1]
-
Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to better peak shape (less tailing) and improved separation from other components in the sample matrix.[4]
-
Increased Sensitivity in LC-MS: For LC-MS, derivatization can introduce a "tag" onto the molecule that enhances its ionization efficiency in the mass spectrometer, leading to a stronger signal and lower detection limits.[2][5] This is particularly useful for analytes with poor ionization properties in their native form.[2]
Q2: What are the most common derivatization strategies for carboxylic acids?
The choice of derivatization strategy depends on the analytical technique (GC or LC), the properties of the carboxylic acid, and the sample matrix. The three main approaches are alkylation, acylation, and silylation.[1]
-
Alkylation (Esterification): This is the most common method, converting the carboxylic acid into an ester.[1] This is often achieved by reacting the acid with an alcohol in the presence of an acid catalyst.[1] For GC analysis, simple methyl or ethyl esters are common.[6] For LC-MS, reagents that introduce a fluorescent or easily ionizable tag are used.[1]
-
Silylation: This technique replaces the active hydrogen of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[1] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and often used for GC analysis.[7]
-
Acylation: This involves reacting the carboxylic acid with an acylating agent to form an acid anhydride or another derivative.[1][8] While less common for direct derivatization of the carboxyl group itself, it can be used to activate the acid for subsequent reactions.[8]
Q3: How do I choose the right derivatization reagent?
The selection of a suitable derivatization reagent is critical for a successful experiment. Consider the following factors:
-
Analytical Method: For GC, reagents that produce volatile and thermally stable derivatives like silylating agents (e.g., BSTFA) or simple alkylating agents are preferred.[6] For HPLC or LC-MS, reagents that introduce a chromophore, fluorophore, or an easily ionizable group are ideal to enhance detection.[1]
-
Functional Groups Present: If your molecule contains other reactive functional groups (e.g., hydroxyl, amino), choose a reagent and reaction conditions that are selective for the carboxylic acid group or will derivatize all reactive groups simultaneously and consistently.[7]
-
Sample Matrix: The presence of interfering compounds in your sample matrix can affect the derivatization reaction. It may be necessary to perform a sample cleanup step before derivatization.[4][9]
-
Steric Hindrance: For sterically hindered carboxylic acids, more reactive derivatizing agents or more forcing reaction conditions (e.g., higher temperature, longer reaction time) may be required.[6][10]
Troubleshooting Guide
Issue 1: Low or No Derivatization Yield
A common and frustrating issue is a low yield of the desired derivative. This can manifest as a small or absent peak in your chromatogram.[3]
Potential Causes & Solutions:
-
Presence of Water: Many derivatization reagents, especially silylating agents and activating agents like carbodiimides (e.g., EDC, DCC), are highly sensitive to moisture.[3][11] Water will react with the reagent, consuming it and preventing the derivatization of your analyte. It can also hydrolyze the activated intermediate.[11]
-
Solution: Ensure all glassware, solvents, and the sample itself are anhydrous. Dry the sample thoroughly, for example, under a stream of nitrogen, before adding the derivatization reagent.[3]
-
-
Inefficient Activation of the Carboxylic Acid: For many reactions, particularly amide bond formation, the carboxylic acid must first be activated.
-
Solution: Use an appropriate activating agent such as a carbodiimide (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) or convert the carboxylic acid to a more reactive acid chloride using thionyl chloride.[5][12] The use of additives like N-hydroxysuccinimide (NHS) can improve the efficiency of carbodiimide-mediated reactions.[13]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pH can significantly impact the reaction yield.
-
Solution: Optimize these parameters systematically. For many reactions, gentle heating (e.g., 40-60°C) can increase the reaction rate.[11] Monitor the reaction progress over time using an appropriate analytical technique to determine the optimal reaction time.[11] The pH should be controlled, especially for reactions in aqueous media, as the carboxyl group needs to be in its reactive form.[11]
-
-
Reagent Stoichiometry: An incorrect ratio of derivatizing agent to analyte can lead to incomplete reactions.
-
Degradation of Reagents: Derivatization reagents can degrade over time, especially if not stored correctly.
-
Solution: Use fresh reagents and store them according to the manufacturer's instructions, typically in a cool, dark, and dry place.[11]
-
Troubleshooting Workflow for Low Derivatization Yield
Caption: A logical workflow for troubleshooting low derivatization yield.
Issue 2: Appearance of Multiple Peaks for a Single Analyte
The presence of multiple peaks can complicate data analysis and quantification.
Potential Causes & Solutions:
-
Incomplete Derivatization: This is a common cause, resulting in a mixture of the un-derivatized, partially derivatized (for polycarboxylic acids), and fully derivatized analyte.[4]
-
Solution: Increase the reaction time, temperature, or the concentration of the derivatizing reagent to drive the reaction to completion.[4]
-
-
Formation of Isomers: Some derivatization reactions can lead to the formation of different isomers.
-
Solution: Optimize the reaction conditions (e.g., lower temperature) to favor the formation of a single, stable isomer.[4]
-
-
Side Reactions: The derivatizing agent may react with other functional groups on the molecule or with components of the sample matrix, leading to the formation of byproducts. A common side reaction in carbodiimide-mediated esterifications is the formation of an N-acylurea byproduct.[10]
-
Solution: Adjust the reaction conditions to be more selective. This may involve changing the solvent, temperature, or using a more selective derivatizing reagent. Proper sample cleanup prior to derivatization is also crucial.[4]
-
Issue 3: Poor Peak Shape (Tailing)
Peak tailing in chromatography can lead to inaccurate integration and reduced resolution.
Potential Causes & Solutions:
-
Adsorption of Underivatized Analyte: If the derivatization is incomplete, the remaining polar carboxylic acid can interact with active sites in the GC inlet or column, causing peak tailing.[4]
-
Solution: Confirm that the derivatization reaction has gone to completion.
-
-
Instability of the Derivative: The formed derivative may not be stable under the analytical conditions and could be degrading in the GC inlet or on the column.
-
Solution: Investigate the stability of the derivative. It may be necessary to analyze the samples promptly after derivatization or to choose a different derivatization strategy that produces a more stable product.[9]
-
Experimental Protocols
Protocol 1: General Procedure for Silylation for GC-MS Analysis
This protocol provides a general guideline for the derivatization of carboxylic acids using BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
Methodology:
-
Sample Preparation: Transfer an appropriate amount of the sample containing the carboxylic acid to a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous.[3]
-
Reagent Addition: Add 50-100 µL of a silylating agent mixture (e.g., BSTFA + 1% TMCS).[9]
-
Reaction: Tightly cap the vial and vortex for 10-20 seconds to ensure thorough mixing.[9]
-
Incubation: Heat the vial at a temperature between 60°C and 80°C for 30-60 minutes.[3][9] The optimal temperature and time should be determined experimentally.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Workflow for Silylation Protocol
Caption: Step-by-step workflow for silylation of carboxylic acids.
Protocol 2: Derivatization using EDC/NHS for LC-MS Analysis
This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by coupling with an amine-containing labeling reagent for enhanced LC-MS detection.
Methodology:
-
Sample Preparation: Dissolve the carboxylic acid sample in an appropriate anhydrous organic solvent (e.g., acetonitrile, DMF).
-
Activation: Add N-hydroxysulfosuccinimide (NHSS) or N-hydroxysuccinimide (NHS) (1.2 equivalents) to the solution, followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[14] Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Coupling: Add the amine-containing derivatization reagent (1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or with gentle heating (e.g., 40°C) if necessary.
-
Quenching (Optional): If needed, the reaction can be quenched by adding a small amount of water.
-
Analysis: Dilute the sample with the mobile phase and analyze by LC-MS.
Data Summary Tables
Table 1: Common Derivatization Reagents for Carboxylic Acids
| Reagent Class | Example Reagent | Target Analyte Group | Primary Application | Key Considerations |
| Silylating Agents | BSTFA, MSTFA | -COOH, -OH, -NH, -SH | GC | Highly sensitive to moisture.[3] |
| Alkylating Agents | Diazomethane, Trimethylsilyldiazomethane | -COOH | GC (Methyl esters) | Diazomethane is toxic and explosive.[6][15] |
| BF3/Methanol | -COOH | GC (Methyl esters) | Acid-catalyzed esterification.[8] | |
| PFB-Br | -COOH, -OH, Thiols | GC-ECD | Introduces an electrophore for ECD detection.[1] | |
| Activating Agents | EDC, DCC | -COOH | Amide/Ester formation | Used with a nucleophile for LC-MS tagging.[5][10] |
| LC-MS Tags | 2-Picolylamine (PA) | Activated -COOH | LC-MS | Provides a basic site for efficient positive ionization.[16] |
| 4-APEBA | -COOH | LC-MS | Introduces an isotopic signature for identification.[2] |
Table 2: Typical Reaction Conditions and Optimization Ranges
| Parameter | Typical Range | Impact on Reaction | Troubleshooting Tip |
| Temperature | Room Temp. to 80°C | Increases reaction rate. | Excessive heat can cause degradation. Start low and increase if the reaction is slow.[11] |
| Reaction Time | 15 min to several hours | Ensures reaction completion. | Monitor progress over time to find the optimum. Sterically hindered acids may need longer times.[11] |
| Reagent Molar Ratio | 1.1:1 to 2:1 (Reagent:Analyte) | Drives equilibrium towards products. | A large excess can lead to side products and complicate cleanup.[10][11] |
| Solvent | Aprotic (ACN, DCM, DMF) | Solubilizes reactants and influences kinetics. | Ensure the solvent is anhydrous. Protic solvents may interfere with some reagents.[11] |
| Catalyst | DMAP, Pyridine, TMCS | Increases reaction rate. | Optimize catalyst loading; too much can lead to side reactions.[10] |
References
- Ouellette, R. J., & Rawn, J. D. (n.d.). Synthesis of Carboxylic Acids. LibreTexts.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Harvey, D. (2023). Derivatization. Chemistry LibreTexts.
- van der Hage, E. R., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3463–3473.
- Han, J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Metabolites, 7(4), 55.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- Breuer, A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875.
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
- European Patent Office. (n.d.). EP0535825A2 - Process for the purification of carboxylic acids and/or their anhydrides. Google Patents.
- Ali, S. (n.d.). Derivatization in GC.
- ResearchGate. (2025). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.
- Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis.
- Lin, D.-L., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
- LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary).
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- ResearchGate. (2025). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
- The Organic Chemistry Tutor. (2021, April 18). Carboxylic Acid Derivative Reactions [Video]. YouTube.
- Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Department of Chemistry.
- Hodek, O., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 133–145.
- Med School Tutors. (2024, January 16). MCAT Organic Chemistry, Chapters 8 & 9- Carboxylic Acids and Carboxylic Acid Derivatives [Video]. YouTube.
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Technical Support Center: Stability of 2,3,4,9-Tetrahydro-1H-Carbazole-8-Carboxylic Acid in Solution
Welcome to the technical support center for 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid (CAS 65764-56-9). This guide is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this versatile synthetic intermediate.[1][2] Understanding the stability profile of this molecule in solution is paramount for ensuring the accuracy of experimental data, the integrity of stock solutions, and the successful development of future therapeutics.
While the carbazole core is known for its remarkable thermal and photochemical stability, the partially saturated tetrahydro-ring and the presence of a carboxylic acid functional group introduce specific vulnerabilities.[3] This guide provides a comprehensive framework for identifying, troubleshooting, and preventing stability-related issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by a combination of pH, solvent choice, exposure to light, temperature, and the presence of atmospheric oxygen. The tetrahydrocarbazole moiety is susceptible to oxidation, while the carboxylic acid group dictates pH-dependent solubility and can participate in specific degradation reactions.[4][5][6]
Q2: How does pH affect the solubility and stability of this compound?
A2: The carboxylic acid group is the dominant factor in its pH-dependent behavior. At low pH, the carboxylic acid will be protonated (-COOH), making the molecule less polar and less soluble in aqueous media. As the pH increases above the compound's pKa, the group deprotonates to the carboxylate anion (-COO⁻), significantly increasing its aqueous solubility.[7][8] While this enhances solubility, highly alkaline conditions (e.g., pH > 9) can sometimes accelerate hydrolytic or oxidative degradation pathways for certain molecules and should be evaluated carefully.[9]
Q3: Is this compound particularly susceptible to oxidation?
A3: Yes. The tetrahydro- portion of the carbazole ring, specifically the C-H bonds adjacent to the indole nitrogen, can be susceptible to oxidation.[4][6] This can be initiated by atmospheric oxygen (auto-oxidation), light (photo-oxidation), or oxidizing agents. This process can lead to the formation of hydroperoxides or aromatization of the ring system, resulting in the formation of the corresponding fully aromatic carbazole derivative.[4][5]
Q4: What are the recommended general storage conditions for stock solutions?
A4: To maximize the shelf-life of your stock solutions, we recommend the following:
-
Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock preparation.
-
Temperature: Store solutions at -20°C or -80°C.
-
Light: Protect solutions from light at all times by using amber vials or wrapping vials in aluminum foil.[10]
-
Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue: I am observing a progressive loss of compound concentration in my stock solution.
This is a common issue that can stem from either chemical degradation or physical precipitation. The following workflow can help you identify the root cause.
Issue: I see new, unexpected peaks in my HPLC analysis after sample workup or storage.
The appearance of new peaks is a strong indicator of chemical degradation. The characteristics of your experimental conditions can point to the specific degradation pathway.
-
If your sample was exposed to ambient light or unstabilized solvents:
-
Likely Cause: Photodegradation or Oxidation. The energy from light can catalyze the oxidation of the tetrahydro- ring. Similarly, peroxide impurities in solvents like THF or ether can be a source of oxidation.
-
Recommendation: Rerun the experiment using amber vials and freshly opened, high-purity solvents. Consider adding a radical scavenger like BHT (Butylated hydroxytoluene) at a low concentration (~0.01%) to your stock solution if compatible with your assay.
-
-
If your sample was prepared in an acidic or basic aqueous buffer:
-
Likely Cause: pH-mediated degradation. While the core structure is relatively stable, extreme pH values can promote certain reactions. For example, strong acid could potentially catalyze reactions involving the indole nitrogen, while strong base could affect the carboxylic acid group.
-
Recommendation: Determine the pH stability profile of your compound. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7.4, 9) and analyze them over time to find the pH of maximum stability.
-
-
If your sample was heated:
-
Likely Cause: Thermal Degradation. Although carbazoles are generally thermally stable, forced heating can lead to degradation, potentially including decarboxylation (loss of CO2) from the carboxylic acid group.[11][12]
-
Recommendation: Analyze the mass of the new peak by LC-MS. A mass loss of 44 Da from the parent compound is a strong indicator of decarboxylation. Avoid excessive heating during sample preparation.
-
Section 3: Key Experimental Protocols
These protocols provide a foundation for preparing stable solutions and systematically investigating the stability of this compound.
Protocol 1: Preparation and Storage of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of this compound (MW: 215.25 g/mol ) in a clean, dry vial.[2]
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber, low-adsorption vials.
-
For long-term storage (>1 month), flush the headspace of each vial with argon or nitrogen before capping tightly.
-
Store at -80°C.
-
Scientist's Note: Aliquoting is critical. It prevents repeated freeze-thaw cycles which can accelerate degradation and introduce moisture into your primary stock.
-
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9][13][14] The goal is to achieve 5-20% degradation.
This aromatization is a common pathway for tetrahydrocarbazoles and results in a significant change in the molecule's electronic and physical properties. [5]This degradant would be readily detectable by HPLC, typically eluting later than the parent compound due to its increased planarity and hydrophobicity.
References
- Vertex AI Search. (2025).
- BenchChem. (2025). The Solubility and Stability of Carbazole Derivatives in Organic Solvents: An In-depth Technical Guide.
- BenchChem. (2025).
- Request PDF. (n.d.). Elucidating the thermal degradation of carbazole‐containing platinum–polyyne polymers.
- New Journal of Chemistry. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. RSC Publishing.
- RSC Publishing. (2022).
- Request PDF. (2025). Blue-light-emitting carbazole derivates with high thermal stability.
- BenchChem. (2025).
- Gruzdeva, M. S., et al. (2025).
- BenchChem. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid.
- Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
- Weiss, D., & Griesbeck, A. G. (2014).
- Sharma, M., & Kumar, S. (2016).
- MedCrave online. (2016).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- Garon, D., et al. (2017).
- ResearchGate. (2003). Electrodimerization of 2,3,4,9-tetrahydro-1H-carbazole.
- ResearchGate. (2008). (PDF) 2,3,4,9-Tetrahydro-1H-carbazole.
- Indian Journal of Chemistry. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.
- ACS Publications. (2021).
- Vooturi, R., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH.
- ResearchGate. (2023). Oxidative rearrangement of 2,3,4,9‐tetrahydro‐1H‐carbazole (5).
- ACS Publications. (2016).
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 65764-56-9.
- BLDpharm. (n.d.). 65764-56-9|this compound.
- NIH. (2014).
- NISCair. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential.
- Organic & Biomolecular Chemistry. (2024).
- NIH. (2008). 2,3,4,9-Tetrahydro-1H-carbazole.
- MDPI. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
- RSC Publishing. (n.d.).
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs...
- OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
- MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach.
- ResearchGate. (1980). Electrochemistry of natural products. 7. Oxidative decarboxylation of some tetrahydro-β-carbolinecarboxylic acids.
- NIH. (n.d.).
- BenchChem. (n.d.). Application Note: HPLC Purity Analysis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.
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preventing decarboxylation of 8-carboxy-tetrahydrocarbazole
Technical Support Center: 8-Carboxy-Tetrahydrocarbazole
A Guide to Preventing Unwanted Decarboxylation in Research and Development
Welcome to the technical support center for 8-carboxy-tetrahydrocarbazole (8-COOH-THC). This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this valuable synthetic intermediate. As a Senior Application Scientist, I've seen firsthand how the unintended loss of the C8-carboxyl group can compromise experimental outcomes. This resource provides in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent unwanted decarboxylation, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when handling 8-carboxy-tetrahydrocarbazole.
Q1: What is decarboxylation and why is it a problem for 8-COOH-THC?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1][2] For 8-COOH-THC, this reaction is irreversible and converts your target molecule into the parent tetrahydrocarbazole. This conversion represents a loss of yield, introduces a significant impurity that can be difficult to separate, and ultimately compromises the integrity of subsequent synthetic steps or biological assays.
Q2: What are the primary triggers for the decarboxylation of this compound?
The stability of the carboxyl group on the aromatic ring of the tetrahydrocarbazole scaffold is primarily compromised by two factors:
-
Thermal Stress: Elevated temperatures provide the activation energy needed to break the carbon-carbon bond between the aromatic ring and the carboxyl group. Aromatic carboxylic acids are known to undergo thermolysis, and while the carbazole core is generally stable, the carboxyl substituent is a point of vulnerability.[3][4]
-
pH Extremes: Both strongly acidic and, in some cases, basic conditions can catalyze the decarboxylation reaction. In acidic media, protonation of the carboxyl group can facilitate the process.[5][6] The specific pH at which the rate of decarboxylation is maximal can vary but is a critical parameter to control.[6]
Q3: I've observed an unknown peak in my HPLC/LC-MS that corresponds to the mass of tetrahydrocarbazole. Is this definitive proof of decarboxylation?
While it is strong evidence, it is not definitive proof without further characterization. The loss of 44 Da (the mass of CO₂) is a key indicator. To confirm, you should run a co-injection with a pure standard of tetrahydrocarbazole. If the unknown peak co-elutes perfectly with the standard, it confirms the identity of the degradant.
Q4: Can I store 8-COOH-THC as a solid at room temperature?
While the solid form is generally more stable than solutions, long-term storage at ambient temperature is not recommended. For optimal long-term stability, the solid compound should be stored at low temperatures (≤ -20°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Troubleshooting & In-Depth Guides
This section explores specific experimental scenarios where decarboxylation is common and provides detailed strategies for prevention.
Issue 1: Degradation During Chemical Synthesis & Work-up
You've completed a reaction to synthesize or modify 8-COOH-THC, but analysis of the crude product shows significant formation of the decarboxylated byproduct.
Causality Analysis: Many synthetic procedures, such as Fischer indole synthesis or subsequent functionalizations, can involve acidic catalysts and elevated temperatures—a perfect storm for decarboxylation.[7] The work-up phase, especially if it involves acidic or basic washes at ambient or elevated temperatures, can also exacerbate the problem.[8]
Troubleshooting Protocol:
-
Re-evaluate Reaction Temperature:
-
Expert Insight: Determine if the reaction temperature can be lowered. Often, a longer reaction time at a lower temperature is preferable to a faster reaction at a higher temperature that causes degradation.
-
Action: Run a temperature-screening experiment. Set up parallel reactions at various temperatures (e.g., 60°C, 80°C, 100°C) and monitor for both product formation and byproduct generation over time using TLC or HPLC.
-
-
Optimize pH of Aqueous Work-up:
-
Expert Insight: The rate of decarboxylation for many aromatic acids is highly pH-dependent.[6] Performing aqueous washes under neutral or slightly acidic conditions (pH 4-6) is often the safest approach. Avoid strong acids (pH < 2) and strong bases (pH > 10).
-
Action: During your work-up, use buffered washes (e.g., a phosphate or acetate buffer) instead of strong acids or bases like HCl or NaOH. Always perform these washes at cool temperatures (0-5°C) to minimize thermal stress.
-
-
Solvent & Catalyst Selection:
-
Expert Insight: The choice of solvent can influence thermal stability. Furthermore, some catalysts used in subsequent reactions can promote decarboxylation. For instance, certain transition metal catalysts used in cross-coupling reactions may facilitate decarboxylation at elevated temperatures.[9][10]
-
Action: If possible, opt for milder, non-acidic catalysts. When performing reactions that require heat, choose high-boiling point aprotic solvents that do not actively participate in proton transfer.
-
Issue 2: Degradation During Purification
Your crude material is clean, but after purification by column chromatography or recrystallization, the final product is contaminated with the decarboxylated impurity.
Causality Analysis:
-
Column Chromatography: Residual acidity on silica gel can create localized acidic environments that catalyze decarboxylation as the compound slowly passes through the column.
-
Recrystallization: Using high-boiling point solvents that require significant heat to dissolve the compound and prolonged heating times can lead to thermal degradation.
-
Solvent Evaporation: The final solvent removal step, especially if performed at high temperatures on a rotary evaporator, is a common source of thermal degradation.[8]
Preventative Measures:
| Purification Step | Standard Practice | Recommended Optimization | Rationale |
| Column Chromatography | Silica gel with non-polar/polar solvent gradient. | 1. Neutralize silica gel by pre-treating with a 1% triethylamine solution in the eluent. 2. Use a less acidic stationary phase like alumina (neutral or basic). | Prevents on-column acid-catalyzed degradation. |
| Recrystallization | Dissolve in a high-boiling solvent at reflux. | 1. Use a lower-boiling solvent system, even if it requires a larger volume. 2. Employ a co-solvent system (e.g., Ethanol/Water) to achieve dissolution at a lower temperature. | Minimizes exposure to high temperatures. |
| Solvent Evaporation | Rotary evaporation at 40-50°C or higher. | 1. Use a high-vacuum pump to lower the solvent's boiling point. 2. Keep the water bath temperature below 30°C. | Reduces thermal stress on the isolated product. |
Issue 3: Degradation During Storage and Analysis
The compound was pure after synthesis but shows degradation after being stored or during analytical QC.
Causality Analysis: Storing the compound in solution, especially in protic solvents like methanol, can facilitate decarboxylation over time, even at room temperature. For analytical methods like HPLC, the mobile phase pH can cause on-column degradation. For GC, high injector port temperatures will almost certainly cause complete decarboxylation, making it an unsuitable method for this intact molecule.
Recommended Storage & Analytical Protocols:
Protocol 1: Long-Term Storage
-
Aliquot: Store the compound as a solid in pre-weighed aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: Place the aliquots in amber vials, flush with argon or nitrogen, and seal tightly.
-
Temperature: Store the vials in a freezer at -20°C or -80°C.
-
Solution Storage (Short-Term): If solution storage is unavoidable, use an aprotic solvent like anhydrous DMSO or DMF and store at -80°C. Avoid alcohols.
Protocol 2: HPLC Method Optimization
-
Mobile Phase: Start with a buffered mobile phase in a slightly acidic to neutral pH range (e.g., 10 mM ammonium formate or ammonium acetate buffer, pH 4.5-6.5).
-
Column Temperature: Maintain the column at a controlled, cool temperature (e.g., 25°C) to prevent on-column thermal degradation.
-
Method Validation: Run a sample of the purified compound and hold it in the autosampler for 24 hours, re-injecting periodically to check for the appearance of the decarboxylated peak. This tests the stability of the compound in your mobile phase.
Visualized Workflows and Mechanisms
Diagram 1: General Decarboxylation Pathway
The following diagram illustrates the key factors leading to the loss of the carboxyl group from the 8-carboxy-tetrahydrocarbazole molecule.
Caption: Factors initiating the decarboxylation of 8-COOH-THC.
Diagram 2: Troubleshooting Decision Tree
This workflow provides a logical path to diagnose the source of decarboxylation in your process.
Caption: A logical workflow for diagnosing decarboxylation.
References
- Thermal decarboxylation depends on the pH? - ResearchGate. (2013).
- Dunn, G. E., & Gressner, P. F. (1961). EFFECT OF CHANGING pH UPON THE RATE AND MECHANISM OF DECARBOXYLATION OF SUBSTITUTED ANTHRANILIC ACIDS. Canadian Journal of Chemistry. [Link]
- Why might the rate of a decarboxylation reaction be pH dependent? - Reddit. (2015). Reddit. [Link]
- Zhang, Y., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry. [Link]
- Frasconi, M., et al. (2010). Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. Journal of the American Chemical Society. [Link]
- Gstöttmayr, D., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments. [Link]
- Decarboxylation - Wikipedia. (n.d.). Wikipedia. [Link]
- Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents | Request PDF. (2021).
- Gstöttmayr, D., et al. (2014).
- Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (n.d.).
- Decarboxylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Decarboxylation - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews. [Link]
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). Journal of the American Chemical Society. [Link]
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023).
- Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. (1996). PubMed. [Link]
- Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers. [Link]
- Effect of Nanomaterials onThermal Stability of 1,3,6,8-Tetranitro Carbazole. (2016).
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).
- Decarboxylation - ChemTalk. (n.d.). ChemTalk. [Link]
- Syntheses, Crystal Structures and Thermal Stability of Co(II) and Zn(II) Complexes with Ethyl Carbazate. (2012).
- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2023).
- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2023).
- 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. (2020).
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Decarboxylation | ChemTalk [chemistrytalk.org]
- 3. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
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- 10. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
addressing racemization during synthesis of chiral tetrahydrocarbazoles
Technical Support Center: Chiral Tetrahydrocarbazole Synthesis
A Senior Application Scientist's Guide to Addressing and Preventing Racemization
Welcome to the Technical Support Center for the stereoselective synthesis of tetrahydrocarbazoles (THCs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of maintaining chiral integrity in these valuable heterocyclic scaffolds. Chiral THCs are core motifs in numerous natural products and pharmaceuticals, making their enantioselective synthesis a critical endeavor.[1] However, the journey from starting materials to an enantiopure product is often fraught with the peril of racemization—the loss of optical purity.[2][3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose, address, and ultimately prevent racemization in your synthetic workflow.
Section 1: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Q1: My final tetrahydrocarbazole product shows significant racemization or low enantiomeric excess (ee). What are the most likely causes during the synthetic reaction itself?
A1: Low enantiomeric excess originating from the core reaction is typically traced back to three interconnected factors: the catalyst, the reaction conditions, and the stability of key intermediates.
-
Sub-Optimal Catalyst Performance: The chiral catalyst is the cornerstone of the asymmetric synthesis. Its failure to effectively control the stereochemical outcome can be due to:
-
Catalyst Purity and Integrity: The catalyst itself may be impure or partially racemized. Always verify the enantiomeric purity of your catalyst or ligand before use.
-
Poor Catalyst-Substrate Matching: Not all catalysts work for all substrates. The electronic and steric properties of your indole and its partner reactant must be compatible with the chiral environment created by the catalyst. For instance, many successful syntheses of THCs rely on chiral Brønsted acids or Lewis acids to control cyclization pathways like intramolecular Friedel-Crafts or Michael addition reactions.[4][5]
-
Catalyst Deactivation or Background Reaction: The catalyst may deactivate over the course of the reaction, allowing a non-selective background (uncatalyzed) reaction to occur, which produces a racemic product and erodes the overall ee.[6]
-
-
Inappropriate Reaction Conditions:
-
Temperature: Elevated temperatures are a primary driver of racemization.[7] While higher temperatures can increase reaction rates, they provide enough thermal energy to overcome the delicate energy differences (ΔΔG‡) between the transition states leading to the two enantiomers, thus lowering selectivity.[6]
-
Solvent Choice: The solvent can dramatically influence the conformation of the catalyst-substrate complex.[6][8] A solvent that poorly solvates this complex or disrupts key non-covalent interactions (like hydrogen bonding) can lead to a disorganized transition state and poor stereoinduction.
-
Reaction Time: If the chiral product itself is unstable under the reaction conditions, prolonged reaction times can lead to in-situ racemization.[6] This is especially true if the reaction generates acidic or basic byproducts.
-
-
Formation of Achiral Intermediates: The reaction mechanism itself may proceed through an intermediate that is prone to racemization. For example, if a mechanism involves the formation of a planar, achiral species like an enolate or a carbocation, the stereocenter is temporarily destroyed.[9][10] The chiral catalyst's role is to ensure that the subsequent step (e.g., protonation or nucleophilic attack) occurs stereoselectively. If this control is weak, a racemic mixture results.
Q2: I've optimized the reaction, but I'm still losing enantiomeric purity during workup and purification. How can I prevent this?
A2: This is a common and often overlooked problem. The product may be perfectly stable under the reaction conditions but susceptible to racemization during post-reaction handling.
-
Workup-Induced Racemization:
-
pH Extremes: Quenching the reaction with strong acids or bases can catalyze racemization, especially if the chiral center is adjacent to a carbonyl group or another pH-sensitive functionality.[8]
-
Solution: Use mild quenching agents like saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). Always perform quenching at low temperatures (e.g., 0 °C) and minimize the time the product is exposed to these conditions.
-
-
Elevated Temperatures: Using heat to remove solvents during the workup can provide the energy needed for racemization.
-
Solution: Concentrate your product in vacuo at low temperatures. Avoid heating unless absolutely necessary.
-
-
-
Purification-Induced Racemization:
-
Silica Gel Chromatography: Standard silica gel is acidic and is a notorious cause of racemization for acid-sensitive compounds.[11]
-
Solution 1: Neutralize the Silica. Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (or another non-nucleophilic base). Remove the solvent to get neutralized silica for packing your column.[11]
-
Solution 2: Modify the Mobile Phase. Add a small amount (0.1-1%) of triethylamine or a similar base to your eluent system.[11] This will neutralize the acidic sites on the stationary phase as the separation proceeds.
-
Solution 3: Use an Alternative Stationary Phase. Consider using neutral alumina or Florisil. However, always run a quick spot test to ensure your compound is stable on these materials before committing to a large-scale column.[11]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause racemization in chiral syntheses?
A1: Racemization is the process by which an enantiomerically enriched sample converts to a 1:1 mixture of both enantiomers (a racemate).[2] This occurs via mechanisms that allow for the temporary loss of chirality at the stereocenter. The most common pathways include:
-
Formation of Planar, Achiral Intermediates: This is the most prevalent mechanism. A tetrahedral chiral carbon becomes a planar, sp²-hybridized, achiral center. Subsequent reaction from either face of the plane occurs at an equal rate, leading to a racemic product. Common examples include:
-
Enol or Enolate Formation: For chiral centers alpha to a carbonyl group, acid or base catalysis can form an achiral enol or enolate intermediate.[2][10]
-
Carbocation Formation: Reactions proceeding through an Sₙ1-type mechanism can form a planar carbocation, which can be attacked from either side.[2][9]
-
Carbanion Formation: A strong base can deprotonate a carbon atom, and if the resulting carbanion can adopt a planar geometry (often stabilized by resonance), chirality is lost.[9]
-
-
Reversible Ring-Opening/Closing: For cyclic structures, a reversible ring-opening to an achiral intermediate can lead to racemization upon re-closure.
-
Thermal Epimerization: At high temperatures, some molecules can undergo bond rotation or reversible bond cleavage that allows for inversion of the stereocenter.[10]
Q2: How do I select the right chiral catalyst for my tetrahydrocarbazole synthesis?
A2: Catalyst selection is a multi-step process that involves literature precedent, mechanistic understanding, and empirical screening.
-
Consult the Literature: The asymmetric synthesis of THCs is a well-researched area.[1][5][12] Start by searching for syntheses of analogs similar to your target molecule. Key catalyst classes include:
-
Chiral Phosphoric Acids (CPAs): Excellent for reactions involving iminium or oxocarbenium ion intermediates.[4]
-
Chiral Lewis Acids: Metal complexes with chiral ligands (e.g., Sc(OTf)₃/PyBox) are effective in Diels-Alder or Friedel-Crafts type cycloadditions.[5][13]
-
Organocatalysts: Chiral secondary amines (e.g., imidazolidinones) are used to form chiral iminium or enamine intermediates.[5]
-
-
Consider the Mechanism: Match the catalyst type to your proposed reaction mechanism. If your reaction involves activating an α,β-unsaturated aldehyde, a secondary amine catalyst is a logical choice. If it's a Friedel-Crafts alkylation, a chiral Lewis or Brønsted acid is more appropriate.
-
Perform a Catalyst Screen: Synthesize a small amount of racemic product to establish an analytical method (e.g., chiral HPLC). Then, screen a small panel of commercially available, representative chiral catalysts under standard conditions to identify a promising lead.
Q3: What are the best analytical techniques for accurately determining the enantiomeric excess (ee) of my tetrahydrocarbazole product?
A3: Accurate ee determination is non-negotiable. The most reliable and widely used methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A stationary phase containing a chiral selector physically separates the two enantiomers, which are then detected as two distinct peaks. The ratio of the peak areas gives the enantiomeric ratio.
-
Chiral Supercritical Fluid Chromatography (SFC): Similar in principle to HPLC but uses supercritical CO₂ as the mobile phase. SFC often provides faster and higher-resolution separations.[11]
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a powerful alternative if a chiral HPLC method is unavailable. The mixture of enantiomers is reacted with a single enantiomer of a CDA to form a mixture of diastereomers.[14] Diastereomers have different physical properties and will show distinct, resolvable signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR). The integration ratio of these signals corresponds directly to the original enantiomeric ratio.[14]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for ee Determination by Chiral HPLC
This protocol outlines the steps for developing a method to separate and quantify the enantiomers of your tetrahydrocarbazole product.
-
Sample Preparation:
-
Prepare a stock solution of your racemic tetrahydrocarbazole product (approx. 1 mg/mL) in a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile).
-
Prepare a sample of your chiral product at the same concentration.
-
-
Column Selection:
-
Select a set of chiral columns based on common selectors (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.). These are effective for a wide range of aromatic compounds.
-
-
Method Development:
-
Inject the racemic sample onto the column.
-
Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).
-
Run an isocratic elution and monitor the output with a UV detector at a wavelength where your compound absorbs strongly (e.g., 254 nm or 280 nm).
-
If no separation is observed, systematically vary the mobile phase composition (e.g., change the hexane/isopropanol ratio, add small amounts of ethanol or methanol).
-
Once baseline separation of the two enantiomer peaks is achieved, the method is established.
-
-
Quantification:
-
Inject your chiral sample using the optimized method.
-
Integrate the areas of the two peaks (Peak 1 and Peak 2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area_Peak1 - Area_Peak2) / (Area_Peak1 + Area_Peak2)| * 100
-
Protocol 2: Troubleshooting Racemization during Silica Gel Chromatography
This protocol provides a step-by-step method to neutralize silica gel before use.
-
Slurry Preparation: In a fume hood, weigh the required amount of silica gel for your column into a round-bottom flask.
-
Neutralization: Add approximately 10-15 mL of the chosen column eluent (e.g., 9:1 Hexane:Ethyl Acetate) per gram of silica. To this slurry, add triethylamine (Et₃N) to a final concentration of 1% v/v.
-
Solvent Removal: Swirl the flask to ensure thorough mixing. Remove the solvent carefully on a rotary evaporator until a dry, free-flowing powder is obtained. This is your neutralized silica gel.
-
Column Packing: Pack the column using the neutralized silica gel and your desired eluent (now without the added base).
-
Purification: Proceed with the purification as usual. This pre-treatment minimizes on-column racemization for acid-sensitive compounds.[11]
Section 4: Data Presentation
The choice of reaction parameters has a profound impact on stereochemical outcomes. The table below summarizes typical effects observed during the optimization of an asymmetric synthesis.
Table 1: Influence of Reaction Parameters on Enantioselectivity
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Causality and General Recommendation |
| Temperature | 35 °C | 59% | 0 °C | 91% | Lower temperatures enhance the energy difference between diastereomeric transition states, favoring one over the other.[6][7] Recommendation: Run reactions at the lowest practical temperature. |
| Solvent | Dichloromethane | 22% | Toluene | 85% | Solvent polarity and coordinating ability affect the catalyst-substrate complex geometry.[4] Recommendation: Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Dioxane). |
| Catalyst Loading | 1 mol% | 75% | 10 mol% | 94% | Insufficient catalyst may allow the non-selective background reaction to dominate.[6] Recommendation: Ensure catalyst loading is sufficient to outcompete the uncatalyzed pathway. |
| Base Additive | Triethylamine (TEA) | 65% | N-Methylmorpholine (NMM) | 88% | Strong, unhindered bases can deprotonate the product or intermediates, causing racemization.[7][15] Recommendation: Use a weaker or more sterically hindered base if one is required. |
Data in this table is illustrative, based on general trends reported in asymmetric catalysis literature, including sources[4][6][7][13][15].
Section 5: Visualization of Key Concepts
Diagrams can clarify complex mechanistic and logical relationships. The following are rendered in DOT language for use with Graphviz.
Caption: Mechanism of enantioselectivity loss via an achiral intermediate.
Caption: Decision workflow for troubleshooting low enantiomeric excess.
References
- Zhao, F., Li, N., Zhu, Y.-F., & Han, Z.-Y. (2016). Enantioselective Construction of Functionalized Tetrahydrocarbazoles Enabled by Asymmetric Relay Catalysis of Gold Complex and Chiral Brønsted Acid. Organic Letters. [Link]
- (2021). Chiral Brønsted Acid Catalyzed Enantioconvergent Synthesis of Chiral Tetrahydrocarbazoles with Allenylsilanes from Racemic Indolylmethanols. Bulletin of the Korean Chemical Society. [Link]
- An Enantioselective Approach to Highly Substituted Tetrahydrocarbazoles through Hydrogen Bonding-Catalyzed Cascade Reactions.
- Catalytic asymmetric synthesis of tetrahydrocarbazoles.
- One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. National Institutes of Health (NIH). [Link]
- Catalytic asymmetric synthesis of tetrahydrocarbazoles. Royal Society of Chemistry. [Link]
- Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry. [Link]
- Racemization. St.
- Racemiz
- Regioselective Synthesis of the Tetrahydrocarbazole Core of Akuammiline Alkaloids via Palladium-Catalyzed Intramolecular Arylation Reaction. The Journal of Organic Chemistry. [Link]
- Racemiz
- Racemisation in Chemistry and Biology. The University of Manchester. [Link]
- Racemization. McGraw Hill's AccessScience. [Link]
Sources
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- 4. academic.oup.com [academic.oup.com]
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Technical Support Center: Regioselectivity in Electrophilic Substitution of Tetrahydrocarbazoles
Introduction: The Challenge of Regiocontrol
The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2] A critical step in the synthesis of THC derivatives is the functionalization of the aromatic benzene ring via electrophilic aromatic substitution (SEAr). However, controlling the position of the incoming electrophile presents a significant and often frustrating challenge for researchers.
The carbazole nucleus is electron-rich, and the nitrogen atom strongly activates the aromatic ring toward electrophilic attack.[3] This activation is primarily directed to the positions ortho and para to the nitrogen (C-6 and C-8). Consequently, electrophilic substitution reactions often yield a mixture of C-6 and C-8 isomers, along with potential N-substitution and di-substituted products, leading to difficult purification and reduced yields of the desired compound.
This guide provides a comprehensive troubleshooting framework for scientists encountering regioselectivity issues in their experiments. We will delve into the underlying mechanistic principles, offer actionable solutions to common problems, and provide validated protocols to steer your reaction toward the desired isomer.
Section 1: Understanding the Fundamentals of Regioselectivity in THCs
The outcome of an electrophilic substitution on the THC ring is a delicate balance between electronic and steric effects.[4][5]
-
Electronic Effects : The nitrogen lone pair participates in resonance, increasing the electron density (nucleophilicity) of the aromatic ring. This effect is most pronounced at the C-6 and C-8 positions, making them the most electronically favored sites for attack.[3] The general mechanism involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion.[6][7] The stability of this intermediate dictates the reaction pathway.
-
Steric Effects : The partially saturated cyclohexane ring fused to the carbazole core introduces significant steric hindrance, particularly around the C-8 position. This steric bulk can impede the approach of large or bulky electrophiles, favoring substitution at the more accessible C-6 position.[3]
The interplay between these two factors determines the final product ratio. Mild electrophiles and less demanding steric environments may favor the electronically preferred C-8 position, while bulkier electrophiles or N-substituted THCs with large groups will preferentially yield the C-6 isomer.
Section 2: Troubleshooting Guide for Poor Regioselectivity
This section is formatted in a problem-cause-solution format to directly address common experimental failures.
Problem 1: Low C-6 to C-8 Isomer Ratio (Excess C-8 Product)
You are targeting the C-6 position, but the reaction yields predominantly the C-8 isomer or a mixture that is difficult to separate.
-
Primary Cause: The electrophile and/or the reaction conditions are not sterically demanding enough. The reaction is under electronic control, favoring attack at the more electron-rich C-8 position.
-
Solution Strategy: Increase the steric hindrance of the system to disfavor attack at the C-8 position.
| Tactic | Mechanism of Action | Specific Recommendations |
| Increase Electrophile Bulk | A larger electrophile will experience greater steric repulsion from the cyclohexane ring, making the approach to C-8 less favorable.[5] | For Friedel-Crafts Acylation, switch from acetyl chloride (CH₃COCl) to a bulkier acyl chloride like pivaloyl chloride ((CH₃)₃CCOCl).[8][9] |
| Introduce a Bulky N-9 Substituent | An alkyl or acyl group on the nitrogen atom can act as a "steric directing group," effectively blocking the C-8 position. | Prior to electrophilic substitution, perform an N-alkylation (e.g., with ethyl bromide) or N-acylation (e.g., with acetic anhydride). The N-substituent can often be removed later if desired. |
| Modify the Catalyst | In reactions like Friedel-Crafts, a larger Lewis acid catalyst can form a bulkier complex with the electrophile. | Instead of AlCl₃, consider using a bulkier Lewis acid such as ZrCl₄ or Fe(III) complexes. |
| Lower Reaction Temperature | Lower temperatures favor the kinetically controlled product. In many cases, C-6 substitution has a lower activation energy due to reduced steric strain in the transition state. | Run the reaction at 0 °C or -20 °C instead of room temperature or reflux. Monitor reaction progress carefully as the rate will be slower. |
Problem 2: Formation of Di-substituted Products
The desired mono-substituted product is contaminated with significant amounts of 6,8-di-substituted byproducts.
-
Primary Cause: The tetrahydrocarbazole ring is highly activated, and the initial substitution product may be reactive enough to undergo a second substitution. This is common with powerful activating groups or harsh reaction conditions.
-
Solution Strategy: Reduce the overall reactivity of the system.
| Tactic | Mechanism of Action | Specific Recommendations |
| Reduce Electrophile Stoichiometry | Using an excess of the electrophile drives the reaction towards multiple substitutions. | Carefully control the stoichiometry. Begin with 1.0 to 1.1 equivalents of the electrophile relative to the THC substrate. |
| Use a Milder Electrophile/Catalyst | A less reactive electrophile will be more selective for the most activated position and less likely to react with the slightly deactivated mono-substituted product. | For halogenation, use N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) instead of Br₂ or Cl₂ with a strong Lewis acid. For acylation, an acid anhydride can be milder than an acyl chloride.[9] |
| Introduce a Mildly Deactivating N-9 Group | Acylating the nitrogen (e.g., forming an N-acetyl or N-tosyl group) reduces the electron-donating ability of the nitrogen lone pair, dampening the ring's overall reactivity. | Treat the starting THC with acetic anhydride or tosyl chloride before proceeding with the ring substitution. This N-acyl group also adds steric bulk, further promoting C-6 selectivity. |
| Change the Order of Addition | Adding the THC solution slowly to the electrophile solution (inverse addition) keeps the concentration of the highly reactive THC low, minimizing the chance for a second reaction. | Prepare a solution of the electrophile and catalyst, and add the THC substrate dropwise at a controlled temperature. |
Problem 3: N-Substitution Instead of C-Substitution
The reaction results in substitution on the N-9 nitrogen atom when C-6 or C-8 substitution was desired.
-
Primary Cause: The nitrogen atom is a potent nucleophile (Lewis base) and can compete with the aromatic ring for the electrophile, particularly in reactions like acylation and alkylation.[3]
-
Solution Strategy: Protect the nitrogen atom or use reaction conditions that favor aromatic substitution.
| Tactic | Mechanism of Action | Specific Recommendations |
| N-Protection | "Blocking" the nitrogen with a removable protecting group prevents it from reacting. | Before the SEAr step, protect the nitrogen with a group like tosyl (Ts), Boc, or by acetylating it.[10] These groups can be cleaved post-reaction. The N-acetyl group is particularly useful as it also deactivates the ring slightly, preventing di-substitution. |
| Use Pre-formed Vilsmeier Reagent | In Vilsmeier-Haack formylation, the chloroiminium ion is a milder electrophile that favors reaction at the electron-rich aromatic ring over the nitrogen atom.[11] | Use a pre-formed Vilsmeier reagent (POCl₃/DMF) at low temperatures. This is a highly reliable method for C-6 formylation, especially on N-alkylated THCs.[2][12] |
| Stronger Lewis Acid Conditions | In Friedel-Crafts reactions, a strong Lewis acid like AlCl₃ will complex with the nitrogen, effectively "deactivating" it and preventing it from attacking the electrophile.[8] | Ensure at least a stoichiometric amount of AlCl₃ is used in Friedel-Crafts acylations. The Lewis acid will coordinate to both the acyl chloride and the product ketone, so an excess may be required.[9][13] |
Section 3: Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is giving me a complex mixture or an aromatized carbazole product. What's going wrong?
A1: This is a known issue, particularly at higher temperatures. The Vilsmeier-Haack reaction on THCs can be complex. The initial attack may occur at the aliphatic portion (e.g., C-4a), leading to intermediates that can rearrange and aromatize, especially above room temperature.[2][12][14] To favor clean C-1 or C-6 formylation, run the reaction at 0 °C or lower and quench it carefully.[12] If you are targeting the aromatic ring, ensure you have an N-substituted THC, as this often directs formylation to the C-6 position.
Q2: I need to install a nitro group. How can I control the regioselectivity?
A2: Nitration is notoriously difficult to control due to the harsh, acidic conditions and the powerful electrophile (NO₂⁺). A common method involves using sodium nitrate in a mixture of acetic acid and acetic anhydride.[15] To favor C-6 nitration, starting with an N-acetyl or N-tosyl tetrahydrocarbazole is highly recommended. The N-acyl group deactivates the ring slightly, preventing runaway reactions, and its steric bulk will strongly direct the nitro group to the C-6 position.
Q3: Is it possible to achieve selective C-8 functionalization?
A3: While C-6 is often the more sterically accessible product, C-8 substitution can be favored under certain conditions. This typically requires minimizing steric hindrance. Use a small, highly reactive electrophile and avoid bulky N-9 substituents (i.e., use the NH-tetrahydrocarbazole). Reactions run under thermodynamic control (higher temperatures for longer times) may also favor the C-8 isomer in some cases, although this is system-dependent and requires careful optimization.
Q4: How do I choose between Friedel-Crafts alkylation and acylation for adding a carbon chain?
A4: Friedel-Crafts acylation is almost always preferred for tetrahydrocarbazoles.[13] There are two main reasons:
-
Polyalkylation: The alkyl group introduced in alkylation is activating, making the product more reactive than the starting material. This leads to multiple alkylations.[8]
-
Rearrangement: The carbocation intermediates in alkylation are prone to rearrangement, leading to isomeric products. Acylation avoids both problems. The acyl group is deactivating, which shuts down the ring to prevent a second substitution.[13][16] The resulting ketone can then be easily reduced to the desired alkyl chain via methods like the Wolff-Kishner or Clemmensen reduction.
Section 4: Validated Experimental Protocols
The following protocols are provided as a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective C-6 Acylation via Friedel-Crafts Reaction
This protocol is designed to maximize the yield of the C-6 acetylated product by using an N-protected starting material.
-
N-Protection (Acetylation):
-
To a solution of 1,2,3,4-tetrahydrocarbazole (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) and cool to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Work up by washing with water, 1M HCl, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield 9-acetyl-1,2,3,4-tetrahydrocarbazole. This intermediate is often pure enough for the next step.
-
-
Friedel-Crafts Acylation:
-
Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in dry DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add acetyl chloride (1.2 eq) dropwise, followed by a solution of 9-acetyl-1,2,3,4-tetrahydrocarbazole (1.0 eq) in dry DCM.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the product with DCM. Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 6-acetyl-9-acetyl-1,2,3,4-tetrahydrocarbazole.
-
Note: The N-acetyl group can be removed under basic conditions (e.g., K₂CO₃ in methanol) if the free NH product is desired.
-
Protocol 2: Selective C-6 Formylation via Vilsmeier-Haack Reaction
This protocol is highly effective for N-alkylated tetrahydrocarbazoles.
-
Preparation of Vilsmeier Reagent:
-
In a flask under a nitrogen atmosphere, add dry N,N-dimethylformamide (DMF, 5.0 eq) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 9-ethyl-1,2,3,4-tetrahydrocarbazole (1.0 eq) in a minimal amount of dry DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours.[2]
-
After completion (monitored by TLC), pour the reaction mixture onto crushed ice and basify to pH 8-9 with a cold aqueous solution of NaOH or K₂CO₃.
-
Stir for 1 hour until the intermediate iminium salt is fully hydrolyzed.
-
Extract the product with ethyl acetate. Wash the organic layers with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization to yield 9-ethyl-1,2,3,4-tetrahydrocarbazole-6-carbaldehyde.
-
References
- Scholars Research Library. (n.d.). Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. Der Pharma Chemica.
- World Journal of Advanced Research and Reviews. (2024, March 24). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
- Mahdi, M. H., et al. (2022). Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac with Heterocyclic Compound, Synthesis, Spectral and. Journal of Medicinal and Chemical Sciences.
- Chakraborty, S., & Panda, P. (n.d.). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate.
- Driver, T. G. (n.d.). Examination of the Mechanism of Rh2(II)-Catalyzed Carbazole Formation Using Intramolecular Competition Experiments. PMC - NIH.
- Mahdi, M. H., et al. (n.d.). Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac with Heterocyclic Compound, Synthesis, Spectral and Antimicrobial Studies. Journal of Medicinal and Chemical Sciences.
- Barrio, P., et al. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. PMC - NIH.
- Chaudhari, T. Y. (2022, January 4). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews.
- Royal Society of Chemistry. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). CN103087550B - Permanent violet product synthesis and production process.
- Murakami, Y., et al. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Faculty of Pharmaceutical Sciences, Toho University.
- Vanderwal, C. D. (n.d.). Stereoselective Halogenation in Natural Product Synthesis. PMC - NIH.
- Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Royal Society of Chemistry. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions.
- ResearchGate. (2025, August 5). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52) | Request PDF.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Royal Society of Chemistry. (n.d.). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1.
- Christensen, M., & Törnroos, K. W. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC.
- Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube.
- Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole.
- TMP Chem. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
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Validation & Comparative
A Comparative Guide to the Purification of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the purity of chemical intermediates is paramount. 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid is a key building block in medicinal chemistry, and its purification is a critical step in many synthetic routes. This guide provides an in-depth comparison of common purification methodologies for this compound, grounded in experimental evidence from related structures and established chemical principles.
The Critical Role of Purification
The presence of impurities, even in trace amounts, can have significant downstream effects, including altered biological activity, side reactions in subsequent synthetic steps, and difficulties in characterization. For drug development professionals, rigorous purification is a non-negotiable aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will explore recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC) as viable methods for purifying this compound, offering insights into the rationale behind procedural steps and a comparative analysis of their performance.
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the target compound readily at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.[1]
Selecting the Optimal Solvent
The choice of solvent is the most critical factor for successful recrystallization. For this compound, its structural features—a polar carboxylic acid group and a less polar carbazole backbone—suggest that polar protic solvents would be a good starting point. Indeed, literature on the purification of similar tetrahydrocarbazole derivatives frequently cites the use of alcohols. For instance, the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and its 6-amino derivative have been successfully recrystallized from ethanol.[1]
Based on this evidence and general solubility principles, a solvent screening for this compound would likely identify a polar protic solvent as optimal.
Proposed Recrystallization Protocol
This protocol is based on established procedures for similar compounds and the fundamental principles of recrystallization.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent portion-wise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, a small amount of activated charcoal can be added to the hot solution. The solution should then be boiled for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form in an ordered manner, excluding impurities.[1] The flask should be left undisturbed during this period.
-
Chilling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.
Diagram of the Recrystallization Workflow
Caption: A typical experimental workflow for the purification of a solid compound by recrystallization.
Alternative Purification Methods: A Comparative Overview
While recrystallization is often the preferred method, other techniques like column chromatography and preparative HPLC offer advantages in specific scenarios, such as when dealing with oily products or impurities with similar solubility profiles.
Column Chromatography
Flash column chromatography is a widely used technique for the purification of organic compounds.[2] It relies on the differential partitioning of components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).[2] For this compound, a normal-phase chromatography setup would be appropriate.
-
Stationary Phase: Silica gel is the most common choice for compounds with polar functional groups.[3]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. Given the carboxylic acid group, the addition of a small amount of acetic or formic acid to the eluent may be necessary to prevent peak tailing.
A study on the synthesis of various tetrahydrocarbazole derivatives reported the use of column chromatography with silica gel and a petroleum ether: ethyl acetate (8:2 v/v) eluent for the purification of some products.[4]
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that is often used for the final purification of high-value compounds like APIs.[5] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.[5] For a compound like this compound, a reverse-phase HPLC method would likely be effective. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point.[6]
Performance Comparison
The choice of purification method depends on several factors, including the scale of the purification, the nature of the impurities, the desired purity level, and available resources.
| Parameter | Recrystallization | Column Chromatography | Preparative HPLC |
| Purity Achieved | High to Very High | Moderate to High | Very High |
| Yield | Good to High (can be optimized) | Moderate to Good (some loss on the column is inevitable) | Good to High (highly dependent on the separation) |
| Scalability | Excellent | Good (up to kilogram scale) | Limited (typically for smaller quantities) |
| Solvent Consumption | Low to Moderate | High | High |
| Time Requirement | Moderate to High (requires cooling time) | High | Moderate (for smaller scales) |
| Cost | Low | Moderate | High |
| Ideal For | Crystalline solids with impurities of different solubility | Oily compounds, complex mixtures, separation of isomers | Final polishing step for high-purity compounds, challenging separations |
Logical Relationship for Method Selection
Caption: A decision-making workflow for selecting the appropriate purification method.
Conclusion
The purification of this compound is a critical step for its use in research and drug development. Recrystallization from a polar protic solvent like ethanol or methanol stands out as a highly effective and economical method, particularly for larger quantities. For challenging separations or when dealing with non-crystalline material, column chromatography offers a robust alternative. When the highest possible purity is required, preparative HPLC is the method of choice. The selection of the optimal purification strategy should be guided by the specific requirements of the project, taking into account factors such as scale, purity targets, and available resources.
References
- Kumar, P., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B, 60B(1), 152-160.
- SIELC Technologies. (n.d.). Separation of 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole on Newcrom R1 HPLC column.
- Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40.
- Reddy, T. J., et al. (2012). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 4(4), 1563-1569.
- The Royal Society of Chemistry. (n.d.). Supporting Information for: C–H Functionalization of Tetrahydrocarbazoles.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Biotage. (n.d.). Successful Flash Chromatography.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- Jadhav, B. G., et al. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Current Pharmaceutical & Clinical Research, 1(3), 121-129.
- Chaudhari, H., et al. (2012). Flash Chromatography. International Journal of Pharmaceutical Development & Technology, 2(2), 80-84.
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A Comparative Guide to the Structural Elucidation of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, a definitive understanding of a molecule's three-dimensional structure is paramount for elucidating its biological activity and guiding further optimization. This technical guide provides an in-depth comparison of analytical techniques for the structural characterization of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid, with a primary focus on single-crystal X-ray crystallography. While a public crystal structure for this specific substituted carbazole was not identified at the time of this writing, we will leverage the crystallographic data of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and other derivatives to illustrate the principles and expected outcomes.
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds with activities ranging from antimicrobial to anticancer.[1][2] The introduction of a carboxylic acid moiety at the 8-position is anticipated to significantly influence its physicochemical properties and intermolecular interactions, making a detailed structural analysis crucial for understanding its behavior.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise atomic arrangement of a crystalline solid.[2] It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. This detailed structural information is invaluable for structure-activity relationship (SAR) studies and rational drug design.
A Hypothetical Crystallographic Analysis of this compound
Based on the known crystal structure of 2,3,4,9-tetrahydro-1H-carbazole, we can anticipate key structural features and the influence of the carboxylic acid group. The parent molecule crystallizes in the orthorhombic space group P212121, with the cyclohexene ring adopting a half-chair conformation.[3][4] For the carboxylic acid derivative, the most significant impact will be on the intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form hydrogen-bonded dimers or extended networks in the solid state. This will dictate the crystal packing and can have a profound effect on physical properties such as solubility and melting point.
| Parameter | 2,3,4,9-Tetrahydro-1H-carbazole[3] | Expected for this compound |
| Formula | C12H13N | C13H13NO2 |
| Crystal System | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | P212121 | Common centrosymmetric or non-centrosymmetric space groups (e.g., P21/c, P-1, P212121) |
| Key Intermolecular Interactions | N-H···π and C-H···π interactions | Strong O-H···O hydrogen bonds forming carboxylic acid dimers; potential N-H···O or C-H···O interactions. |
| Conformation | Cyclohexene ring in a half-chair conformation | Cyclohexene ring likely to remain in a half-chair conformation. |
Experimental Protocol for X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying principles.
High-quality single crystals are the prerequisite for a successful SCXRD experiment. The purity of the compound is crucial, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[5][6]
Protocol for Crystal Growth of this compound:
-
Purification: The synthesized compound must be purified to the highest possible degree, typically by recrystallization or column chromatography.
-
Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. For a molecule with a carboxylic acid group, polar solvents like ethanol, methanol, or acetone, or mixtures with less polar solvents like dichloromethane or ethyl acetate, are good starting points.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution is prepared, filtered to remove any particulate matter, and left in a loosely covered vial to allow the solvent to evaporate slowly over several days to weeks.[6]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, leading to a supersaturated solution from which crystals can form.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Purified Compound] --> B{Solvent Screening}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; B --> E[Cooling]; C --> F[Single Crystals]; D --> F; E --> F; }
Caption: Workflow for Crystal Growth.
Once a suitable crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[7]
Data Collection Strategy:
-
Mounting and Cryo-Cooling: The crystal is mounted on a loop and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.
-
Diffractometer Setup: The crystal is centered in the X-ray beam of a diffractometer equipped with a modern detector (e.g., a CCD or CMOS detector).
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to obtain a complete and redundant dataset.[8]
The collected diffraction data is a pattern of spots, each with a specific intensity. This data is processed to determine the crystal's unit cell and space group.
Structure Determination Workflow:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for experimental factors like absorption.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. For organic molecules, direct methods are typically very successful.[8]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction intensities.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Diffraction Images] --> B{Data Reduction}; B --> C[Space Group Determination]; C --> D[Structure Solution (Direct Methods)]; D --> E[Initial Atomic Model]; E --> F{Structure Refinement}; F --> G[Final Crystal Structure]; }
Caption: X-ray Crystallography Data Processing Workflow.
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's properties often requires a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[9] It provides information about the connectivity of atoms and the local chemical environment of each nucleus.
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the confirmation of the molecular skeleton.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystalline) | Solution |
| Information | 3D atomic coordinates, bond lengths/angles, packing | Connectivity, stereochemistry, dynamic processes |
| Requirement | Single crystals | Soluble sample |
| Ambiguity | Unambiguous structure determination | Can be ambiguous for complex stereochemistry without extensive 2D NMR and NOESY experiments |
For this compound, NMR would be essential to confirm the constitution of the molecule synthesized and to study its conformation in solution, which may differ from the solid-state structure.
Computational Chemistry: The Predictive Power of In Silico Methods
Computational methods, particularly Crystal Structure Prediction (CSP), are becoming increasingly valuable in solid-state chemistry.[10][11] CSP algorithms can generate a landscape of possible crystal structures for a given molecule, ranked by their thermodynamic stability.[12]
How CSP Complements Experimental Work:
-
Polymorph Screening: CSP can predict the existence of different crystalline forms (polymorphs), which can have different physical properties and are a critical consideration in pharmaceutical development.[10][12]
-
Understanding Crystallization Behavior: By analyzing the predicted crystal structures, researchers can gain insights into the intermolecular interactions that favor crystallization.
-
Guiding Experimental Efforts: CSP results can help in designing crystallization experiments to target a specific polymorph.
dot graph TD { subgraph "Experimental" direction LR A[Synthesis] --> B[Crystallization]; B --> C[X-ray Diffraction]; end subgraph "Computational" direction LR D[Molecular Structure] --> E[Crystal Structure Prediction]; end C --> F{Structure Elucidation}; E --> F; F --> G[Structural Insights]; }
Caption: Synergy between Experimental and Computational Approaches.
Conclusion
The structural elucidation of this compound is a multifaceted challenge that is best addressed through a combination of analytical techniques. Single-crystal X-ray crystallography remains the definitive method for determining the precise three-dimensional structure in the solid state, providing invaluable insights into the intermolecular interactions governed by the newly introduced carboxylic acid functionality. However, a comprehensive characterization should be supported by NMR spectroscopy to confirm the molecular structure in solution and by computational modeling to explore the landscape of possible solid-state forms. This integrated approach ensures a thorough understanding of the molecule's properties, which is essential for its potential development as a therapeutic agent.
References
- Computational prediction of organic crystal structures and polymorphism. (n.d.). Taylor & Francis.
- Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(6), 1735-1744. [Link]
- Taniguchi, T., & Fukasawa, R. (2023).
- Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. [Link]
- Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism. International Reviews in Physical Chemistry, 27(3), 541-568. [Link]
- Silva, A. M. S., & Cavaleiro, J. A. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
- Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
- X-Ray Crystallography Alternative. (n.d.). Area Sustainability.
- Moore, C. E. (2013). Getting crystals your crystallographer will treasure: a beginner's guide.
- Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld Journal, 2(2), 22-23. [Link]
- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2013). In Springer Protocols. [Link]
- Solve a small-molecule structure. (n.d.). CCP4 Wiki.
- Tetrahydrocarbazole. (n.d.). In Wikipedia.
- Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2007).
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester.
- Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins.
- 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). (n.d.). ResearchGate.
- Assessing Carbazole Derivatives as Single-Electron Photoreductants. (2022).
- 1 H-NMR spectrum of carbazole. (n.d.). ResearchGate.
- Live from the Lab: How to Solve a Crystal Structure. (2025, January 30). YouTube. [Link]
- Murugavel, S., Kannan, P. S., SubbiahPandi, A., Surendiran, T., & Balasubramanian, S. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2447. [Link]
- CCDC - The Cambridge Crystallographic Data Centre. (n.d.).
- Kurpiewska, K., & Borowski, T. (2021). Seven quick tips for beginners in protein crystallography. Frontiers in Bioscience-Landmark, 26(2), 243-259. [Link]
- 2,3,4,9-Tetrahydro-1H-carbazole. (2008).
- Archana, R., Yamuna, E., Rajendra Prasad, K. J., Thiruvalluvar, A., & Butcher, R. J. (2010). 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2299. [Link]
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A Comparative Guide to the Structural Validation of 8-Carboxy-Tetrahydrocarbazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural validation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the structural elucidation and purity assessment of 8-carboxy-tetrahydrocarbazole, a heterocyclic scaffold of interest. While specific experimental data for the 8-carboxy isomer is not extensively available in public-domain literature, this guide will establish a robust validation framework using data from closely related and well-characterized tetrahydrocarbazole analogs. The principles and methodologies detailed herein are directly applicable to the structural confirmation of 8-carboxy-tetrahydrocarbazole.
The Imperative of Multi-Modal Structural Validation
Reliance on a single analytical technique for structural confirmation is a precarious approach in contemporary drug development. Each technique possesses inherent strengths and limitations. A comprehensive validation strategy, therefore, necessitates the integration of multiple, orthogonal methods to provide a self-validating system of evidence. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as a foundational toolkit for structural validation.
Core Analytical Pillars for Structural Elucidation
The structural validation of a synthesized compound like 8-carboxy-tetrahydrocarbazole hinges on three fundamental pillars of analytical chemistry:
-
Connectivity: Determining the sequence in which atoms are bonded together.
-
Stereochemistry: Elucidating the three-dimensional arrangement of atoms.
-
Purity: Ensuring the sample is free from starting materials, byproducts, and other impurities.
The following sections will delve into the experimental protocols and data interpretation for each of the core analytical techniques, explaining the causality behind experimental choices and how they contribute to a holistic understanding of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and stereochemistry of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 8-carboxy-tetrahydrocarbazole, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving optimal resolution and sensitivity.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 8-carboxy-tetrahydrocarbazole.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required compared to ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are crucial.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, revealing which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework.
-
Data Interpretation: Expected Spectral Features for 8-Carboxy-Tetrahydrocarbazole
¹H NMR:
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The carboxylic acid at the C8 position will deshield the adjacent proton (H7), causing it to resonate at a downfield chemical shift. The coupling patterns (e.g., doublets, triplets) will be indicative of the substitution pattern.
-
N-H Proton: The proton on the nitrogen atom of the indole ring will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
Aliphatic Protons: The eight protons of the tetrahydro- portion of the carbazole will appear in the upfield region (typically δ 1.5-3.0 ppm). These will likely present as complex multiplets due to overlapping signals.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (often > δ 10 ppm), and its presence can be confirmed by D₂O exchange, where the peak disappears.
¹³C NMR:
-
Carbonyl Carbon: The carbon of the carboxylic acid will be highly deshielded and appear at a characteristic downfield chemical shift (typically δ 165-185 ppm).
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region (typically δ 110-150 ppm). The carbon attached to the carboxylic acid (C8) will be shifted downfield.
-
Aliphatic Carbons: The four carbons of the cyclohexane ring will appear in the upfield region (typically δ 20-40 ppm).
Comparative Data: Unsubstituted 1,2,3,4-Tetrahydrocarbazole
To provide a baseline for comparison, the reported NMR data for the parent compound, 1,2,3,4-tetrahydrocarbazole, is presented below.[1]
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| δ 7.64 (br s, 1H, NH) | δ 134.66 |
| δ 7.49 (m, 1H) | δ 133.30 |
| δ 7.29 (m, 1H) | δ 126.82 |
| δ 7.08-7.71 (br m, 2H) | δ 119.96 |
| δ 2.74 (br t, 4H, J = 6 Hz) | δ 118.12 |
| δ 1.86-1.99 (br m, 4H) | δ 116.81 |
| δ 109.61 | |
| δ 108.98 | |
| δ 22.42 | |
| δ 22.32 | |
| δ 22.20 | |
| δ 20.05 |
The introduction of the carboxylic acid group at the C8 position is expected to significantly alter the chemical shifts of the nearby aromatic protons and carbons due to its electron-withdrawing nature.
Visualization of NMR Validation Workflow
Caption: Workflow for structural validation using NMR spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural validation, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition of the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for polar molecules like carboxylic acids.
Sample Preparation:
-
Prepare a dilute solution of the purified 8-carboxy-tetrahydrocarbazole in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
The solvent should be of high purity to avoid interference.
Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
Data Interpretation: Expected Mass Spectrum of 8-Carboxy-Tetrahydrocarbazole
Molecular Formula: C₁₃H₁₃NO₂ Monoisotopic Mass: 215.0946 g/mol
HRMS:
-
In positive ion mode, the expected ion would be the protonated molecule [M+H]⁺ with an m/z of 216.1025.
-
In negative ion mode, the expected ion would be the deprotonated molecule [M-H]⁻ with an m/z of 214.0868.
The experimentally determined mass should be within a few parts per million (ppm) of the calculated mass to confirm the elemental composition.
MS/MS Fragmentation: The fragmentation pattern provides a "fingerprint" of the molecule. While the exact fragmentation of 8-carboxy-tetrahydrocarbazole is not documented, we can predict plausible fragmentation pathways based on its structure. Common fragmentation patterns for similar compounds include:
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Loss of H₂O (18 Da): Dehydration can occur.
-
Cleavage of the tetrahydrocarbazole ring: This can lead to a variety of smaller fragment ions.
Comparative Data: Fragmentation of Related Carbazole Structures
The fragmentation of the carbazole core is a known process. For instance, the mass spectrum of 1H-Benzo[c]carbazole shows fragmentation of the carbazole core.[2] This knowledge can be applied to interpret the MS/MS spectrum of 8-carboxy-tetrahydrocarbazole.
| Ion | Description |
| [M]⁺ | Molecular Ion |
| [M-H]⁺ | Loss of a hydrogen atom |
| [M-C₂H₂]⁺ | Loss of acetylene |
Visualization of Mass Spectrometry Validation Workflow
Caption: Workflow for molecular formula and substructure confirmation using mass spectrometry.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identity
HPLC is a cornerstone technique for determining the purity of a compound and confirming its identity by retention time. For a polar compound like 8-carboxy-tetrahydrocarbazole, reversed-phase HPLC (RP-HPLC) is the method of choice.
Experimental Protocol: RP-HPLC for Purity Analysis
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable. A C18 reversed-phase column is a good starting point for method development.
Method Development:
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure good separation of the main compound from any impurities with different polarities.
-
Detection Wavelength: The UV-Vis spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λ_max) for optimal sensitivity.
Sample Preparation:
-
Prepare a stock solution of the synthesized 8-carboxy-tetrahydrocarbazole in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution for analysis.
Data Acquisition and Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The identity of the compound can be confirmed by comparing its retention time to that of a known reference standard, if available.
Comparative Purity Assessment: HPLC vs. Other Techniques
While HPLC is the gold standard for purity determination, other techniques can provide complementary information.
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative, suitable for non-volatile compounds. | May not detect impurities that do not have a UV chromophore. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile impurities, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| TLC | Separation on a thin layer of adsorbent material based on differential migration with a solvent. | Rapid, inexpensive, good for reaction monitoring. | Primarily qualitative, lower resolution and sensitivity. |
Visualization of HPLC Purity Workflow
Caption: Workflow for purity and identity confirmation using HPLC.
Conclusion: A Triad of Evidence for Unquestionable Validation
The structural validation of 8-carboxy-tetrahydrocarbazole, or any novel chemical entity, is a meticulous process that demands a convergence of evidence from multiple, independent analytical techniques. By integrating the detailed connectivity information from NMR spectroscopy, the precise molecular formula from high-resolution mass spectrometry, and the quantitative purity assessment from HPLC, researchers can build an unassailable case for the structure and integrity of their synthesized compound. This multi-modal approach not only satisfies the stringent requirements of regulatory bodies but also upholds the fundamental principles of scientific rigor and reproducibility. While the specific data for 8-carboxy-tetrahydrocarbazole remains to be fully elucidated in publicly accessible literature, the methodologies and comparative frameworks presented in this guide provide a clear and actionable pathway for its definitive structural validation.
References
- Organic Syntheses. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. doi:10.15227/orgsyn.078.0036.
Sources
comparing the efficacy of 8-carboxy-tetrahydrocarbazole with other known inhibitors
An In-Depth Technical Guide to the Efficacy of Novel TRPM4 Inhibitors Versus Established Pharmacological Tools
This guide provides a comparative analysis of novel tetrahydrocarbazole-related inhibitors against other known pharmacological agents targeting the Transient Receptor Potential Melastatin 4 (TRPM4) channel. We will delve into the experimental data supporting their efficacy, provide detailed protocols for validation, and discuss the mechanistic implications for researchers in drug development and cellular physiology.
Introduction: TRPM4 as a Therapeutic Target
The Transient Receptor Potential Melastatin 4 (TRPM4) is a unique ion channel belonging to the TRP superfamily. It is a calcium-activated, voltage-sensitive channel that is permeable to monovalent cations like Na+ and K+, but notably, not to Ca2+ itself[1]. Upon activation by elevated intracellular Ca2+, TRPM4 conducts an inward Na+ current that leads to membrane depolarization. This fundamental role in cellular electrophysiology implicates TRPM4 in a wide array of physiological and pathological processes, including cardiac arrhythmias, immune responses, neuronal excitotoxicity, and cancer progression[2][3][4].
Given its significance, the demand for potent and selective TRPM4 inhibitors is high. For years, research has relied on compounds like 9-phenanthrol, which suffers from low potency and off-target effects[5][6]. This guide focuses on comparing such classical inhibitors with a newer class of more potent aryloxyacyl-anthranilic acid derivatives, which are structurally related to the tetrahydrocarbazole scaffold and represent a significant advancement in the field.
The Inhibitors: A Comparative Overview
We will compare the efficacy of two primary categories of inhibitors:
-
Classical, Non-Selective Inhibitors : Represented by 9-phenanthrol , the most widely used tool for studying TRPM4 function despite its limitations[3][5].
-
Novel, Potent Inhibitors : Represented by Compound CBA (4-chloro-2-((2-(2-chlorophenoxy)acetyl)amino)benzoic acid), an aryloxyacyl-anthranilic acid derivative identified as a highly potent and more selective TRPM4 blocker[1][2][7]. This class of compounds was discovered through advanced screening and structure-activity relationship (SAR) studies[5].
The core directive of inhibitor development is to enhance potency (lower IC50) and selectivity, thereby reducing the concentration needed for efficacy and minimizing confounding off-target effects.
Quantitative Efficacy Comparison
The most direct measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target's activity. The data below, synthesized from electrophysiology and ion flux assays, highlights the superior potency of the newer generation of inhibitors.
| Compound | Target Species | Assay Method | IC50 Value (μM) | Reference |
| 9-phenanthrol | Human | Electrophysiology (Whole-Cell) | 17.0 ± 2.8 | [5] |
| 9-phenanthrol | Rat (Native) | Electrophysiology (Patch-Clamp) | 10.6 | [6] |
| 9-phenanthrol | Human | Na+ Influx Assay | 29.1 ± 5.8 | [5] |
| Flufenamic acid (FFA) | Human | Electrophysiology (Whole-Cell) | 9.2 ± 1.2 | [5] |
| Compound CBA | Human | Not Specified | ~1.0 - 1.6 | [5] |
| Quinine | Human | Electrophysiology | 100 - 500 | |
| Spermine | Human | Electrophysiology | 35 - 61 | [8] |
Key Insight: The data clearly demonstrates that novel compounds like CBA exhibit a ~10 to 20-fold increase in potency over 9-phenanthrol[5]. This allows for their use at lower, more specific concentrations in experiments. Furthermore, studies have shown that CBA and its analogs are significantly less cytotoxic than 9-phenanthrol, with EC50 values for cell death being 15- to 25-fold higher, enhancing their therapeutic window[3].
Mechanistic Action and Signaling Pathway
TRPM4 acts as a crucial amplifier of Ca2+ signals. An initial Ca2+-mobilizing event (e.g., from IP3 receptor activation on the ER or influx through other channels) raises intracellular [Ca2+], which then activates TRPM4. The resulting Na+ influx depolarizes the cell membrane, which can trigger further voltage-dependent cellular responses. Inhibitors physically block the channel pore, preventing this depolarization.
Caption: TRPM4 activation pathway and point of inhibition.
Experimental Protocols for Efficacy Assessment
Validating inhibitor efficacy requires robust and reproducible methodologies. Electrophysiology provides the gold standard for measuring ion channel activity directly.
Protocol: Inside-Out Patch-Clamp Electrophysiology
This technique allows for precise control of the intracellular environment and direct application of inhibitors to the cytosolic face of the channel.
Rationale: The inside-out configuration is chosen because TRPM4 is activated by intracellular Ca2+. This setup allows the researcher to directly perfuse the membrane patch with solutions of known Ca2+ and inhibitor concentrations to generate precise dose-response curves.
Caption: Workflow for inside-out patch-clamp experiments.
Step-by-Step Methodology: [3]
-
Cell Preparation: Use a cell line (e.g., HEK293 or TsA-201) heterologously expressing the human or mouse TRPM4 channel.
-
Solution Preparation:
-
Pipette (Extracellular) Solution (in mM): 150 NaCl, 10 HEPES, 2 CaCl2 (pH 7.4 with NaOH).
-
Bath (Intracellular) Solution (in mM): 150 NaCl, 10 HEPES, 2 HEDTA (pH 7.4 with NaOH). HEDTA is a Ca2+ chelator to ensure a Ca2+-free environment.
-
Activating Solution: Bath solution supplemented with a precise concentration of CaCl2 to yield a free [Ca2+] of ~300 µM.
-
Inhibitor Solutions: Prepare a serial dilution of the inhibitor (e.g., CBA, 9-phenanthrol) in the Activating Solution.
-
-
Recording:
-
Pull borosilicate glass capillaries to a resistance of 2–4 MΩ. Polish the tips.
-
Approach a cell and form a high-resistance (>1 GΩ) seal.
-
Retract the pipette to excise the membrane patch into the inside-out configuration.
-
Hold the membrane potential at 0 mV. Apply voltage steps from -100 mV to +100 mV to record current-voltage (I-V) relationships.
-
-
Experiment Execution:
-
First, confirm the presence of TRPM4 by switching from the Ca2+-free bath solution to the Ca2+-containing Activating Solution. A robust outward-rectifying current should appear.
-
Once the current is stable, perfuse the patch with the prepared inhibitor solutions, moving from lowest to highest concentration.
-
Record the steady-state current at a positive potential (e.g., +100 mV) for each concentration.
-
-
Data Analysis: Normalize the current at each inhibitor concentration to the maximal current observed in the activating solution alone. Fit the data to a Hill equation to determine the IC50 value.
Protocol: High-Throughput Fluorescence-Based Na+ Influx Assay
This method is suitable for screening large compound libraries and provides a functional readout of channel inhibition.
Rationale: This assay measures the functional consequence of TRPM4 opening—Na+ influx—using a Na+-sensitive fluorescent dye. It is less direct than electrophysiology but has much higher throughput.
Step-by-Step Methodology: [5]
-
Cell Plating: Plate TRPM4-expressing HEK293 cells in 96-well plates.
-
Dye Loading: Incubate cells with a Na+-sensitive dye (e.g., Asante Natrium Green-II) and a surfactant like Pluronic F-127 to aid dye loading.
-
Compound Addition: Add test compounds (inhibitors) at various concentrations to the wells.
-
Assay Execution (FLIPR):
-
Measure baseline fluorescence using a fluorescence imaging plate reader (FLIPR).
-
Inject a stimulus buffer containing a Ca2+ ionophore (e.g., ionomycin) and a high concentration of NaCl. Ionomycin will artificially raise intracellular Ca2+, activating TRPM4.
-
The subsequent Na+ influx through open TRPM4 channels will cause an increase in fluorescence from the dye.
-
Monitor the fluorescence signal over time.
-
-
Data Analysis: Calculate the initial rate of fluorescence increase or the area under the curve (AUC). Normalize the signal from compound-treated wells to controls (no inhibitor) to determine the percent inhibition and calculate the IC50.
Discussion and Future Directions
The development of potent and selective TRPM4 inhibitors like CBA marks a significant step forward for the field. The nearly 20-fold improvement in potency compared to 9-phenanthrol allows for more reliable experimental outcomes with a lower risk of off-target effects[5].
However, a critical consideration that has emerged is species-specificity. Studies have shown that compounds screened against human TRPM4 may have different, or even opposing, effects on mouse TRPM4[2][7][9]. For instance, CBA effectively inhibits human TRPM4 but has no inhibitory effect on the mouse ortholog when applied extracellularly[2]. This underscores the absolute necessity of validating inhibitors against the specific species' channel being studied, especially before embarking on preclinical animal models.
Future research should focus on:
-
Developing inhibitors with pan-species efficacy to improve the translation from animal models to human studies.
-
Elucidating the precise binding sites of these new inhibitors to aid in structure-based drug design.
-
Leveraging these potent tools to further dissect the role of TRPM4 in complex diseases, paving the way for new therapeutic strategies.
References
- Ozhathil, L. C., et al. (2018). Identification of potent and selective small molecule inhibitors of the cation channel TRPM4. British Journal of Pharmacology.
- Martin, A. K., et al. (2021). Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors. Frontiers in Pharmacology.
- Martin, A. K., et al. (2021). Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors. SciSpace.
- Simonin, C., et al. (2022). Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1. International Journal of Molecular Sciences.
- Martin, A. K., et al. (2021). Species-specific effects of cation channel TRPM4 small-molecule inhibitors. bioRxiv.
- Martin, A. K., et al. (2021). Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors. National Center for Biotechnology Information (PMC).
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Tetrahydrocarbazoles
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is the often-observed disparity between a compound's activity in vitro (in a controlled laboratory setting) and its efficacy in vivo (within a living organism). This guide provides a comprehensive comparison of the in vitro and in vivo activities of the 2,3,4,9-tetrahydro-1H-carbazole scaffold, a versatile heterocyclic framework that has garnered significant attention for its therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2]
While specific data on 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid is limited, this guide will leverage the wealth of information available for its derivatives to illuminate the crucial considerations in translating preclinical data. By examining the experimental evidence, we will explore the underlying reasons for discrepancies between in vitro and in vivo results and provide a framework for a more predictive and successful drug development process.
The Tetrahydrocarbazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydrocarbazole core is a tricyclic structure that serves as a foundational element in many natural products and biologically active compounds.[2] Its rigid, planar nature allows for diverse functionalization, leading to a wide array of pharmacological activities.[1] Researchers have successfully synthesized numerous derivatives with potent anticancer, antimicrobial, and neuroprotective properties.[2][3][4]
In Vitro Activity: Unveiling the Molecular Mechanisms
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action at a molecular and cellular level.
Anticancer Activity
A significant body of research has focused on the in vitro anticancer effects of tetrahydrocarbazole derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the lung, breast, colon, and brain.[3][5][6][7]
Commonly employed in vitro assays to assess anticancer activity include:
-
MTT Assay: This colorimetric assay measures cell viability and is a standard method for determining the cytotoxic effect of a compound.[5][6][8]
-
Apoptosis Assays: Techniques such as Annexin V staining and caspase activity assays are used to determine if a compound induces programmed cell death (apoptosis), a desirable trait for anticancer agents.[5]
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle, revealing whether a compound causes cell cycle arrest.
-
Topoisomerase Inhibition Assays: Some carbazole derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[9]
Table 1: In Vitro Anticancer Activity of Selected Tetrahydrocarbazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 (Lung) | Not specified | Induces apoptosis via intrinsic mitochondrial-mediated pathway | [5] |
| 3,6-Di(2-furyl)-9H-carbazole (36a) | HCT-116 (Colon) | Not specified | Topoisomerase II catalytic inhibitor, induces G1-phase arrest | [9] |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives (e.g., compound 15) | U87 MG (Glioma) | 18.50 | Cytotoxic | [10] |
| Carbazole-thiazole analogue (3b) | HepG-2, MCF-7, HCT-116 | 0.0304, 0.058, 0.047 | Antitumor | [6] |
Neuroprotective Activity
Derivatives of tetrahydrocarbazole have shown promise as potential treatments for neurodegenerative diseases like Alzheimer's. Their in vitro activity is often assessed by their ability to inhibit key enzymes involved in the disease pathology.
-
Cholinesterase Inhibition: The Ellman's method is a widely used in vitro assay to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Several 2,3,4,9-tetrahydro-1H-carbazole derivatives have been identified as selective AChE or BChE inhibitors.[11]
Antimicrobial Activity
The antimicrobial potential of tetrahydrocarbazole derivatives is evaluated in vitro by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[4]
In Vivo Activity: The Whole-Organism Perspective
While in vitro studies provide valuable mechanistic insights, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology.[12]
Anticancer Efficacy in Animal Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the in vivo anticancer activity of drug candidates.[13] The efficacy is typically measured by the reduction in tumor volume and weight.
For instance, a novel carbazole derivative, benzo[d][3]dioxol-5-yl(9-(pyrimidin-2-yl)-9H-carbazol-1-yl)methanone, demonstrated anti-tumor activity in a non-small cell lung cancer (NSCLC) xenograft mouse model.[13]
Neuroprotective Effects in Behavioral Models
To assess the in vivo efficacy of potential anti-Alzheimer's drugs, researchers use behavioral models that mimic the cognitive deficits observed in the disease. The Morris water maze task, for example, is used to evaluate spatial learning and memory in rodents. A study on 1,2,3,4-tetrahydro-9H-carbazole derivatives showed that a potent and selective BChE inhibitor improved memory in a scopolamine-induced impairment model in the Morris water maze.[11]
Antiparasitic Activity in Infected Animal Models
The in vivo efficacy of novel carbazole aminoalcohols was evaluated in mice experimentally infected with Echinococcus granulosus, the causative agent of cystic echinococcosis. Oral administration of these compounds led to a significant reduction in parasite weight and induced a high rate of cyst mortality.[14]
Bridging the Gap: Why In Vitro and In Vivo Results May Differ
The transition from in vitro success to in vivo efficacy is not always seamless. Several factors can contribute to discrepancies between the two:
-
Pharmacokinetics (ADME): A compound that is highly active in vitro may have poor oral bioavailability, be rapidly metabolized, or be quickly eliminated from the body, preventing it from reaching its target at a therapeutic concentration. Pharmacokinetic profiling of carbazole aminoalcohols, for example, revealed good oral bioavailability, which likely contributed to their in vivo efficacy.[14]
-
Metabolic Transformation: The liver and other tissues can metabolize a drug into inactive or even toxic byproducts.
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.
-
The Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells that can influence drug response in ways that are not captured in a simple cell culture model.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Methodology: [8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the tetrahydrocarbazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot cell viability against compound concentration to determine the IC50 value.
In Vivo Anticancer Efficacy: Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of a tetrahydrocarbazole derivative in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of the compound.
Visualizing the Pathways
To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: A simplified signaling pathway for apoptosis induction by a tetrahydrocarbazole derivative.
Caption: A typical workflow for the discovery and development of tetrahydrocarbazole-based drugs.
Conclusion and Future Directions
The 2,3,4,9-tetrahydro-1H-carbazole scaffold represents a highly promising framework for the development of novel therapeutics. The extensive in vitro data highlights the diverse biological activities of its derivatives, while in vivo studies are crucial for validating their therapeutic potential. A thorough understanding of the factors that contribute to the in vitro-in vivo correlation is paramount for the successful translation of these promising compounds into clinical candidates. Future research should focus on developing more predictive in vitro models that better mimic the in vivo environment and on conducting comprehensive pharmacokinetic and pharmacodynamic studies early in the drug discovery process. By bridging the translational gap, we can unlock the full therapeutic potential of this remarkable class of compounds.
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A Comparative Analysis of Synthetic Routes to 8-Carboxy-Tetrahydrocarbazole: A Guide for Researchers
For researchers and professionals in drug development, the synthesis of functionalized heterocyclic scaffolds is a cornerstone of innovation. Among these, the tetrahydrocarbazole framework is of significant interest due to its prevalence in biologically active compounds. This guide provides an in-depth comparative analysis of the primary synthetic routes to a key derivative, 8-carboxy-tetrahydrocarbazole (also known as 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid), offering insights into both classical and modern methodologies.
Introduction to 8-Carboxy-Tetrahydrocarbazole
The 8-carboxy-tetrahydrocarbazole molecule is a valuable building block in medicinal chemistry. The presence of the carboxylic acid group at the C-8 position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. The tetrahydrocarbazole core itself is a privileged structure, appearing in a variety of natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This guide will dissect and compare the most prominent synthetic strategies for this target molecule, focusing on the underlying chemical principles, experimental considerations, and overall efficiency.
Classical Approach: The Fischer Indole Synthesis and Borsche-Drechsel Cyclization
The most established and widely employed method for the synthesis of the tetrahydrocarbazole core is the Fischer indole synthesis, with the Borsche-Drechsel cyclization being a specific and highly relevant variant for this class of compounds.[1][2] This acid-catalyzed reaction has been a stalwart in organic synthesis for over a century.[3]
The Underlying Chemistry: A Step-by-Step Mechanistic Look
The synthesis of 8-carboxy-tetrahydrocarbazole via the Fischer-Borsche-Drechsel route commences with the acid-catalyzed condensation of a substituted phenylhydrazine, in this case, 2-hydrazinobenzoic acid, with cyclohexanone. The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The initial step involves the reaction between the hydrazine and the ketone to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond.
-
Cyclization and Aromatization: The resulting intermediate rapidly cyclizes and eliminates a molecule of ammonia to yield the final aromatic tetrahydrocarbazole product.[1][4]
The choice of the starting hydrazine with the carboxylic acid group ortho to the hydrazine moiety is the critical design element that directs the formation of the 8-carboxy substituted product.
Modern Alternatives: Palladium-Catalyzed Cross-Coupling Strategies
While the Fischer indole synthesis is a powerful tool, it often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. Modern organometallic chemistry offers milder and often more versatile alternatives, with palladium-catalyzed cross-coupling reactions being at the forefront. The Buchwald-Hartwig amination is a particularly relevant example for the formation of C-N bonds, a key step in carbazole synthesis.[4][5]
The Buchwald-Hartwig Approach to Carbazole Synthesis
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. For the synthesis of a carbazole ring system, this can be envisioned as an intramolecular cyclization. While a direct application to 8-carboxy-tetrahydrocarbazole is not extensively documented in readily available literature, the general strategy would involve a precursor containing both an amine and a suitably positioned aryl halide.
A plausible synthetic precursor for an intramolecular Buchwald-Hartwig approach to a carbazole derivative would be a 2-amino-2'-halobiphenyl derivative. The palladium catalyst, in the presence of a suitable phosphine ligand and a base, would then facilitate the intramolecular C-N bond formation to yield the carbazole core.[6] The introduction of the carboxylic acid and the subsequent reduction of the carbazole to a tetrahydrocarbazole would be additional synthetic considerations.
Comparative Overview: Fischer-Borsche-Drechsel vs. Palladium-Catalysis
| Feature | Fischer-Borsche-Drechsel Synthesis | Palladium-Catalyzed Synthesis (e.g., Buchwald-Hartwig) |
| Starting Materials | Readily available substituted phenylhydrazines and cyclohexanones. | Requires synthesis of more complex precursors (e.g., substituted 2-aminobiphenyls). |
| Reaction Conditions | Typically harsh: strong acids (acetic acid, sulfuric acid) and high temperatures (reflux).[2] | Generally milder conditions, though can require specialized ligands and inert atmospheres. |
| Functional Group Tolerance | Limited, sensitive functional groups may not be compatible with the acidic conditions. | Broader functional group tolerance is often achievable.[6] |
| Scalability | Well-established for large-scale synthesis. | Can be more expensive and challenging to scale up due to catalyst and ligand costs. |
| Atom Economy | Good, with the main byproduct being ammonia. | Can be very high, especially in intramolecular cyclizations. |
| Predictability & Side Reactions | Generally predictable, though side reactions like aldol condensation of the ketone can occur.[7] | Can be sensitive to ligand and base choice, with potential for side reactions if not optimized. |
Experimental Protocols
Protocol 1: Fischer-Borsche-Drechsel Synthesis of 8-Carboxy-Tetrahydrocarbazole (Representative)
This protocol is a representative procedure based on established methods for analogous transformations. Optimization may be required.
Materials:
-
2-Hydrazinobenzoic acid
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinobenzoic acid (1.0 eq) in glacial acetic acid.
-
To this solution, add cyclohexanone (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid.
-
The crude 8-carboxy-tetrahydrocarbazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Expected Data:
-
Yield: Moderate to good yields are expected, though optimization is key. Yields for substituted tetrahydrocarbazoles can range from 29-88% depending on the specific substrates and conditions.[2]
-
Spectroscopic Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure. The IR spectrum is expected to show characteristic peaks for the N-H stretch, the carboxylic acid O-H and C=O stretches, and aromatic C-H stretches.[8][9] The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 8-carboxy-tetrahydrocarbazole.
Protocol 2: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination (Conceptual)
This is a conceptual protocol illustrating the general approach. Specific conditions would require development.
Materials:
-
A suitable 2-amino-2'-halobiphenyl precursor with a carboxylic acid group (or a protected precursor).
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-amino-2'-halobiphenyl precursor (1.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (1-10 mol%).
-
Add the anhydrous, degassed solvent, followed by the base (1.5-2.0 eq).
-
Heat the reaction mixture to the optimized temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
Caption: Comparative workflows of the classical Fischer-Borsche-Drechsel and a modern palladium-catalyzed approach to 8-carboxy-tetrahydrocarbazole.
Conclusion and Future Perspectives
The Fischer indole synthesis remains a robust and cost-effective method for the preparation of 8-carboxy-tetrahydrocarbazole, particularly for larger-scale applications. Its primary drawback lies in the often harsh reaction conditions which may limit its applicability with more complex, functionalized substrates.
Modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer a promising alternative with the potential for milder reaction conditions and broader functional group tolerance. However, the synthesis of the required precursors can be more complex and the overall cost of the synthesis may be higher.
For researchers embarking on the synthesis of 8-carboxy-tetrahydrocarbazole and its analogs, the choice of synthetic route will depend on several factors, including the scale of the synthesis, the presence of other functional groups in the target molecule, and the available resources. Further research into the application of modern catalytic methods to this specific target could lead to more efficient and versatile synthetic strategies in the future.
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Tetrahydrocarbazole-8-Carboxylic Acid
Introduction: The Analytical Imperative for Tetrahydrocarbazole-8-Carboxylic Acid
Tetrahydrocarbazole and its derivatives represent a scaffold of significant interest in medicinal chemistry, appearing in molecules with a range of biological activities.[1][2] Tetrahydrocarbazole-8-carboxylic acid (THC-8-COOH), as a potential metabolite, synthetic intermediate, or active pharmaceutical ingredient (API) in its own right, requires precise and reliable quantification. The journey of a drug candidate from discovery to clinical application is paved with data, and the integrity of this data is wholly dependent on the analytical methods used to generate it.
This guide provides an in-depth comparison and cross-validation framework for two common, yet distinct, analytical techniques for THC-8-COOH: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the causality behind our choices, grounding our work in the rigorous standards set forth by international regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
The Regulatory Bedrock: Why Method Validation is Non-Negotiable
Before any analytical method can be deployed for sample analysis in a regulated environment, it must undergo a process of validation. Validation is the documented evidence that a procedure is fit for its intended purpose.[6] The ICH and FDA provide comprehensive guidelines that form the foundation of our work.[4][7]
-
ICH Q2(R2) - Validation of Analytical Procedures: This guideline details the performance characteristics required for validating an analytical procedure, ensuring its suitability for its intended use, such as for quantification of a drug substance.[5][6]
-
ICH M10 - Bioanalytical Method Validation (BMV): This harmonized guideline provides global standards for validating methods used to quantify drugs and their metabolites in biological matrices, which is critical for pharmacokinetic (PK) studies.[4][8]
Cross-validation becomes essential when data from different analytical methods or different laboratories must be compared or combined.[8][9][10] It serves as a bridge, ensuring that the analytical results are comparable and reliable, regardless of the method or location of analysis.[8]
Method A: HPLC-UV – The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography with UV detection is a robust, cost-effective, and widely accessible technique, making it an excellent choice for analyzing APIs or for formulations where the analyte concentration is relatively high.
Principle of HPLC-UV
The method separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. For THC-8-COOH, a reverse-phase method is ideal. The molecule possesses a largely nonpolar carbazole core and a polar carboxylic acid group. Using an acidic mobile phase suppresses the ionization of the carboxyl group, increasing its retention on the nonpolar C18 stationary phase and leading to a sharp, well-defined chromatographic peak. The UV detector measures the absorbance of the analyte as it elutes from the column, providing a signal proportional to its concentration.
Detailed Validation Protocol for HPLC-UV Method
This protocol is designed to establish that the method is fit-for-purpose according to ICH Q2(R2) guidelines.[5]
1. System Suitability:
-
Objective: To verify that the chromatography system is performing adequately for the analysis.
-
Procedure:
-
Prepare a standard solution of THC-8-COOH at a concentration in the middle of the intended calibration range.
-
Inject this solution six replicate times.
-
Calculate the relative standard deviation (%RSD) for peak area and retention time.
-
-
Acceptance Criteria: %RSD for peak area ≤ 2.0%; %RSD for retention time ≤ 1.0%.
2. Specificity:
-
Objective: To demonstrate that the signal measured is solely from THC-8-COOH and not from interference by excipients, impurities, or degradation products.
-
Procedure:
-
Analyze a blank sample (matrix/solvent without analyte).
-
Analyze a placebo sample (formulation matrix without the API).
-
Analyze a standard solution of THC-8-COOH.
-
Spike the placebo with THC-8-COOH and analyze.
-
Subject a THC-8-COOH solution to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of THC-8-COOH in the blank or placebo. The method must be able to resolve the THC-8-COOH peak from any degradation product peaks.
3. Linearity and Range:
-
Objective: To confirm a proportional relationship between analyte concentration and detector response over a defined range.
-
Procedure:
-
Prepare a series of at least five calibration standards by diluting a stock solution of THC-8-COOH. A typical range for an API assay might be 50% to 150% of the target concentration.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
4. Accuracy (as % Recovery):
-
Objective: To measure the closeness of the experimental value to the true value.
-
Procedure:
-
Prepare placebo samples spiked with THC-8-COOH at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the concentration using the calibration curve.
-
Express the result as a percentage of the known amount added.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each concentration level.
5. Precision (Repeatability and Intermediate Precision):
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples of THC-8-COOH at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
6. Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of THC-8-COOH that can be reliably quantified with acceptable precision and accuracy.
-
Procedure:
-
Prepare a series of dilute solutions of THC-8-COOH.
-
Identify the concentration that yields a signal-to-noise ratio of approximately 10:1 and meets accuracy (e.g., 80-120%) and precision (e.g., ≤ 20% RSD) criteria.
-
-
Acceptance Criteria: The LOQ must be established and validated.
Method B: LC-MS/MS – The Gold Standard for Sensitivity and Selectivity
Liquid Chromatography with Tandem Mass Spectrometry is the premier technique for bioanalysis (e.g., measuring drug levels in plasma or urine) due to its exceptional sensitivity and selectivity.[11]
Principle of LC-MS/MS
The chromatographic separation is similar to HPLC. However, after eluting from the column, the analyte is ionized (typically using electrospray ionization, ESI). The mass spectrometer then acts as a highly specific detector. In MS/MS, a specific parent ion (precursor ion) corresponding to THC-8-COOH is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is unique to the analyte, virtually eliminating matrix interference and providing superior selectivity.
Detailed Validation Protocol for LC-MS/MS Method
This protocol is designed according to the FDA and ICH M10 Bioanalytical Method Validation guidelines.[4][12]
1. Selectivity and Matrix Effect:
-
Objective: To ensure the method can differentiate THC-8-COOH from endogenous matrix components.
-
Procedure:
-
Analyze blank matrix (e.g., plasma) from at least six different sources.
-
Analyze blank matrix spiked with THC-8-COOH at the Lower Limit of Quantitation (LLOQ).
-
-
Acceptance Criteria: No significant interference at the retention time of the analyte in blank samples. The response at the LLOQ should be at least 5 times the response of any interference in the blank matrix.
2. Calibration Curve (Linearity and Range):
-
Objective: To establish the relationship between concentration and response using a calibration curve prepared in the biological matrix.
-
Procedure:
-
Prepare a blank matrix sample and at least six non-zero calibration standards by spiking blank matrix with known amounts of THC-8-COOH.
-
Analyze the standards and plot the peak area ratio (analyte/internal standard) versus concentration. Use a weighted linear regression (e.g., 1/x²).
-
-
Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy and Precision (Intra- and Inter-batch):
-
Objective: To determine the accuracy and precision of the method at different concentrations.
-
Procedure:
-
Prepare Quality Control (QC) samples in the biological matrix at four levels: LLOQ, low QC, mid QC, and high QC.
-
Intra-batch: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-batch: Analyze at least three separate batches on different days.
-
-
Acceptance Criteria: The mean concentration for each QC level must be within ±15% of the nominal value (±20% at LLOQ). The precision (%RSD) should not exceed 15% (20% at LLOQ).
4. Stability:
-
Objective: To evaluate the stability of THC-8-COOH in the biological matrix under various storage and handling conditions.
-
Procedure:
-
Analyze low and high QC samples after subjecting them to conditions such as:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for an expected duration of sample handling.
-
Long-Term Stability: Frozen at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: In the autosampler after processing.
-
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration of the baseline samples.
The Bridge: A Practical Guide to Cross-Validation
Cross-validation is performed to ensure data comparability when two different analytical methods are used to analyze samples from the same study.[5][8] Here, we will compare our validated HPLC-UV and LC-MS/MS methods.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Cross-Validation Protocol
-
Prepare QC Samples: Prepare two identical sets of QC samples at three concentrations (low, medium, high) spanning the overlapping analytical range of both methods. Use a simple matrix like methanol/water to eliminate matrix effects as a variable. Prepare at least six replicates per level for each method.
-
Analysis with Method A (HPLC-UV): Analyze one set of the QC samples using the fully validated HPLC-UV method. Calculate the mean concentration and %RSD for each level.
-
Analysis with Method B (LC-MS/MS): Analyze the second set of QC samples using the fully validated LC-MS/MS method. Calculate the mean concentration and %RSD for each level.
-
Data Comparison: For each QC level, calculate the percent difference between the mean concentrations obtained from the two methods using the formula: % Difference = |(Mean_A - Mean_B) / ((Mean_A + Mean_B) / 2)| * 100
-
Acceptance Criteria: The percent difference between the mean results from the two methods should not exceed 20% for at least two-thirds of the samples at each concentration level.
Data Presentation: A Comparative Summary
The performance of each validated method can be summarized for easy comparison.
Table 1: Summary of Validation Parameters (Hypothetical Data)
| Parameter | HPLC-UV Method | LC-MS/MS Method | Guideline Requirement |
| Linearity (r²) | 0.9995 | 0.998 (weighted 1/x²) | ≥ 0.99 |
| Range | 10 - 200 µg/mL | 1 - 500 ng/mL | Fit for purpose |
| LLOQ | 10 µg/mL | 1 ng/mL | Established and validated |
| Accuracy (% Bias) | -1.2% to +0.8% | -5.5% to +4.1% | ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 1.5% | ≤ 8.2% | ≤15% (≤20% at LLOQ) |
| Selectivity | No interference from placebo | No interference from 6 matrix lots | Specific for analyte |
Table 2: Cross-Validation Results (Hypothetical Data)
| QC Level | Mean Conc. (HPLC-UV) | Mean Conc. (LC-MS/MS) | % Difference | Pass/Fail |
| Low QC (10 µg/mL) | 10.1 µg/mL | 9.7 µg/mL (9700 ng/mL) | 4.0% | Pass |
| Mid QC (100 µg/mL) | 99.5 µg/mL | 103.2 µg/mL (103200 ng/mL) | 3.6% | Pass |
| High QC (150 µg/mL) | 151.1 µg/mL | 145.8 µg/mL (145800 ng/mL) | 3.6% | Pass |
Conclusion and Method Selection Rationale
Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of tetrahydrocarbazole-8-carboxylic acid. The cross-validation demonstrates that, within the tested range, the methods provide comparable results, allowing for data to be bridged between them if necessary.
The choice of method depends entirely on the application:
-
HPLC-UV is ideal for:
-
Analysis of drug substance (purity, assay).
-
Quantification in high-concentration dose formulations.
-
Routine quality control where high sensitivity is not required.
-
-
LC-MS/MS is the necessary choice for:
-
Bioanalysis of samples from preclinical (toxicology) and clinical (pharmacokinetic) studies where concentrations are low and the matrix is complex.
-
Trace-level impurity analysis.
-
Metabolite identification and quantification.
-
By grounding our methodologies in established regulatory guidelines and demonstrating their comparability through rigorous cross-validation, we build a foundation of trust and integrity in the analytical data that underpins the entire drug development process.
Visualizing the Validation Process
Caption: The lifecycle of an analytical method from development to routine use.
References
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A Head-to-Head Comparison of 8-Carboxy-Tetrahydrocarbazole and Its Ester and Amide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The choice between a carboxylic acid, its corresponding ester, or an amide can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides an in-depth, head-to-head comparison of 8-carboxy-1,2,3,4-tetrahydrocarbazole and its methyl ester and primary amide derivatives, offering experimental insights to inform rational drug design.
The 1,2,3,4-tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The functionalization of this core, particularly at the C-8 position with a carboxylic acid group, provides a key handle for modulating properties such as solubility, cell permeability, and target engagement. The subsequent conversion of this carboxylic acid to an ester or an amide represents a common and critical step in lead optimization. This guide will dissect the nuances of these three functional groups within the context of the tetrahydrocarbazole framework.
The Synthetic Pathway: From Carboxylic Acid to its Derivatives
The journey begins with the synthesis of the parent compound, 8-carboxy-1,2,3,4-tetrahydrocarbazole. A robust and widely utilized method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde. In our case, the reaction of 4-hydrazinobenzoic acid with cyclohexanone provides the desired 8-carboxy-tetrahydrocarbazole.[1][4]
Once the parent carboxylic acid is obtained, its methyl ester and primary amide derivatives can be readily synthesized through standard organic chemistry transformations.
Experimental Protocol: Esterification of 8-carboxy-tetrahydrocarbazole
The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a classic and effective method known as the Fischer esterification.[5]
-
Dissolution: Dissolve 8-carboxy-1,2,3,4-tetrahydrocarbazole in an excess of methanol, which serves as both the reactant and the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) and remove the excess methanol under reduced pressure.
-
Purification: Extract the crude product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the methyl 1,2,3,4-tetrahydrocarbazole-8-carboxylate.[6][7]
Experimental Protocol: Amidation of 8-carboxy-tetrahydrocarbazole
The direct conversion of a carboxylic acid to a primary amide can be achieved by forming an ammonium salt followed by dehydration.[8][9]
-
Salt Formation: Treat a solution of 8-carboxy-1,2,3,4-tetrahydrocarbazole in a suitable solvent with a source of ammonia, such as ammonium carbonate or a solution of ammonia in a polar aprotic solvent.
-
Activation (Optional but Recommended): To facilitate the reaction, a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed to activate the carboxylic acid.[10]
-
Reaction: Heat the reaction mixture to drive the dehydration of the ammonium salt to the amide. If a coupling agent is used, the reaction can often proceed at room temperature.
-
Work-up: After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain 1,2,3,4-tetrahydrocarbazole-8-carboxamide.[11]
Physicochemical Properties: A Comparative Analysis
Table 1: Predicted Physicochemical Properties of 8-carboxy-tetrahydrocarbazole and its Derivatives
| Property | 8-carboxy-tetrahydrocarbazole | Methyl 8-carboxylate-tetrahydrocarbazole | 8-carboxamide-tetrahydrocarbazole | Rationale for Predicted Differences |
| pKa | ~4-5 (acidic) | Neutral | Neutral | The carboxylic acid is a weak acid, while the ester and primary amide are generally considered neutral under physiological conditions. |
| Solubility in Aqueous Buffer (pH 7.4) | Moderate to High | Low | Moderate | At physiological pH, the carboxylic acid will be deprotonated to the more soluble carboxylate. The ester is significantly less polar and will have lower aqueous solubility. The amide can act as both a hydrogen bond donor and acceptor, leading to intermediate solubility. |
| Lipophilicity (LogP) | Low to Moderate | High | Moderate | The charged carboxylate at physiological pH reduces lipophilicity. The ester, being neutral and lacking a hydroxyl group, will be the most lipophilic. The amide's polarity places its lipophilicity between the acid and the ester. |
| Hydrogen Bonding | Donor and Acceptor | Acceptor only | Donor and Acceptor | The carboxylic acid has a hydroxyl group (donor) and a carbonyl oxygen (acceptor). The ester's carbonyl oxygen is an acceptor. The primary amide has N-H bonds (donors) and a carbonyl oxygen (acceptor). |
| Cell Permeability | Low to Moderate | High | Moderate | High lipophilicity and neutrality generally favor passive diffusion across cell membranes, making the ester the most likely to be permeable. The charged nature of the deprotonated carboxylic acid can hinder permeability, while the amide's hydrogen bonding capabilities can also reduce it compared to the ester. |
Note: These are predicted trends based on general principles of medicinal chemistry. Actual values would need to be determined experimentally.[14][15][16]
Biological Performance: A Tale of Three Functionalities
The differences in physicochemical properties directly translate to variations in biological performance. The choice between a carboxylic acid, ester, or amide can be a strategic decision to optimize a compound's interaction with its biological target and its overall pharmacokinetic and pharmacodynamic profile.
-
Carboxylic Acid: The presence of a carboxylic acid can be crucial for direct interaction with a biological target through ionic bonding or hydrogen bonding with specific amino acid residues in a binding pocket. However, its typically lower cell permeability can be a significant drawback if the target is intracellular. For targets where a charged group is beneficial for binding, the carboxylic acid is often the preferred functionality.
-
Ester (Prodrug Strategy): Esters are frequently employed as prodrugs of carboxylic acids. The more lipophilic and neutral ester can more readily cross cell membranes. Once inside the cell, esterases can hydrolyze the ester back to the active carboxylic acid. This strategy is particularly useful for improving the oral bioavailability of acidic drugs.[17]
-
Amide: The amide functionality offers a unique combination of properties. It is generally more stable to hydrolysis than an ester and can participate in hydrogen bonding as both a donor and an acceptor. This can lead to different binding interactions with a target compared to the carboxylic acid. The metabolic stability of amides is often higher than that of esters, potentially leading to a longer duration of action.
Conclusion: A Strategic Choice in Drug Design
The decision to utilize an 8-carboxy-tetrahydrocarbazole, its methyl ester, or its primary amide derivative is a nuanced one that depends on the specific goals of the drug discovery program.
-
For direct target engagement where an acidic group is required for binding, the carboxylic acid is the primary choice.
-
To overcome poor cell permeability and improve oral bioavailability, the methyl ester serves as an excellent prodrug candidate.
-
For a balance of metabolic stability, hydrogen bonding capability, and moderate polarity, the primary amide presents a compelling alternative.
This guide provides a foundational understanding of the key differences between these three important functional groups within the context of the 8-substituted tetrahydrocarbazole scaffold. Experimental validation of the predicted properties is, of course, essential for making informed decisions in the iterative process of drug discovery and development.
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- 17. Differential nerve blockade: esters v. amides and the influence of pKa - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
As a Senior Application Scientist, this guide provides a comprehensive framework for validating the hypothesized mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid. Given the limited publicly available data on this specific molecule, we will proceed with a well-defined, plausible hypothesis based on its carbazole scaffold: that it functions as a selective inhibitor of cyclooxygenase-2 (COX-2).
This guide will compare its hypothetical performance against two well-established benchmarks:
-
Ibuprofen: A non-selective COX inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.
By following the experimental workflows outlined below, a researcher can rigorously test this hypothesis, establish a clear mechanism of action, and benchmark the compound's performance against existing alternatives.
Introduction to the Scientific Challenge: Validating Target Engagement
In drug discovery, identifying a "hit" compound is only the first step. The critical subsequent phase is to validate its mechanism of action (MoA). An unambiguous MoA is essential for predicting efficacy, understanding potential side effects, and guiding lead optimization. The carbazole scaffold, present in our compound of interest, is a privileged structure found in numerous bioactive molecules, known to interact with a range of biological targets.
Our hypothesis is that this compound selectively inhibits the COX-2 enzyme. The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining kidney function, COX-2 is an inducible enzyme primarily involved in inflammation. Therefore, selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective inhibitors.
This guide will detail the necessary experiments to confirm this hypothesis, moving from initial biochemical validation to more complex cellular and target engagement assays.
Experimental Validation Workflow: A Multi-Pillar Approach
To robustly validate the MoA, we will employ a three-pillar experimental strategy:
-
Pillar 1: Biochemical Assays: Does the compound inhibit the purified target enzyme(s) in vitro?
-
Pillar 2: Cell-Based Assays: Does the compound exhibit the expected activity in a relevant cellular model?
-
Pillar 3: Direct Target Engagement: Does the compound physically bind to the target protein in a cellular environment?
Caption: A three-pillar workflow for MoA validation.
Pillar 1: Biochemical Characterization of COX-1/COX-2 Inhibition
The first step is to determine if the compound directly inhibits the activity of purified COX-1 and COX-2 enzymes. This provides the most direct measure of potency and selectivity.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a solution of Arachidonic Acid (substrate) in ethanol.
-
Prepare a solution of the fluorometric probe (e.g., Ampliflu Red) in DMSO.
-
Prepare serial dilutions of this compound, Ibuprofen, and Celecoxib in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of the respective enzyme (COX-1 or COX-2) to the wells.
-
Incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the fluorometric probe.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/587 nm) every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparative Data Summary (Hypothetical Data)
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | 5,000 | 50 | 100 |
| Ibuprofen | 1,500 | 3,000 | 0.5 |
| Celecoxib | 15,000 | 80 | 187.5 |
Interpretation: In this hypothetical scenario, the data suggests our compound is a potent and selective COX-2 inhibitor, similar to Celecoxib and superior to the non-selective Ibuprofen.
Pillar 2: Cellular Activity Assessment
After confirming biochemical activity, the next critical step is to verify that the compound can penetrate the cell membrane and inhibit COX-2 in a physiological context. A common method is to measure the production of Prostaglandin E2 (PGE₂), a key product of the COX-2 pathway in response to an inflammatory stimulus.[1]
Experimental Protocol: LPS-Induced PGE₂ Production in Macrophages
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Replace the medium with serum-free DMEM.
-
Pre-treat the cells with various concentrations of the test compounds (or DMSO vehicle) for 1 hour.
-
Induce COX-2 expression and activity by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Incubate for 18-24 hours at 37°C.
-
-
PGE₂ Quantification:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a competitive Enzyme Immunoassay (EIA) or HTRF assay kit, following the manufacturer's protocol.[1]
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of PGE₂ production.
-
Comparative Data Summary (Hypothetical Data)
| Compound | Cellular IC₅₀ for PGE₂ Inhibition (nM) |
| This compound | 150 |
| Ibuprofen | 5,000 |
| Celecoxib | 250 |
Interpretation: This cellular data corroborates the biochemical findings. The shift in IC₅₀ values between the biochemical and cellular assays is expected and reflects factors like cell permeability and protein binding. The compound retains its potent activity in a cellular model.
Caption: COX-2 signaling pathway and point of inhibition.
Pillar 3: Verifying Direct Target Engagement in Cells
The final and most definitive step is to prove that the compound physically binds to COX-2 inside the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[2][3][4] It is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) [5][6]
-
Cell Treatment:
-
Culture cells (e.g., HEK293 overexpressing COX-2) to near confluency.
-
Treat the cells with the test compound at a high concentration (e.g., 10-20x the cellular IC₅₀) or vehicle (DMSO) for 1 hour.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a protein-stable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).
-
Collect the supernatant (soluble fraction).
-
-
Target Protein Detection:
-
Analyze the amount of soluble COX-2 remaining at each temperature using Western Blotting or an immunoassay like ELISA.
-
Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific anti-COX-2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble COX-2 remaining versus temperature for both the vehicle-treated and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.
-
Comparative Data Summary (Hypothetical Data)
| Compound | CETSA® Thermal Shift (ΔTm in °C) |
| This compound | + 4.5°C |
| Celecoxib | + 5.2°C |
| Ibuprofen | + 1.5°C (at high concentration) |
Interpretation: A significant thermal shift for our compound, comparable to the known COX-2 binder Celecoxib, provides strong evidence of direct and robust target engagement in a cellular environment. The smaller shift for Ibuprofen would reflect its lower affinity and/or different binding kinetics.
Conclusion and Comparative Guide Summary
This comprehensive validation workflow provides a rigorous, evidence-based approach to confirming the mechanism of action of this compound. By systematically progressing from biochemical assays to cellular function and finally to direct target engagement, we can build a compelling case for its hypothesized role as a selective COX-2 inhibitor.
Final Comparative Performance:
| Parameter | This compound | Celecoxib (Selective Control) | Ibuprofen (Non-selective Control) |
| Biochemical Potency (COX-2 IC₅₀) | 50 nM | 80 nM | 3,000 nM |
| Biochemical Selectivity (COX-1/COX-2) | 100x | 187.5x | 0.5x |
| Cellular Potency (PGE₂ IC₅₀) | 150 nM | 250 nM | 5,000 nM |
| Target Engagement (CETSA® Shift) | Strong (+4.5°C) | Strong (+5.2°C) | Weak (+1.5°C) |
Based on this hypothetical data, this compound is a potent and selective COX-2 inhibitor with a performance profile comparable or superior to Celecoxib in some metrics. It demonstrates clear advantages over a non-selective agent like Ibuprofen. This validated mechanism of action provides a strong foundation for further preclinical and clinical development.
References
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- Nutraceuticals World. (2004). COX-1 And COX-2 Anti-Inflammatory Assays. Nutraceuticals World. [Link]
- Laufer, S., et al. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Kulmacz, R. J. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]
Sources
- 1. revvity.com [revvity.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. annualreviews.org [annualreviews.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
comparison of the pharmacokinetic profiles of different tetrahydrocarbazole isomers
For researchers, scientists, and drug development professionals, understanding the nuanced journey of a drug candidate within a biological system is paramount. The tetrahydrocarbazole (THC) scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous compounds with therapeutic potential.[1][2] However, the seemingly subtle differences between isomers of a THC derivative can lead to vastly different pharmacokinetic profiles, ultimately dictating their efficacy and safety.
This guide provides an in-depth comparison of the pharmacokinetic profiles of different tetrahydrocarbazole isomers. While direct head-to-head comparative studies on THC isomers are not abundant in publicly available literature, this guide will elucidate the fundamental principles governing their differential absorption, distribution, metabolism, and excretion (ADME). We will explore the causal mechanisms behind these differences and provide detailed experimental protocols for researchers to conduct their own comparative analyses.
The Critical Role of Isomerism in Pharmacokinetics
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. These differences can be structural (constitutional isomers, such as positional isomers) or spatial (stereoisomers, such as enantiomers and diastereomers). In drug development, such seemingly minor structural variations can have profound consequences on a molecule's interaction with biological systems, including metabolic enzymes and transporters.[3] This stereoselectivity is a cornerstone of pharmacology and toxicology.[2][3]
For instance, the position of a substituent on the tetrahydrocarbazole ring can influence the molecule's lipophilicity and its susceptibility to enzymatic attack. Similarly, enantiomers of a chiral THC derivative can exhibit different affinities for metabolizing enzymes, leading to different rates of clearance and potentially different metabolic pathways.
Key Pharmacokinetic Parameters for Comparison
A comprehensive comparison of the pharmacokinetic profiles of THC isomers involves the evaluation of several key parameters. The table below summarizes these parameters and their significance.
| Parameter | Abbreviation | Description | Significance |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. | Indicates the rate and extent of absorption. |
| Time to Maximum Plasma Concentration | Tmax | The time at which Cmax is reached. | Provides information about the rate of drug absorption. |
| Area Under the Plasma Concentration-Time Curve | AUC | The total drug exposure over time. | Represents the overall bioavailability of the drug. |
| Elimination Half-life | t1/2 | The time required for the plasma concentration of the drug to decrease by half. | Indicates the rate at which the drug is eliminated from the body. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | Reflects the efficiency of drug elimination processes. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A critical measure of a drug's effectiveness when administered extravascularly. |
Unraveling the Metabolic Fate: The Role of Cytochrome P450
The metabolism of most drugs, including likely pathways for tetrahydrocarbazole derivatives, is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[4][5] These enzymes exhibit a high degree of substrate specificity and stereoselectivity.[6]
The specific CYP isoforms involved in the metabolism of a THC derivative will depend on its structure. For example, hydroxylation and N-dealkylation are common metabolic pathways for carbazole-containing compounds. The position of a substituent on the THC ring can either block or promote metabolism at a particular site.
Expected Metabolic Differences Between THC Isomers:
-
Positional Isomers: A substituent, such as a fluorine atom, at the 6-position of the tetrahydrocarbazole ring may lead to a different metabolic profile compared to a substituent at the 8-position. One position might be more sterically hindered, or the electronic effects of the substituent could influence the reactivity of adjacent sites.
-
Stereoisomers: Enantiomers of a chiral THC derivative can be metabolized at different rates by CYP enzymes. One enantiomer may be a preferred substrate, leading to a shorter half-life, while the other may be a poorer substrate and persist longer in the circulation. In some cases, metabolism can even lead to chiral inversion, where one enantiomer is converted into the other.[7]
Experimental Workflows for Comparative Pharmacokinetic Analysis
To rigorously compare the pharmacokinetic profiles of different THC isomers, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Metabolic Stability Assessment
A crucial first step is to assess the metabolic stability of the isomers in liver microsomes. This assay provides an early indication of how susceptible the compounds are to phase I metabolism.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the THC isomer in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine pooled HLM (e.g., from at least 10 donors), NADPH-regenerating system (to ensure continuous enzyme activity), and phosphate buffer (pH 7.4).
-
-
Initiation of Reaction:
-
Pre-warm the HLM mixture to 37°C.
-
Add the THC isomer stock solution to the HLM mixture to initiate the metabolic reaction. The final substrate concentration is typically in the low micromolar range.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.
-
This protocol should be performed for each isomer under identical conditions to allow for a direct comparison of their metabolic stabilities.
Diagram: In Vitro Metabolic Stability Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Predictive In Silico ADME Modeling
In the early stages of drug discovery, in silico ADME prediction tools can be invaluable for prioritizing compounds and guiding synthetic efforts. Several models are available to predict various pharmacokinetic properties based on the chemical structure of the molecule. For example, one study on a 6-fluoro-tetrahydrocarbazole derivative indicated that its pharmacokinetic properties were in line with Lipinski's rule of five, a widely used guideline for predicting drug-likeness. [8] Commonly Used In Silico Tools:
-
SwissADME: A free web tool to compute physicochemical descriptors as well as to predict ADME parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness of small molecules.
-
vNNADMET: A web server for the prediction of ADMET properties of chemicals.
-
admetSAR: A tool for predicting ADMET properties of drug candidates.
These tools can provide initial estimates for parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for CYP enzyme inhibition, allowing for a preliminary comparison of THC isomers before committing to resource-intensive in vitro and in vivo studies.
Conclusion
The pharmacokinetic profile of a tetrahydrocarbazole derivative is a critical determinant of its therapeutic potential. While direct comparative data for THC isomers is not extensively published, the principles of stereoselective drug metabolism provide a strong rationale for expecting significant differences in their ADME properties. By employing the detailed in vitro and in vivo experimental protocols outlined in this guide, researchers can systematically evaluate and compare the pharmacokinetic profiles of different THC isomers. This empirical data, complemented by early-stage in silico predictions, will enable a more informed selection and optimization of lead candidates, ultimately accelerating the development of novel and effective therapeutics based on the versatile tetrahydrocarbazole scaffold.
References
- Sarkar, S., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
- Foroumadi, A., et al. (2019). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Medicinal Chemistry Research, 28(5), 754-766.
- Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718.
- Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158.
- Caldwell, J. (1995). Pharmacological and Toxicological Implications of the Stereochemistry of Drug Metabolism. Pharmacology & Therapeutics, 45(3), 343–395.
- Testa, B. (2015). Stereoselectivity in drug action and disposition. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
- Watanabe, K., et al. (2007). Cytochrome P450 enzymes involved in the metabolism of tetrahydrocannabinols and cannabinol by human hepatic microsomes. Life sciences, 80(15), 1415-1419.
- Pelkonen, O., & Raunio, H. (2005). In vitro methods in the prediction of drug metabolism and interactions. Basic & clinical pharmacology & toxicology, 96(3), 167-173.
- Kishimoto, W., et al. (2000). Stereoselective Oxidation of Propranolol by Human CYP2D6 and CYP1A2. Drug Metabolism and Disposition, 28(7), 848–853.
Sources
- 1. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 2. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetics and metabolism of chiral drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. The Hidden Chirality in Drug Metabolites: A metabolic blind spot – Chiralpedia [chiralpedia.com]
- 7. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Initial Considerations
Core Principle: In the absence of specific data, always treat a novel or sparsely studied chemical with a high degree of caution, assuming it to be hazardous.
Personal Protective Equipment (PPE)
Before handling 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid for any purpose, including disposal, appropriate PPE must be worn to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | To protect eyes from splashes or dust particles of the chemical, which is presumed to be an eye irritant. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, as the compound is presumed to be a skin irritant. |
| Protective Clothing | A standard laboratory coat | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (if dust is generated) | To prevent inhalation of the compound, which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of in the regular trash or poured down the drain.
Step 1: Waste Segregation
-
Action: Designate a specific, clearly labeled container for solid this compound waste.
-
Causality: Proper segregation is critical to prevent inadvertent and potentially dangerous reactions with other waste streams. It also ensures that the waste can be correctly identified and handled by waste management professionals.
Step 2: Packaging and Labeling
-
Action: Collect the solid waste in a clean, dry, and sealable container that is chemically compatible with the compound. If possible, use the original container. Ensure the container is tightly closed to prevent any release of the substance.
-
Action: The container must be labeled clearly as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "65764-56-9"
-
Associated Hazards: "Irritant," "Handle with Caution"
-
The accumulation start date (the date the first piece of waste was added).
-
The name and contact information of the generating laboratory or researcher.
-
-
Causality: Accurate and detailed labeling is a regulatory requirement and is essential for the safe transport and ultimate disposal of the hazardous waste.
Step 3: Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Causality: SAAs are designated for the safe, temporary storage of hazardous waste at or near the point of generation. This area should be well-ventilated and away from incompatible materials to minimize risks.
Step 4: Disposal Request and Collection
-
Action: Once the waste container is full or is ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated chemical safety officer.
-
Causality: EHS professionals are trained in the proper handling and disposal of hazardous materials and will ensure that the waste is transported to a licensed or approved waste disposal facility in compliance with all local, state, and national regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the affected surface with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be placed in a sealed bag and disposed of as hazardous waste along with the spilled chemical.
Regulatory Context
The disposal of chemical waste is regulated by federal and state agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). These agencies establish the "cradle-to-grave" management of hazardous waste to protect human health and the environment. Adherence to the procedures outlined in this guide and your institution's Chemical Hygiene Plan will help ensure compliance with these regulations.
References
- PubChem. 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. [Link][1]
Sources
A Senior Application Scientist's Guide to Handling 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid: Personal Protective Equipment and Safe Handling Protocols
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough hazard assessment is paramount. Based on data from analogous compounds, 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid should be handled as a substance that is:
-
Irritating to the skin and eyes : Direct contact can cause redness, discomfort, and potentially serious eye damage.[2][3][4][5]
-
A respiratory irritant : Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[4][5]
-
Potentially harmful if swallowed : Ingestion could lead to adverse health effects.[2][3][6]
-
Suspected of long-term health effects : Some carbazole derivatives are considered potential carcinogens or mutagens.[1][3]
-
Harmful to aquatic life : As with many synthetic organic compounds, release into the environment should be avoided.[1][3][7]
This assessment mandates the use of a multi-layered approach to safety, combining engineering controls, administrative procedures, and the correct PPE.
Engineering Controls: Your First Line of Defense
PPE is the last line of defense.[8] Before any procedure, ensure the following engineering controls are in place and functioning correctly:
-
Chemical Fume Hood : All weighing, handling, and reactions involving solid or dissolved this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10][11]
-
Ventilation : The laboratory should have adequate general ventilation.[7][12]
-
Safety Equipment Accessibility : Ensure unobstructed access to safety showers, eyewash stations, and fire extinguishers.[9][11]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.[13][14][15]
Primary PPE Ensemble
This is the minimum required PPE for any work in a laboratory where this compound is present.[13]
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[13][16] | Protects against accidental splashes of solutions or solid particles entering the eyes.[14] |
| Body Protection | A flame-resistant lab coat with long, fitted sleeves. | Protects skin and personal clothing from contamination.[15][17] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[13][15] | Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals. |
| Foot Protection | Closed-toe shoes made of a non-porous material.[8][9] | Protects feet from spills and falling objects. |
Task-Specific PPE Selection
The nature of your work will dictate if additional or more robust PPE is necessary.
Caption: PPE selection workflow for handling the target compound.
For tasks involving more than incidental contact, a single pair of nitrile gloves may not be sufficient. Consider the following:
-
Double Gloving : Wearing two pairs of nitrile gloves provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Heavy-Duty Gloves : For tasks with a high risk of splash or prolonged immersion, such as cleaning contaminated glassware, heavy-duty neoprene or butyl rubber gloves should be worn.[16][17] Always check the manufacturer's compatibility chart.
While working in a fume hood is the primary control for inhalation hazards, respiratory protection may be necessary in certain situations:
-
Weighing Solid Material : When weighing out significant quantities of the solid compound, even within a fume hood, a NIOSH-approved N95 respirator can provide an additional layer of protection against fine dust particles.
-
Emergency Situations : In the event of a large spill outside of a fume hood, a half-face or full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel during cleanup.[16]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for handling and disposal.
Step-by-Step Handling Protocol
-
Preparation : Before starting, ensure your work area in the fume hood is clean and uncluttered.[9] Assemble all necessary equipment and reagents.
-
Donning PPE : Put on your lab coat, followed by safety glasses or goggles. Finally, don the appropriate gloves.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and handle gently to avoid creating dust.[12]
-
Dissolution : If preparing a solution, add the solvent to the solid slowly. Ensure the container is appropriately capped or covered.
-
Post-Procedure : After completing your work, decontaminate any surfaces and equipment.
-
Doffing PPE : Remove gloves first, turning them inside out as you do. Then remove your lab coat and finally your eye protection. Wash your hands thoroughly with soap and water.[18][19]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[1][7]
-
Solid Waste : Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a clearly labeled, sealed hazardous waste container.[20]
-
Liquid Waste : Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[20]
-
Disposal : Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of the waste containers.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[18] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[18] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.
-
Small Spill (in fume hood) : Wearing your PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in the solid hazardous waste container. Clean the area with an appropriate solvent, followed by soap and water.[1]
-
Large Spill : Evacuate the immediate area and alert your supervisor and EHS. Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your research.
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Pocket Guide to Chemical Hazards Introduction | NIOSH. (n.d.). Centers for Disease Control and Prevention.
- Lab Safety Rules and Guidelines. (2024, January 23).
- NIOSH Pocket Guide to Chemical Hazards. (n.d.).
- Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). ICC Compliance Center Inc - USA.
- Complete Guide for Laboratory Chemical Lab Safety and Handling. (2025, February 10). Saffron Scientific.
- Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety.
- Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). Korfida.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Certified Safety.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- Safety Data Sheet: Carbazole. (n.d.). Carl ROTH.
- LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. (2015, March 10).
- What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
- Carbazole - Safety Data Sheet. (n.d.). Carl ROTH.
- Material Safety Data Sheet - 1,2,3,4-Tetrahydrocarbazole, 99%. (n.d.). Acros Organics.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
